molecular formula C3H9NO B1366323 Aminopropanol CAS No. 25154-49-8

Aminopropanol

Número de catálogo: B1366323
Número CAS: 25154-49-8
Peso molecular: 75.11 g/mol
Clave InChI: MXZROAOUCUVNHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminopropanol is a hemiaminal.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

25154-49-8

Fórmula molecular

C3H9NO

Peso molecular

75.11 g/mol

Nombre IUPAC

1-aminopropan-1-ol

InChI

InChI=1S/C3H9NO/c1-2-3(4)5/h3,5H,2,4H2,1H3

Clave InChI

MXZROAOUCUVNHX-UHFFFAOYSA-N

SMILES

CCC(N)O

SMILES canónico

CCC(N)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aminopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolds of Aminopropanol Isomers

Aminopropanols are a class of organic compounds that contain both an amino group and a hydroxyl group, making them valuable bifunctional building blocks in organic synthesis and medicinal chemistry. Their structural simplicity, combined with the presence of two reactive functional groups, allows for a wide range of chemical modifications, making them key intermediates in the synthesis of numerous pharmaceuticals and other specialty chemicals. This guide provides an in-depth exploration of the core physicochemical properties of the three main isomers of this compound: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol. Understanding these fundamental properties is paramount for researchers and drug development professionals, as they directly influence reaction kinetics, product purity, formulation strategies, and biological activity.

The strategic placement of the amino and hydroxyl groups in each isomer results in distinct chemical and physical characteristics. These differences in properties such as basicity (pKa), boiling point, melting point, and solubility are not merely academic points of interest; they are critical parameters that dictate the practical application of these molecules. For instance, the pKa value is a crucial determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, while solubility characteristics are fundamental to developing effective drug delivery systems. This guide will delve into these properties, offering not just data, but also the underlying scientific principles and practical implications for the laboratory and clinical settings.

The Isomers of this compound: A Structural Overview

The three primary isomers of this compound—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—all share the same molecular formula, C₃H₉NO, and a molecular weight of approximately 75.11 g/mol .[1][2][3] However, the arrangement of the amino and hydroxyl groups on the three-carbon propane backbone gives rise to their unique properties.

  • 1-Amino-2-propanol: Also known as isopropanolamine, this isomer features a primary amine at the C1 position and a secondary hydroxyl group at the C2 position.[4] This structure contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-1-amino-2-propanol.

  • 2-Amino-1-propanol: This isomer has a primary hydroxyl group at the C1 position and a primary amine at the C2 position. It is also a chiral molecule due to the stereocenter at the C2 position.

  • 3-Amino-1-propanol: In this isomer, the primary amine and primary hydroxyl groups are at the terminal C3 and C1 positions, respectively.[5] This arrangement results in a non-chiral molecule.

The distinct spatial relationship between the electron-withdrawing hydroxyl group and the basic amino group in each isomer significantly influences their electronic properties and intermolecular interactions.

Aminopropanol_Isomers cluster_1 1-Amino-2-propanol cluster_2 2-Amino-1-propanol cluster_3 3-Amino-1-propanol a1 C1 (CH2NH2) a2 C2 (CHOH) a1->a2 a3 C3 (CH3) a2->a3 b1 C1 (CH2OH) b2 C2 (CHNH2) b1->b2 b3 C3 (CH3) b2->b3 c1 C1 (CH2OH) c2 C2 (CH2) c1->c2 c3 C3 (CH2NH2) c2->c3

Caption: Structural overview of the three main this compound isomers.

Core Physicochemical Properties: A Comparative Analysis

The subtle differences in the molecular architecture of the this compound isomers lead to significant variations in their macroscopic properties. A comprehensive understanding of these properties is essential for their effective use in research and development.

Table 1: Key Physicochemical Properties of this compound Isomers
Property1-Amino-2-propanol2-Amino-1-propanol3-Amino-1-propanol
CAS Number 78-96-6[6]6168-72-5[3]156-87-6[7]
Molecular Formula C₃H₉NO[6]C₃H₉NO[1]C₃H₉NO[7]
Molecular Weight ( g/mol ) 75.11[6]75.11[1]75.11[8]
Appearance Colorless to pale yellow liquid[4][6]-Colorless to pale yellow liquid[5][7]
Odor Slight ammonia-like[4][6]-Fish-like, amine-like[9][10]
Melting Point (°C) -2 to 1.74[11][12]-10 to 12.4[5][7]
Boiling Point (°C) 159.46 to 160[11][12][13]-184 to 188[7][8][14]
Density (g/mL at 20-25°C) 0.961 to 0.973[12][13]-0.982 to 0.9893[9][14]
Flash Point (°C) 71 to 77[11][15]-79 to 100[7][9]
pKa --9.96[10]
Solubility Soluble in water, alcohol, ether, acetone, benzene, CCl₄[11][13]-Miscible with water, alcohol, ether, acetone, chloroform[9][10]
Basicity and pKa: The Heart of Reactivity and Biological Interaction

The basicity of the amino group, quantified by the pKa value, is arguably one of the most critical properties for drug development. It governs the extent of ionization at physiological pH, which in turn influences a molecule's ability to cross biological membranes and interact with target receptors.

The pKa of an this compound is influenced by the proximity of the electron-withdrawing hydroxyl group. In 1-amino-2-propanol and 2-amino-1-propanol, the hydroxyl group is on an adjacent carbon to the amino group, exerting an inductive effect that reduces the electron density on the nitrogen atom and thus lowers its basicity compared to a simple alkylamine. In 3-amino-1-propanol, the hydroxyl and amino groups are separated by an additional methylene group, diminishing the inductive effect and resulting in a higher pKa, closer to that of a primary alkylamine. The reported pKa for 3-aminopropanol is approximately 9.96.[10]

Boiling and Melting Points: A Reflection of Intermolecular Forces

The boiling and melting points of the this compound isomers are dictated by the strength of their intermolecular forces, primarily hydrogen bonding. The presence of both -OH and -NH₂ groups allows for extensive hydrogen bonding networks.

3-Amino-1-propanol exhibits the highest boiling point among the isomers.[7][8][14] This can be attributed to the greater separation between the functional groups, which may allow for more effective intermolecular hydrogen bonding with less steric hindrance. Conversely, 1-amino-2-propanol has a lower boiling point.[11][12][13] The melting point of 3-amino-1-propanol is also notably higher than that of 1-amino-2-propanol, suggesting a more ordered and stable crystal lattice structure.[5][7]

Solubility: "Like Dissolves Like" in Action

All three this compound isomers are readily soluble in water and other polar protic solvents due to their ability to form hydrogen bonds with the solvent molecules.[9][10][11][13] They are also soluble in a range of organic solvents, including alcohols, ethers, and acetone.[9][10][11][13] This broad solubility profile makes them versatile reagents in a variety of reaction conditions. The high solubility in aqueous media is a direct result of the polar C-N, C-O, and O-H bonds within their structures.[7]

Applications in Drug Development and Beyond

The unique physicochemical properties of aminopropanols make them valuable intermediates in the pharmaceutical industry.

  • Pharmaceutical Intermediates: Aminopropanols are key building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). For instance, they are used in the production of beta-blockers and antimicrobial agents.[7] The chiral nature of 1-amino-2-propanol and 2-amino-1-propanol is particularly important in the synthesis of enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects.

  • Buffers and Solubilizers: Their ability to act as weak bases makes them effective buffers in various formulations.[11] They are also good solubilizers of oils and fats, which is why they are used to neutralize fatty acids and sulfonic acid-based surfactants.[11]

  • Corrosion Inhibitors and Other Industrial Uses: Beyond pharmaceuticals, aminopropanols find applications as corrosion inhibitors, in the production of agrochemicals, surfactants, and in polymer chemistry.[7] Racemic 1-aminopropan-2-ol is commonly used in metalworking fluids, waterborne coatings, and personal care products.[11]

Experimental Protocols: Characterization of this compound Properties

To ensure the quality and consistency of aminopropanols used in research and manufacturing, it is essential to have reliable methods for their characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of an this compound.

Objective: To determine the pKa of the conjugate acid of an this compound isomer.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water in the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.5 mL) at a time.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot a titration curve of pH versus the volume of HCl added.

  • Determine the equivalence point (the point of steepest inflection) from the curve.

  • The pH at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is equal to the pKa of the conjugate acid of the this compound.

Titration_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare this compound Solution calibrate->prepare titrate Titrate with HCl prepare->titrate record Record pH and Volume titrate->record record->titrate Continue until past equivalence point plot Plot Titration Curve record->plot determine Determine Equivalence Point plot->determine calculate Calculate pKa at Half-Equivalence Point determine->calculate end End calculate->end

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Synthesis of 1-Amino-2-propanol

This protocol provides a general method for the synthesis of racemic 1-amino-2-propanol.

Objective: To synthesize 1-amino-2-propanol from propylene oxide and ammonia.

Materials:

  • Propylene oxide

  • Aqueous ammonia

  • Reaction vessel (e.g., a pressure reactor)

  • Distillation apparatus

Procedure:

  • Caution: Propylene oxide is a volatile and flammable substance. This reaction should be carried out in a well-ventilated fume hood and with appropriate personal protective equipment.

  • Charge the reaction vessel with aqueous ammonia.

  • Slowly add propylene oxide to the aqueous ammonia solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.

  • Seal the reactor and heat the mixture. The reaction is typically carried out under pressure.

  • After the reaction is complete, cool the reactor to room temperature.

  • The resulting product mixture will contain 1-amino-2-propanol, as well as di- and triisopropanolamines as byproducts.

  • Fractional distillation is used to separate the 1-amino-2-propanol from the other products and unreacted starting materials.

Synthesis_Workflow start Start charge Charge Reactor with Aqueous Ammonia start->charge add Slowly Add Propylene Oxide charge->add react Heat under Pressure add->react cool Cool to Room Temperature react->cool distill Fractional Distillation cool->distill product 1-Amino-2-propanol distill->product end End product->end

References

The Isomeric Maze of Aminopropanol: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopropanol (C3H9NO), a molecule of fundamental importance in organic synthesis and medicinal chemistry, exists as a fascinating array of constitutional and stereoisomers. The subtle variations in the spatial arrangement of the amino and hydroxyl functional groups give rise to distinct physicochemical properties and profoundly different biological activities. This guide provides a comprehensive technical exploration of the isomers of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances of each isomer, their synthesis, methods for their separation and characterization, and their applications, with a particular focus on the pharmaceutical industry where stereochemistry is paramount.

The Isomers of this compound: A Structural Overview

This compound has three constitutional isomers, which differ in the connectivity of the amino and hydroxyl groups along the three-carbon propane backbone. Two of these constitutional isomers are chiral and exist as pairs of enantiomers.

Constitutional Isomers
  • 1-Aminopropan-2-ol: The amino group is on the first carbon, and the hydroxyl group is on the second. This molecule is chiral.[1][2][3]

  • 2-Aminopropan-1-ol: The amino group is on the second carbon, and the hydroxyl group is on the first. This is also a chiral molecule.[4][5][6]

  • 3-Aminopropan-1-ol: The amino and hydroxyl groups are on the terminal carbons. This molecule is achiral.[7][8][9]

G This compound (C3H9NO) This compound (C3H9NO) 1-Aminopropan-2-ol (Chiral) 1-Aminopropan-2-ol (Chiral) This compound (C3H9NO)->1-Aminopropan-2-ol (Chiral) 2-Aminopropan-1-ol (Chiral) 2-Aminopropan-1-ol (Chiral) This compound (C3H9NO)->2-Aminopropan-1-ol (Chiral) 3-Aminopropan-1-ol (Achiral) 3-Aminopropan-1-ol (Achiral) This compound (C3H9NO)->3-Aminopropan-1-ol (Achiral) G Propylene Oxide Propylene Oxide Reaction with Ammonia Reaction with Ammonia Propylene Oxide->Reaction with Ammonia + NH3 Racemic 1-Aminopropan-2-ol Racemic 1-Aminopropan-2-ol Reaction with Ammonia->Racemic 1-Aminopropan-2-ol G Racemic Sample Racemic Sample Chiral HPLC Column Chiral HPLC Column Racemic Sample->Chiral HPLC Column Injection Detector Detector Chiral HPLC Column->Detector Separation Chromatogram (Separated Enantiomers) Chromatogram (Separated Enantiomers) Detector->Chromatogram (Separated Enantiomers) Detection

References

An In-depth Technical Guide to 1-Aminopropan-2-ol: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-aminopropan-2-ol, a versatile chiral amino alcohol. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical structure, stereoisomerism, synthesis methodologies, and its critical role as a building block in the pharmaceutical industry. The information presented herein is grounded in established scientific literature and aims to provide both foundational knowledge and practical insights.

Unveiling the Core Structure: 1-Aminopropan-2-ol

1-Aminopropan-2-ol, also known as isopropanolamine, is an organic compound with the chemical formula CH₃CH(OH)CH₂NH₂.[1][2] It is a primary amino alcohol, featuring both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group.[3] This bifunctional nature is central to its utility as a versatile intermediate in organic synthesis.[3]

The presence of a chiral center at the second carbon atom (the carbon bearing the hydroxyl group) means that 1-aminopropan-2-ol exists as a pair of enantiomers: (R)-(-)-1-aminopropan-2-ol and (S)-(+)-1-aminopropan-2-ol.[1][4] The specific stereochemistry of these enantiomers is crucial for their biological activity and their application in the synthesis of chiral drugs.[3]

Physicochemical Properties

A summary of the key physicochemical properties of racemic 1-aminopropan-2-ol is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
Molecular Formula C₃H₉NO[1][2][5]
Molar Mass 75.11 g/mol [1][5]
Appearance Colorless liquid[1][5]
Odor Slight ammonia-like[1][2][6]
Density 0.973 g/mL at 25 °C[1][5]
Melting Point -2 °C[5][7]
Boiling Point 160 °C[5]
Flash Point 165 °F (73.9 °C)[2][5][8]
Water Solubility Soluble[1][2]
CAS Number 78-96-6 (racemic)[1][2][5]
(R)-enantiomer CAS 2799-16-8[1]
(S)-enantiomer CAS 2799-17-9[1]

Synthesis of 1-Aminopropan-2-ol: From Racemates to Enantiopure Compounds

The synthesis of 1-aminopropan-2-ol can be approached in several ways, with the choice of method often dictated by the desired stereochemistry and the scale of the reaction.

Racemic Synthesis: A Straightforward Approach

The most common and industrially viable method for producing racemic 1-aminopropan-2-ol is the aminolysis of propylene oxide.[1][2] This reaction involves the ring-opening of the epoxide with aqueous ammonia.

Racemic_Synthesis PropyleneOxide Propylene Oxide TransitionState Nucleophilic Attack PropyleneOxide->TransitionState Ammonia Aqueous Ammonia (NH3) Ammonia->TransitionState Product Racemic 1-Aminopropan-2-ol TransitionState->Product Ring-opening

Caption: Racemic synthesis of 1-aminopropan-2-ol.

The nucleophilic attack of the ammonia on either of the two epoxide carbons would ideally lead to a mixture of 1-amino-2-propanol and 2-amino-1-propanol. However, the reaction predominantly yields 1-aminopropan-2-ol due to the steric hindrance at the methylated carbon of the epoxide ring, favoring attack at the less substituted carbon.

Chiral Synthesis: Accessing Enantiomerically Pure Forms

For pharmaceutical applications where specific stereoisomers are required to ensure therapeutic efficacy and minimize side effects, enantioselective synthesis or resolution of the racemate is necessary.

A classical approach to obtaining enantiomerically pure 1-aminopropan-2-ol is through the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-tosyl-leucine.[9] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.

Chiral_Resolution RacemicMixture Racemic 1-Aminopropan-2-ol DiastereomericSalts Diastereomeric Salts ((R)-Amine-(S)-Acid & (S)-Amine-(S)-Acid) RacemicMixture->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., (S)-N-tosyl-leucine) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation Enantiomer1 (R)-1-Aminopropan-2-ol Separation->Enantiomer1 Liberation Enantiomer2 (S)-1-Aminopropan-2-ol Separation->Enantiomer2 Liberation

Caption: Chiral resolution of 1-aminopropan-2-ol.

More modern and efficient approaches focus on the direct asymmetric synthesis of the desired enantiomer. One such method involves the asymmetric aminolysis of propylene oxide using a chiral catalyst. Another strategy employs the reduction of a corresponding α-aminoketone, where the stereochemistry is controlled by a chiral reducing agent or catalyst.[10] A patented method describes the ring-opening of chiral epoxypropane with trifluoroacetamide, followed by hydrolysis to yield chiral 1-aminopropan-2-ol with high purity and yield.[11][12]

Applications in Drug Development: A Chiral Building Block

The true value of 1-aminopropan-2-ol in the pharmaceutical industry lies in its role as a chiral building block.[3] The presence of both an amine and a hydroxyl group allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of Beta-Blockers

1-Aminopropan-2-ol and its derivatives are fundamental to the synthesis of a class of drugs known as beta-blockers, which are used to manage cardiovascular diseases such as hypertension and angina. The general structure of many beta-blockers contains a propanolamine side chain.

Precursor for Antibiotics

The enantiomerically pure forms of amino alcohols are crucial in the synthesis of certain antibiotics. For instance, (S)-(+)-2-amino-1-propanol is a key intermediate in the synthesis of the antibiotic Ofloxacin, which is used to treat a variety of bacterial infections.[13]

Other Pharmaceutical Applications

Beyond these examples, 1-aminopropan-2-ol serves as a precursor for a diverse range of pharmaceuticals, including:

  • Antihistamines [14]

  • Antimalarials [14]

  • Local anesthetics [14]

  • Antidepressants [14]

  • Muscle relaxants [14]

The versatility of 1-aminopropan-2-ol also extends to its use in the development of novel drug delivery systems.[15]

Experimental Protocols

Synthesis of Racemic 1-Aminopropan-2-ol

Objective: To synthesize racemic 1-aminopropan-2-ol via the aminolysis of propylene oxide.

Materials:

  • Propylene oxide

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with a solution of aqueous ammonia in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add propylene oxide to the cooled ammonia solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic 1-aminopropan-2-ol.

Causality: The use of an excess of ammonia drives the reaction towards the formation of the primary amine and minimizes the formation of di- and tri-isopropanolamines. The reaction is performed under reflux to ensure complete conversion.

Characterization: Spectroscopic Data

The structure of 1-aminopropan-2-ol can be confirmed using various spectroscopic methods.

Spectroscopic DataInterpretation
¹H NMR The ¹H NMR spectrum will show characteristic signals for the methyl group (a doublet), the methine proton adjacent to the hydroxyl group (a multiplet), the methylene protons adjacent to the amine group (two doublets of doublets), and the exchangeable protons of the amine and hydroxyl groups.[16]
¹³C NMR The ¹³C NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule.
IR Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (a broad band in the region of 3200-3600 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O and C-N stretching vibrations.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z = 75, along with characteristic fragmentation patterns.[17][18]

Safety and Handling

1-Aminopropan-2-ol is a corrosive substance that can cause severe skin burns and eye damage.[2][19][20] It is also harmful if swallowed or absorbed through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[19] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[19]

In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[21]

Conclusion

1-Aminopropan-2-ol is a deceptively simple molecule with profound importance in the field of organic synthesis, particularly in drug development. Its bifunctional nature and, critically, its chirality make it an indispensable building block for a wide array of pharmaceuticals. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or scientist working in this domain. As the demand for enantiomerically pure drugs continues to grow, the development of more efficient and sustainable methods for the synthesis of chiral 1-aminopropan-2-ol will remain an active and important area of research.

References

Whitepaper: Synthesis of (R)-2-Aminopropan-1-ol from L-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Chiral 2-Aminopropan-1-ol from Alanine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chiral amino alcohols are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals due to their bifunctional nature and inherent stereochemistry.[1][2] (R)-2-aminopropan-1-ol, also known as D-alaninol, and its enantiomer (S)-2-aminopropan-1-ol (L-alaninol), are particularly valuable precursors.[3][4] This technical guide provides a comprehensive overview of the synthesis of these chiral amino alcohols via the direct reduction of the readily available amino acid, alanine. The guide will delve into the mechanistic rationale behind the choice of reducing agents, present a detailed, field-proven experimental protocol, and discuss the critical parameters for a successful and safe synthesis.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[5] Their value stems from the presence of two versatile functional groups—an amine and a hydroxyl group—on adjacent stereogenic carbons. This arrangement makes them ideal starting materials for the construction of more complex chiral ligands, catalysts, and drug candidates.[2][3]

(R)- and (S)-2-aminopropan-1-ol are fundamental chiral synthons. For instance, L-alaninol is a key intermediate in the preparation of drugs like Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for melanoma treatment.[6] The stereochemical integrity of these building blocks is paramount, as the biological activity of the final product is often highly dependent on its specific enantiomeric form.

This guide focuses on the direct reduction of alanine, an inexpensive and enantiomerically pure natural amino acid, to alaninol.[2] A critical point to address is the stereochemistry:

  • L-Alanine possesses the (S)-configuration . Its direct reduction yields (S)-2-aminopropan-1-ol (L-alaninol).

  • To synthesize the target compound, (R)-2-aminopropan-1-ol (D-alaninol), one must start with D-Alanine , which has the corresponding (R)-configuration .[4]

The reduction of the carboxylic acid to a primary alcohol does not affect the stereocenter at the alpha-carbon.

Mechanistic Insights and Reagent Selection

The core of the synthesis is the reduction of a carboxylic acid to a primary alcohol. This transformation requires a potent reducing agent, as carboxylic acids are generally less reactive towards nucleophilic attack than their corresponding esters or acyl chlorides.[7][8]

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reducer

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and amides.[7][8] It is often the reagent of choice for the direct reduction of amino acids.[3][9]

The Causality Behind the Choice:

  • High Reactivity: The Al-H bond in the [AlH₄]⁻ anion is weaker and more polarized than the B-H bond in borohydrides, making LAH a much stronger hydride donor.[7]

  • Direct Reduction: LAH can reduce the carboxylic acid group of an amino acid directly to an alcohol without the need for prior esterification.[2][3]

Mechanism of LAH Reduction of an Amino Acid:

The reaction proceeds through a multi-step mechanism:

  • Acid-Base Reaction: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton and the ammonium proton (in the zwitterionic form of the amino acid) to evolve hydrogen gas (H₂).[10][11]

  • Coordination: The resulting lithium carboxylate and amino group coordinate to the aluminum species.

  • Hydride Attack: A subsequent hydride ion from another LAH molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.[12]

  • Collapse and Further Reduction: This intermediate collapses, and through a series of steps involving coordination to aluminum alkoxide species, the carbonyl group is progressively reduced to the alcohol level.

  • Work-up: A careful aqueous work-up is required to quench the excess LAH and hydrolyze the aluminum-oxygen bonds to liberate the final amino alcohol product.[2]

Borane (BH₃): The Chemoselective Alternative

Borane, typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), is another effective reagent for reducing carboxylic acids.[11][13]

The Causality Behind the Choice:

  • Chemoselectivity: Borane exhibits remarkable chemoselectivity, readily reducing carboxylic acids in the presence of other functional groups like esters, which are less reactive towards BH₃.[14][15] This selectivity is advantageous in more complex molecules.

  • Milder Conditions: Borane reductions can often be carried out under milder conditions compared to LAH reductions.[11]

Mechanism of Borane Reduction:

The mechanism of borane reduction is distinct from that of LAH:[10][11][14]

  • Acyloxyborane Formation: The reaction begins with the reaction of the carboxylic acid and borane to form an acyloxyborane intermediate and release hydrogen gas.

  • Hydride Delivery: The acyloxyborane is then further reduced by additional borane molecules. The exact mechanism involves hydride transfer to the carbonyl carbon.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the work-up step to yield the primary alcohol.

For the reduction of amino acids, both LAH and borane are viable options. LAH is generally faster and more convenient for this specific transformation.[9]

Experimental Protocol: Synthesis of (S)-2-Aminopropan-1-ol from L-Alanine

This protocol is adapted from established procedures for the reduction of amino acids using lithium aluminum hydride.[9][16]

Safety Precautions:

  • Lithium Aluminum Hydride (LAH) is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce hydrogen gas, which is flammable and explosive. All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential.

  • Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves, must be worn at all times.

  • The quenching of the reaction is highly exothermic and generates a large volume of hydrogen gas. It must be performed slowly and with extreme caution, especially on a larger scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
L-Alanine≥99%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Saturated Potassium Carbonate SolutionACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeFisher Scientific
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Mechanical stirrer

  • Inert gas (Nitrogen or Argon) inlet

  • Dropping funnel (optional, for solvent addition)

  • Ice/water bath

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble an oven-dried three-necked flask with a mechanical stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a stopper.

    • Flush the entire apparatus with the inert gas.

    • Under a positive pressure of inert gas, charge the flask with lithium aluminum hydride (17 g, 0.43 mol) and anhydrous tetrahydrofuran (THF) (600 mL).[16]

    • Cool the resulting suspension to 0 °C using an ice/water bath.

  • Addition of L-Alanine:

    • While stirring the LAH suspension, add L-Alanine (20 g, 0.22 mol) in small portions over a period of 30-45 minutes.[16] Control the rate of addition to manage the initial exothermic reaction and hydrogen evolution.

    • After the addition is complete, slowly remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain the reflux overnight (approximately 12-16 hours) with continuous stirring.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable staining method is available.

  • Quenching and Work-up:

    • After the reaction is complete, cool the flask back down to 0 °C in an ice/water bath.

    • CAUTION: This step is highly exothermic and produces large amounts of hydrogen gas. Very slowly and carefully, add a saturated aqueous solution of potassium carbonate dropwise to the stirred reaction mixture until the evolution of gas ceases and a granular white precipitate of aluminum salts forms.[16]

    • Stir the mixture vigorously for 30 minutes to ensure complete quenching and precipitation.

  • Isolation of the Product:

    • Filter the granular precipitate through a Büchner funnel and wash the filter cake thoroughly with additional THF.

    • Combine the filtrate and the THF washings.

    • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and remove the solvent (THF) using a rotary evaporator.[16]

  • Purification:

    • The crude product is a colorless to pale yellow oil.[16] Purify the crude L-alaninol by vacuum distillation to obtain the final product.[16]

    • The expected yield is approximately 12.7 g (77%).[16]

Expected Yield and Purity
ParameterExpected Value
Yield~70-80%
AppearanceColorless to pale yellow liquid/solid[6][16]
Purity (post-distillation)>98%

Product Characterization

The identity and purity of the synthesized (S)-2-aminopropan-1-ol can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the product.

    • ¹H NMR (400 MHz, CDCl₃): δ 0.96 (d, 3H), 2.58 (br s, 3H, NH₂ + OH), 2.87-2.97 (m, 1H), 3.15 (dd, 1H), 3.44 (dd, 1H).[16]

    • ¹³C NMR (100 MHz, CDCl₃): δ 19.4 (CH₃), 48.2 (CH), 67.8 (CH₂).[16]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy will show characteristic broad peaks for the O-H and N-H stretches in the range of 3200-3600 cm⁻¹, and C-H stretches around 2850-3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of the product (75.11 g/mol ).[17][18]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • To confirm the enantiomeric purity of the product, chiral HPLC is the method of choice. This is crucial to ensure that no racemization has occurred during the synthesis.

Visualizing the Process

Reaction Pathway

Synthesis of L-Alaninol L_Alanine L-Alanine ((S)-2-Aminopropanoic Acid) L_Alaninol L-Alaninol ((S)-2-Aminopropan-1-ol) L_Alanine->L_Alaninol Reduction LAH 1. LiAlH₄, Anhydrous THF 2. Aqueous Work-up

Caption: Synthetic pathway for the reduction of L-Alanine to L-Alaninol.

Experimental Workflow

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Inert Atmosphere Setup LAH_Suspension Prepare LiAlH₄ Suspension in THF (0 °C) Setup->LAH_Suspension Addition Portion-wise Addition of L-Alanine LAH_Suspension->Addition Reflux Reflux Overnight Addition->Reflux Quench Cautious Quenching at 0 °C Reflux->Quench Filter Filter Aluminum Salts Quench->Filter Evaporate Solvent Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Characterize Spectroscopic Characterization (NMR, IR) Distill->Characterize Purity Chiral HPLC for Enantiomeric Purity Characterize->Purity

Caption: Step-by-step experimental workflow for L-Alaninol synthesis.

Conclusion

The synthesis of (R)-2-aminopropan-1-ol and its enantiomer from the corresponding enantiomers of alanine via direct reduction is a robust and efficient method for producing these valuable chiral building blocks. Lithium aluminum hydride serves as a powerful and effective reagent for this transformation, providing high yields of the desired amino alcohol. Adherence to strict anhydrous and inert atmosphere conditions, along with cautious handling of the pyrophoric reagent, is critical for the safety and success of this synthesis. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently produce high-purity chiral amino alcohols for their synthetic needs.

References

The Molecular Architecture of 3-Aminopropan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular geometry of 3-aminopropan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. We delve into the conformational landscape of this flexible amino alcohol, governed by a delicate interplay of intramolecular forces, most notably a stabilizing intramolecular hydrogen bond. This document synthesizes findings from advanced spectroscopic techniques and computational chemistry to offer a detailed understanding of its structural parameters. Methodologies such as Fourier-transform microwave (FTMW) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and ab initio computational methods are discussed, highlighting the synergy between experimental and theoretical approaches in elucidating molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural nuances of 3-aminopropan-1-ol.

Introduction: The Significance of 3-Aminopropan-1-ol's Molecular Geometry

3-Aminopropan-1-ol (H₂N(CH₂)₃OH) is a versatile bifunctional molecule, incorporating both a primary amine and a primary alcohol.[1] This unique combination of functional groups allows it to participate in a wide array of chemical reactions and interactions, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and corrosion inhibitors. The spatial arrangement of these functional groups, and indeed the entire molecule, dictates its reactivity, physical properties, and biological activity. A precise understanding of its molecular geometry is therefore paramount for predicting its behavior and designing novel applications.

The conformational flexibility of the three-carbon chain in 3-aminopropan-1-ol gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The dominant force governing this conformational preference is the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl group's hydrogen and the lone pair of electrons on the nitrogen atom of the amino group (O-H···N).[2][3] This interaction results in a pseudo-cyclic structure, significantly influencing the overall molecular shape, stability, and spectroscopic signatures. The strength of this IHB is a key determinant of the conformational landscape and has been shown to be more pronounced in 3-aminopropan-1-ol than in its shorter-chain analogue, 2-aminoethanol.[2]

This guide will provide a detailed examination of the molecular geometry of 3-aminopropan-1-ol, focusing on its most stable conformers. We will present quantitative data on bond lengths, bond angles, and dihedral angles, derived from a combination of experimental and computational studies.

Conformational Landscape of 3-Aminopropan-1-ol

The conformational space of 3-aminopropan-1-ol is characterized by several conformers with varying degrees of stability. The relative populations of these conformers are influenced by factors such as temperature and the surrounding environment (e.g., solvent). In the gas phase and in non-polar solvents, the conformers stabilized by the O-H···N intramolecular hydrogen bond are predominant.[4][5]

Computational studies, primarily using ab initio and density functional theory (DFT) methods, have been instrumental in identifying the possible conformers and ranking them in terms of their relative energies.[2][6] These theoretical investigations are crucial for interpreting experimental data and providing a complete picture of the molecule's conformational preferences.

The most stable conformers are those that adopt a ring-like structure due to the O-H···N IHB.[6] The nomenclature of these conformers often refers to the gauche (g) or anti (a) arrangement around the C-C and C-O bonds.

Below is a visual representation of the key conformers of 3-aminopropan-1-ol, highlighting the intramolecular hydrogen bonding.

G cluster_0 Conformer I (O-H···N IHB) cluster_1 Conformer II (N-H···O IHB) N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 O1 O C3->O1 H(O) O1->H(O) H(O)->N1 IHB N2 N H(N) N2->H(N) C4 C N2->C4 O2 O H(N)->O2 IHB C5 C C4->C5 C6 C C5->C6 C6->O2

Caption: Key conformers of 3-aminopropan-1-ol stabilized by intramolecular hydrogen bonds.

Relative Energies of Conformers

The relative stability of the different conformers of 3-aminopropan-1-ol has been determined through high-level ab initio calculations. The conformer featuring the O-H···N intramolecular hydrogen bond is consistently found to be the global minimum on the potential energy surface.

ConformerRelative Energy (kJ/mol)Computational MethodReference
I (O-H···N IHB) 0.00MP2/6-311++G(d,p)[2]
II (N-H···O IHB) ~11MP2/6-311++G(d,p)[6]
Open Chain >15MP2/6-311++G(d,p)[6]
Note: The relative energies are approximate values derived from the literature and may vary slightly depending on the computational level of theory.

Methodologies for Structural Determination

The molecular geometry of 3-aminopropan-1-ol has been elucidated through a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Approaches

Fourier-Transform Microwave (FTMW) Spectroscopy: This high-resolution technique provides highly accurate rotational constants for molecules in the gas phase. From these constants, precise structural information, such as bond lengths and angles, can be derived. FTMW spectroscopy has been instrumental in confirming the cyclic structure of the most stable conformer of 3-aminopropan-1-ol.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of a molecule. The presence and frequency of specific vibrational bands, particularly the O-H and N-H stretching frequencies, provide direct evidence for the existence and nature of intramolecular hydrogen bonding.[5] In the case of 3-aminopropan-1-ol, a red-shift in the O-H stretching frequency is a hallmark of the O-H···N IHB.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for determining connectivity, NMR spectroscopy, through the analysis of coupling constants and chemical shifts, can also provide valuable insights into the predominant conformations of molecules in solution.[5]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) Calculations: These first-principles computational methods are indispensable for exploring the conformational landscape of flexible molecules like 3-aminopropan-1-ol. By solving the Schrödinger equation (or approximations thereof), these methods can predict molecular structures, relative energies, vibrational frequencies, and other properties with a high degree of accuracy.[2][6] The MP2/6-311++G(d,p) level of theory has been shown to provide results in good agreement with experimental data for this molecule.[2]

G cluster_0 Computational Workflow Start Initial Molecular Structure ConformerSearch Conformational Search (e.g., Molecular Mechanics) Start->ConformerSearch Optimization Geometry Optimization (DFT/ab initio) ConformerSearch->Optimization Frequency Frequency Calculation (Vibrational Analysis) Optimization->Frequency Energy Single-Point Energy (High-Level Theory) Frequency->Energy Properties Property Calculation (e.g., Rotational Constants) Energy->Properties Analysis Comparison with Experimental Data Properties->Analysis G Sample 3-Aminopropan-1-ol in Carrier Gas Nozzle Heated Pulsed Nozzle Sample->Nozzle Expansion Supersonic Expansion Nozzle->Expansion Cooling Rotational Cooling (~2 K) Expansion->Cooling MW_Pulse Microwave Pulse Cooling->MW_Pulse FID Free Induction Decay (FID) MW_Pulse->FID Detection Signal Detection FID->Detection FT Fourier Transform Detection->FT Spectrum Rotational Spectrum FT->Spectrum Analysis Spectral Fitting & Structural Determination Spectrum->Analysis

References

aminopropanol functional group reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Functional Group Reactivity of Aminopropanol

Abstract

The this compound scaffold, characterized by the presence of both an amino and a hydroxyl group, is a cornerstone in modern organic synthesis and drug development.[1] Its bifunctional nature presents a unique landscape of reactivity, offering pathways to a diverse array of molecular architectures while simultaneously posing challenges in achieving chemoselectivity. This guide provides a comprehensive exploration of the this compound functional group's reactivity, delving into the core principles that govern its transformations. We will examine key reaction classes, including acylation, oxidation, and cyclization, with a focus on the mechanistic underpinnings and the strategic considerations necessary for precise chemical manipulation. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the synthetic potential of aminopropanols.

Core Principles of this compound Reactivity

The chemical behavior of aminopropanols is fundamentally dictated by the interplay between the nitrogen of the amino group and the oxygen of the hydroxyl group.[2] Understanding their intrinsic properties is paramount to predicting and controlling reaction outcomes.

Nucleophilicity and Basicity: A Tale of Two Atoms

The nitrogen atom of the primary or secondary amine in an this compound is generally more nucleophilic and more basic than the oxygen atom of the primary or secondary alcohol.[2] This difference is rooted in the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile or for accepting a proton.

Functional GroupTypeRelative NucleophilicityRelative Basicity
-NH₂ / -NHRPrimary/Secondary AmineHighHigh
-OHPrimary/Secondary AlcoholLowLow

This inherent disparity in reactivity is the primary lever for achieving chemoselective modifications. Under neutral or basic conditions, reactions with electrophiles will predominantly occur at the more nucleophilic nitrogen center.

Steric Hindrance and Substitution Patterns

The position of the amino and hydroxyl groups relative to each other (e.g., 1,2-aminopropanol vs. 1,3-aminopropanol) and the substitution on the carbon backbone significantly influence reactivity. Steric bulk around either functional group can hinder its approach to a reactive partner, thereby altering the regioselectivity of a reaction. For instance, a bulky substituent near the amino group may favor reaction at the less hindered hydroxyl group.

Acylation Reactions: The Art of Chemoselectivity

Acylation is a fundamental transformation for the protection of amino and hydroxyl groups, as well as for the synthesis of amides and esters, which are prevalent in pharmaceuticals.[3] The challenge lies in selectively acylating one functional group in the presence of the other.

Selective N-Acylation: Leveraging Inherent Nucleophilicity

Under standard acylation conditions, the greater nucleophilicity of the amine ensures preferential formation of the amide bond.[4] This is a cornerstone reaction in the synthesis of a vast number of biologically active molecules.[5]

Causality of Experimental Choices: The choice of a non-protic solvent and a mild base is crucial. A non-protic solvent prevents the formation of hydrogen bonds that could deactivate the acylating agent. A mild base, such as triethylamine or pyridine, acts as a scavenger for the acid byproduct (e.g., HCl from an acyl chloride) without significantly deprotonating the less acidic hydroxyl group.

  • Dissolution: Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(3-hydroxypropyl)acetamide.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound & Triethylamine in DCM B Add Acetyl Chloride at 0 °C A->B Inert Atmosphere C Stir at Room Temp (2-4h) B->C Monitor by TLC D Quench with NaHCO₃ C->D E Extract & Dry D->E F Purify by Chromatography E->F

Caption: Workflow for selective N-acylation.

Selective O-Acylation: Suppressing Amine Reactivity

Achieving selective O-acylation requires a strategic reversal of the natural reactivity. This is typically accomplished under acidic conditions, where the more basic amino group is protonated, rendering it non-nucleophilic.[6] The hydroxyl group, being less basic, remains largely unprotonated and is free to react with the acylating agent.

Causality of Experimental Choices: The use of a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid as the solvent or co-solvent is key.[6] These acids serve a dual purpose: they protonate the amine and act as a medium for the reaction. Acyl chlorides or anhydrides are used as the acylating agents.

  • Dissolution: Dissolve (S)-2-amino-1-propanol (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.2 eq) to the solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Isolation: Precipitate the product by adding cold diethyl ether.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the O-benzoyl-(S)-2-aminopropanol as its trifluoroacetate salt.

Oxidation Reactions: Targeting Specific Functional Groups

The oxidation of aminopropanols can lead to a variety of products, including amino acids, amino aldehydes, and nitro alcohols, depending on the targeted functional group and the oxidizing agent employed.

Oxidation of the Hydroxyl Group

The primary or secondary alcohol moiety can be oxidized to an aldehyde or carboxylic acid. The presence of the amino group necessitates careful selection of the oxidizing agent to avoid undesired side reactions.

Causality of Experimental Choices: For the oxidation to a carboxylic acid, a strong oxidizing agent like potassium permanganate (KMnO₄) or a catalyzed reaction with hydrogen peroxide can be effective.[7] The reaction conditions, such as pH and temperature, must be controlled to maintain the integrity of the amino group. For instance, performing the oxidation under basic conditions can help protect the amine from oxidation.

  • Preparation: Prepare an aqueous solution of 3-amino-1-propanol (1.0 eq) and potassium hydroxide (2.0 eq).

  • Oxidation: Slowly add a solution of potassium permanganate (4.0 eq) in water to the reaction mixture, keeping the temperature below 20 °C with an ice bath.

  • Reaction: Stir the mixture at room temperature until the purple color of the permanganate disappears.

  • Work-up: Filter the manganese dioxide precipitate. Acidify the filtrate with hydrochloric acid to precipitate the β-alanine.

  • Isolation: Collect the product by filtration and recrystallize from water/ethanol.

Oxidation of the Amino Group

The oxidation of the primary amino group to a nitro group is a more challenging transformation that often requires powerful oxidizing agents.[8]

Causality of Experimental Choices: Reagents like trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are capable of this transformation. The reaction is typically carried out in a chlorinated solvent to ensure solubility and compatibility with the strong oxidant.

Cyclization Reactions: Building Heterocyclic Scaffolds

The bifunctional nature of aminopropanols makes them excellent precursors for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.

Synthesis of Oxazolines

1,2-Amino alcohols are readily converted to 2-oxazolines, which are valuable as protecting groups, chiral ligands, and synthetic intermediates.[9][10] The most common method involves a two-step sequence of N-acylation followed by cyclodehydration.[11]

Causality of Experimental Choices: The cyclodehydration step is typically promoted by a dehydrating agent or a Lewis acid.[12] Reagents like thionyl chloride, Burgess reagent, or simply heating the N-acyl derivative can effect the cyclization.

Oxazoline_Synthesis start 1,2-Amino Alcohol intermediate N-Acyl Amino Alcohol start->intermediate Acylation (RCOCl, Base) product 2-Oxazoline intermediate->product Cyclodehydration (e.g., SOCl₂)

Caption: General scheme for oxazoline synthesis.

  • N-Benzoylation: React 2-aminoethanol (1.0 eq) with benzoyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in DCM to form N-(2-hydroxyethyl)benzamide.

  • Cyclization: Add thionyl chloride (1.5 eq) dropwise to a solution of the N-(2-hydroxyethyl)benzamide in DCM at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the product with DCM, dry the organic layer, and purify by distillation or chromatography to obtain the oxazoline.

Synthesis of Lactams and Cyclic Amines

Longer-chain amino alcohols, such as 4-amino-1-butanol or 5-amino-1-pentanol, can undergo intramolecular cyclization to form lactams (cyclic amides) or cyclic amines.[13][14] The outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.[15]

Causality of Experimental Choices: Dehydrogenative cyclization using a ruthenium catalyst, for example, can lead to the formation of lactams in the presence of a hydrogen acceptor.[14] Conversely, in the presence of a hydrogen donor or under reductive conditions, the cyclic amine can be favored.

Applications in Drug Development

The this compound motif is present in a wide range of pharmaceuticals. Its ability to form both hydrogen bonds and salt bridges makes it a valuable pharmacophore for interacting with biological targets. Chiral aminopropanols, such as (R)-1-aminopropan-2-ol, are key intermediates in the synthesis of various drugs.[16] For example, L-2-aminopropanol is a crucial chiral intermediate for the synthesis of the antibiotic levofloxacin.[17] Furthermore, 3-aminopropanol is utilized in the production of panthenol, a common ingredient in cosmetic and pharmaceutical ointments.[18]

Conclusion

The reactivity of the this compound functional group is a rich and multifaceted area of organic chemistry. By understanding the fundamental principles of nucleophilicity, basicity, and steric effects, chemists can devise strategies to achieve remarkable levels of chemoselectivity. The ability to selectively functionalize either the amino or the hydroxyl group, or to engage both in cyclization reactions, provides powerful tools for the construction of complex molecules with significant applications in research, particularly in the development of new therapeutic agents. The protocols and principles outlined in this guide serve as a foundation for harnessing the synthetic potential of this versatile functional group.

References

Introduction: The Critical Role of Aminopropanols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Aminopropanol Isomers in Organic Solvents

Aminopropanols, a class of organic compounds featuring both an amine (-NH₂) and a hydroxyl (-OH) functional group, are foundational building blocks in numerous scientific domains. Their unique bifunctionality makes them indispensable as intermediates in pharmaceutical synthesis, components in the formulation of personal care products and waterborne coatings, and as solubilizing agents for oils and fats.[1] The three primary isomers—1-amino-2-propanol (monoisopropanolamine or MIPA), 2-amino-1-propanol, and 3-amino-1-propanol (n-propanolamine)—exhibit distinct physicochemical properties stemming from the relative positions of their functional groups.

A thorough understanding of the solubility of these isomers in various organic solvents is not merely academic; it is a prerequisite for optimizing reaction conditions, designing effective purification strategies, and developing stable, bioavailable drug formulations. This guide provides a comprehensive technical overview of the principles governing this compound solubility, presents a qualitative solubility profile, and details a robust, self-validating protocol for its experimental determination.

Section 1: The Theoretical Framework of Solubility

The solubility of a solute in a solvent is dictated by a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is essential for predictive power in a research context.[2]

Polarity and Hydrogen Bonding: The Dominant Forces

Aminopropanols are polar molecules due to the significant electronegativity difference in their C-O, O-H, C-N, and N-H bonds. This polarity is the primary driver of their solubility behavior. The hydroxyl and amine groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with a wide range of solvents.[3]

  • In Protic Solvents (e.g., Alcohols): Aminopropanols can readily form hydrogen bonds with solvent molecules, leading to high solubility and, in many cases, complete miscibility.

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds from the -OH and -NH₂ groups of the this compound, facilitating dissolution. For instance, 2-amino-2-propanol has a reported solubility of 250 mg/mL in DMSO.[4][5][6]

  • In Apolar Solvents (e.g., Hexane, Toluene): The energy required to break the strong hydrogen bonds between this compound molecules is not compensated by the weak van der Waals forces that would form with apolar solvents. Consequently, solubility is typically very low.

The Influence of Isomeric Structure

The specific arrangement of the functional groups significantly impacts the molecule's overall polarity, steric hindrance, and capacity for intramolecular hydrogen bonding.

  • Intramolecular Hydrogen Bonding: In isomers like 2-aminoethanol and 3-aminopropanol, an intramolecular hydrogen bond can form between the hydroxyl proton and the amine nitrogen (OH--N).[7][8] This internal interaction can slightly reduce the availability of these groups for intermolecular bonding with the solvent, potentially affecting solubility compared to an isomer where such bonding is sterically impossible. Studies suggest this interaction is more pronounced in 3-aminopropanol than in its shorter-chain analogue, 2-aminoethanol.[7]

  • Steric Hindrance: The presence of a methyl group in 1-amino-2-propanol and 2-amino-1-propanol, compared to the linear chain of 3-amino-1-propanol, can influence how effectively solvent molecules can approach and solvate the functional groups.

Solubility This compound Solubility Principle Governing Principle: 'Like Dissolves Like' Solubility->Principle Forces Intermolecular Forces Principle->Forces Structure Molecular Structure (Isomerism) Principle->Structure Solvent Solvent Properties Principle->Solvent HBond Hydrogen Bonding (Donor/Acceptor) Forces->HBond Polarity Molecular Polarity Forces->Polarity IntraHB Intramolecular H-Bonding Structure->IntraHB Steric Steric Hindrance Structure->Steric SolventPol Polarity / Protic vs. Aprotic Solvent->SolventPol

Core factors influencing the solubility of this compound.

Section 2: Solubility Profile of this compound Isomers

The following table summarizes the reported qualitative solubility of this compound isomers in common organic solvents based on publicly available data. It is critical to recognize that terms like "soluble" are qualitative; for precise applications, experimental determination under specific conditions is mandatory.

Isomer Solvent Class Specific Solvent Reported Solubility Reference(s)
1-Amino-2-propanol AlcoholsEthanolSoluble / Miscible[1][9]
EthersDiethyl EtherSoluble[1][9]
KetonesAcetoneSoluble[1][9]
AromaticBenzeneSoluble[1][9]
HalogenatedCarbon TetrachlorideSoluble[9]
2-Amino-1-propanol Polar AproticDMSO250 mg/mL (requires sonication)[4][5][6]
3-Amino-1-propanol AlcoholsAlcohol (general)Soluble / Miscible[10][11][12]
EthersDiethyl EtherSoluble[12]
KetonesAcetoneSoluble[10][11]
HalogenatedChloroformSoluble[11]

Analysis of Trends: The data clearly shows that all isomers exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding (alcohols). Their solubility in moderately polar solvents like ethers and ketones is also consistently reported. The solubility of 1-amino-2-propanol in the nonpolar aromatic solvent benzene and the halogenated solvent carbon tetrachloride is noteworthy and suggests that its specific structure allows for favorable interactions beyond simple polarity matching.[9]

Section 3: A Self-Validating Protocol for Experimental Solubility Determination

The Senior Scientist's Perspective: In drug development and process chemistry, "close enough" is not an option. An unverified solubility value can lead to failed batches, poor bioavailability, and misinterpreted screening results. The industry standard for obtaining a definitive, thermodynamic solubility value is the Shake-Flask Method .[13] Its power lies in its simplicity and its ability to ensure that a true equilibrium has been reached. We do not just mix and measure; we challenge the equilibrium from two directions—undersaturation and supersaturation—to prove its validity.[14] This dual approach is the hallmark of a self-validating system.

cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A1 Verify Purity of This compound & Solvent A2 Prepare Solvent (e.g., buffer, dry) A1->A2 B1 Add Excess this compound to Solvent A2->B1 B2 Agitate at Constant Temp. (e.g., 24-48h Shake-Flask) B1->B2 C1 Allow System to Settle B2->C1 C2 Separate Saturated Solution from Excess Solid C1->C2 C3 (Centrifugation or Filtration) C2->C3 D1 Prepare Dilutions of Saturated Supernatant C3->D1 D2 Quantify Concentration (HPLC, GC, UV-Vis) D1->D2

Workflow for the thermodynamic Shake-Flask solubility assay.
Detailed Step-by-Step Methodology: The Shake-Flask Method

This protocol is designed to measure the thermodynamic equilibrium solubility of an this compound isomer in a given organic solvent.

1. Material Preparation & Purity Verification:

  • Rationale: Impurities can act as co-solvents or alter the crystal structure of the solute, leading to erroneous results.[13]

  • Step 1.1: Verify the purity of the this compound isomer (e.g., >99%) via an appropriate analytical technique (e.g., GC, NMR).

  • Step 1.2: Use high-purity, anhydrous solvent to avoid the confounding effects of water, unless investigating an aqueous-organic mixture.

  • Step 1.3: Prepare all glassware by cleaning and drying thoroughly to remove any residues.

2. Attainment of Equilibrium:

  • Rationale: True thermodynamic equilibrium is a state where the rate of dissolution equals the rate of precipitation. This can take a surprisingly long time to achieve, often 24 hours or longer.[13]

  • Step 2.1: In a series of sealed, temperature-controlled vessels (e.g., glass vials with PTFE-lined caps), add a known volume of the organic solvent.

  • Step 2.2: Add an excess amount of the this compound isomer to each vessel. A visible amount of undissolved liquid/solid must remain at the end of the experiment to ensure saturation has been achieved.[13]

  • Step 2.3: Place the vessels in an agitator (e.g., orbital shaker, rotator) within a temperature-controlled environment (e.g., incubator) set to the desired temperature (e.g., 25 °C).

  • Step 2.4: Agitate the samples for a predetermined period (typically 24 to 72 hours). A kinetic profile (measuring concentration at 12, 24, 48, and 72 hours) should be established to confirm that the concentration has plateaued, indicating equilibrium.[14]

3. Phase Separation:

  • Rationale: The critical step is to separate the saturated liquid phase from the undissolved solute without altering the temperature or composition of the sample.

  • Step 3.1: Remove the vessels from the agitator and allow the undissolved this compound to settle for a short period at the experimental temperature.

  • Step 3.2: Carefully withdraw a clear aliquot of the supernatant. This is best achieved using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any microscopic particulates.

  • Step 3.3: Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully sampled.

4. Quantitative Analysis:

  • Rationale: A precise and validated analytical method is required to determine the solute concentration in the saturated solution.[15]

  • Step 4.1: Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Step 4.2: Quantify the concentration of the this compound isomer using a validated method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis spectroscopy against a calibration curve prepared with known standards.

5. Data Reporting:

  • Rationale: Solubility is meaningless without context.

  • Step 5.1: Report the solubility in clear units (e.g., mg/mL, mol/L) along with the specific solvent used and the precise temperature at which the measurement was conducted.

Conclusion

The solubility of this compound isomers in organic solvents is governed by fundamental principles of molecular polarity and, most critically, hydrogen bonding. While general trends can be predicted, the subtle structural differences between isomers necessitate empirical determination for any application requiring high precision. The Shake-Flask method, when executed with a focus on purity, temperature control, and the verification of equilibrium, provides a trustworthy and reproducible means of generating this vital data. For professionals in drug development and chemical research, a robust understanding and application of these principles and protocols are essential for success.

References

An In-depth Technical Guide to the Identification and Application of Aminopropanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of aminopropanol isomers, designed for researchers, scientists, and drug development professionals. It delves into the critical aspects of their identification through CAS numbers, explores their distinct physicochemical properties, outlines synthesis and analytical methodologies, and discusses their applications, particularly within the pharmaceutical landscape.

Introduction: The Significance of this compound Isomers

Aminopropanols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their structural diversity, arising from the different possible positions of these functional groups on the propane backbone, gives rise to several isomers with unique chemical and physical properties. This isomeric diversity is pivotal in their wide range of applications, from industrial processes to the synthesis of complex pharmaceutical agents. A precise understanding of each isomer, unequivocally identified by its Chemical Abstracts Service (CAS) number, is paramount for scientific research and development.

This guide will focus on the three primary isomers of this compound: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol, including their chiral forms.

Isomer Identification and Physicochemical Properties

The unambiguous identification of each this compound isomer is crucial for regulatory compliance, safety, and reproducibility in research and manufacturing. The CAS number serves as a universal identifier for a specific chemical substance.

Table 1: CAS Numbers and Key Physicochemical Properties of this compound Isomers

IsomerSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
1-Amino-2-propanol Isopropanolamine, MIPA78-96-6 (racemic)[1][2]C₃H₉NO75.11[1][2]159-160[1][2]-2 to 1.74[1][2]0.962 - 0.973[1][2]
(S)-(+)-1-Amino-2-propanol(+)-Isopropanolamine2799-17-9[1][3]C₃H₉NO75.11[3]160[3]N/A0.954[3]
(R)-(-)-1-Amino-2-propanol(-)-Isopropanolamine2799-16-8[1]C₃H₉NO75.11N/AN/AN/A
2-Amino-1-propanol Alaninol6168-72-5 (racemic)[4]C₃H₉NO75.1172-73 (at 11 mmHg)N/A0.965
(S)-(+)-2-Amino-1-propanolL-Alaninol2749-11-3[4]C₃H₉NO75.1172-73 (at 11 mmHg)-2[5]0.965
(R)-(-)-2-Amino-1-propanolD-Alaninol35320-23-1[4][6]C₃H₉NO75.11N/AN/AN/A
3-Amino-1-propanol Propanolamine156-87-6[7]C₃H₉NO75.11184-18710-120.982

The structural differences between these isomers lead to variations in their physical properties, such as boiling and melting points, which are critical for purification and handling processes.

Aminopropanol_Isomers cluster_1 1-Amino-2-propanol cluster_2 2-Amino-1-propanol cluster_3 3-Amino-1-propanol 1-amino-2-propanol CH₃CH(OH)CH₂NH₂ 2-amino-1-propanol CH₃CH(NH₂)CH₂OH 3-amino-1-propanol HO(CH₂)₃NH₂

Caption: Chemical structures of the three primary this compound isomers.

Synthesis of this compound Isomers

The synthesis routes for this compound isomers are tailored to the specific isomer required.

Synthesis of 1-Amino-2-propanol

A common industrial method for preparing racemic 1-amino-2-propanol involves the reaction of propylene oxide with aqueous ammonia.[1] This method is efficient for large-scale production.

Synthesis_1_Amino_2_propanol Propylene_Oxide Propylene Oxide Reaction Nucleophilic Ring Opening Propylene_Oxide->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction 1_Amino_2_propanol 1-Amino-2-propanol (racemic) Reaction->1_Amino_2_propanol

Caption: Synthesis of 1-Amino-2-propanol.

Synthesis of 2-Amino-1-propanol (Alaninol)

Alaninol is typically synthesized by the reduction of the amino acid alanine or its esters.[4] Strong reducing agents like lithium aluminium hydride are commonly employed for this conversion. This route allows for the production of enantiomerically pure alaninol from the corresponding chiral alanine.

Synthesis of 3-Amino-1-propanol

The synthesis of 3-amino-1-propanol can be achieved through various methods, including the reduction of β-alanine or its esters.

Applications in Research and Drug Development

The unique properties of each this compound isomer lend them to a variety of applications, particularly in the pharmaceutical industry.

  • 1-Amino-2-propanol: This isomer and its derivatives are used as buffers and are good solubilizers for oils and fats.[1][8] They are also intermediates in the synthesis of various pharmaceuticals.[1] The chiral forms are valuable building blocks in asymmetric synthesis.[9] For instance, (R)-1-aminopropan-2-ol is involved in the biosynthesis of cobalamin (Vitamin B12).[1]

  • 2-Amino-1-propanol (Alaninol): As a chiral molecule, alaninol is a crucial precursor for the synthesis of numerous chiral ligands used in asymmetric catalysis.[4] In the pharmaceutical field, it serves as an intermediate for synthesizing drugs such as beta-blockers and adrenergic agonists.[6]

  • 3-Amino-1-propanol: This isomer is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[10] It is used to enhance the solubility and stability of formulations and serves as an intermediate in the synthesis of various pharmaceuticals to improve drug efficacy.[10] It has also been studied as an analogue of ethanolamine in phospholipid metabolism research.[11]

Analytical Methodologies for Identification and Quantification

Accurate and validated analytical methods are essential for the quality control of aminopropanols and their formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the detection and quantification of aminopropanols, especially at low concentrations in complex matrices like cream formulations.[12]

Protocol: HPLC Analysis of 3-Aminopropanol in a Cream Formulation

  • Sample Preparation:

    • Accurately weigh a sample of the cream.

    • Dissolve the cream in a suitable solvent system. This may require experimentation to find a solvent that dissolves the cream base without degrading the analyte.

    • Perform a liquid-liquid or solid-phase extraction to isolate the 3-aminopropanol from interfering matrix components.

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable. For higher sensitivity and selectivity, a derivatization step followed by fluorescence detection or mass spectrometry (LC-MS) can be employed.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of 3-aminopropanol of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 3-aminopropanol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile compounds like aminopropanols.[13][14]

Protocol: GC Analysis of this compound Isomers

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible after dilution in a suitable solvent.

    • Derivatization is often necessary to improve the volatility and thermal stability of the aminopropanols and to enhance detector response. Silylation is a common derivatization technique.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a wax-based stationary phase, is often used for the separation of amines.[13]

    • Carrier Gas: Helium or hydrogen.

    • Injector and Detector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of the isomers and any impurities.

    • Detector: A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds. A Nitrogen-Phosphorus Detector (NPD) can provide higher selectivity for nitrogen-containing compounds.

Analytical_Workflow Sample Sample Preparation Preparation Sample->Preparation Chromatographic_Separation Chromatographic_Separation Preparation->Chromatographic_Separation HPLC or GC Detection Detection Chromatographic_Separation->Detection Quantification Quantification Detection->Quantification

Caption: General analytical workflow for this compound analysis.

Safety and Handling

Aminopropanols are corrosive and can cause severe skin burns and eye damage.[15][16] They are also harmful if swallowed or in contact with skin.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a suitable respirator.[17][18]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[17] Keep containers tightly closed.

Conclusion

The this compound isomers represent a versatile class of chemical compounds with significant utility in both industrial and research settings, particularly in drug development. A thorough understanding of their individual properties, guided by their unique CAS numbers, is fundamental to their effective and safe application. The synthesis and analytical methodologies outlined in this guide provide a framework for researchers and scientists to harness the potential of these valuable chemical building blocks.

References

An In-depth Technical Guide to the Stereochemistry of 1-Aminopropan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Aminopropan-2-ol, a chiral amino alcohol, is a fundamentally important building block in modern synthetic chemistry, with its enantiomers serving as critical precursors in the development of pharmaceuticals and other bioactive molecules.[1] The stereochemical configuration at the C2 carbon dictates the biological activity and pharmacological profile of its derivatives, making the stereoselective synthesis and analysis of its (R) and (S) enantiomers a subject of paramount importance for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the stereochemistry of 1-aminopropan-2-ol, detailing methodologies for stereoselective synthesis, strategies for the resolution of racemic mixtures, and advanced analytical techniques for enantiomeric discrimination and quantification. By elucidating the causal relationships behind experimental choices and grounding protocols in established scientific principles, this document serves as an in-depth resource for the proficient handling and application of these valuable chiral synthons.

Introduction: The Significance of Chirality in 1-Aminopropan-2-ol

1-Aminopropan-2-ol, with the chemical formula C₃H₉NO, is a chiral molecule possessing a stereocenter at the second carbon atom of its propane backbone.[2] This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers, which exhibit distinct optical activities and, more critically, differential interactions with other chiral molecules, such as biological receptors and enzymes.[3] The (R)-enantiomer, for instance, is a known neuromodulator and a precursor to neurotransmitters like norepinephrine and dopamine, highlighting its significance in neuroscience research.[3] Furthermore, both enantiomers are pivotal intermediates in the synthesis of a variety of pharmaceutical drugs, including beta-blockers and anesthetics like hexylcaine.[1][2] Given that the therapeutic efficacy and toxicological profile of a chiral drug often reside in a single enantiomer, the ability to produce and analyze enantiomerically pure 1-aminopropan-2-ol is a critical competency in pharmaceutical development.

Physicochemical and Spectroscopic Properties of 1-Aminopropan-2-ol Enantiomers

The distinct stereochemical arrangement of the (R) and (S) enantiomers of 1-aminopropan-2-ol leads to differences in their interaction with plane-polarized light, a property known as optical activity. The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+).[3][4] A summary of their key physical properties is presented in Table 1.

Property(R)-(-)-1-Aminopropan-2-ol(S)-(+)-1-Aminopropan-2-olRacemic 1-Aminopropan-2-ol
CAS Number 2799-16-8[2]2799-17-9[2]78-96-6[2]
Molecular Formula C₃H₉NO[3]C₃H₉NO[5]C₃H₉NO[6]
Molecular Weight 75.11 g/mol [3]75.11 g/mol [5]75.11 g/mol [6]
Appearance Colorless liquid[3]Colorless to pale yellow liquid[7]Colorless liquid with a slight ammonia-like odor[1]
Melting Point 24 °C[3]24-26 °C1.74 °C[2]
Boiling Point 160 °C[3]160 °C159.46 °C[2]
Density 0.96 g/cm³ (at 20°C)[3]0.954 g/mL (at 25°C)0.973 g/mL (at 18°C)[2]
Refractive Index (n20/D) 1.448[3]1.44371.4479[2]
Optical Rotation [α]D²⁵ -31.5° (c=0.01 in methanol, as hydrochloride)[4][α]D²⁵ +35° (c=0.01 in methanol, as hydrochloride)[4]Not applicable
InChI Key HXKKHQJGJAFBHI-GSVOUGTGSA-N[2]HXKKHQJGJAFBHI-VKHMYHEASA-N[2]HXKKHQJGJAFBHI-UHFFFAOYSA-N[2]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the molecular structure of 1-aminopropan-2-ol. While the spectra of the individual enantiomers are identical, these methods are crucial for verifying the compound's identity and purity.[8][9]

Synthesis and Resolution of 1-Aminopropan-2-ol Enantiomers

The production of enantiomerically pure 1-aminopropan-2-ol can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.

Racemic Synthesis and Subsequent Resolution

A common and industrially viable route to 1-aminopropan-2-ol is the reaction of propylene oxide with aqueous ammonia.[2] This method, however, yields a racemic mixture of the (R) and (S) enantiomers, necessitating a subsequent resolution step to isolate the desired enantiomer.[3]

G racemic_mixture Racemic 1-Aminopropan-2-ol diastereomeric_salts Diastereomeric Salts (R,R) and (S,R) racemic_mixture->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., N-tosyl-leucine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation isolated_salt1 Isolated (R,R) Salt separation->isolated_salt1 isolated_salt2 Isolated (S,R) Salt separation->isolated_salt2 liberation1 Base Treatment isolated_salt1->liberation1 liberation2 Base Treatment isolated_salt2->liberation2 enantiomer1 (R)-1-Aminopropan-2-ol liberation1->enantiomer1 enantiomer2 (S)-1-Aminopropan-2-ol liberation2->enantiomer2

Caption: Classical Resolution of Racemic 1-Aminopropan-2-ol.

Protocol for Classical Resolution:

A well-established method for resolving racemic 1-aminopropan-2-ol involves the use of a chiral resolving agent, such as an enantiomer of N-tosyl-leucine, to form diastereomeric salts with differing solubilities.[10]

  • Salt Formation: Dissolve the racemic 1-aminopropan-2-ol in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent (e.g., (R)-N-tosyl-leucine).

  • Fractional Crystallization: The diastereomeric salts will exhibit different solubilities in the chosen solvent system. One diastereomer will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration. The mother liquor contains the other diastereomer.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the acidic resolving agent and liberate the free amine, yielding the enantiomerically enriched 1-aminopropan-2-ol.

  • Purification: The liberated enantiomer is then purified, typically by distillation.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure 1-aminopropan-2-ol, bypassing the need for resolution.

Enzymes, owing to their inherent chirality, are excellent catalysts for stereoselective transformations. Dehydrogenase enzymes, for instance, can be employed for the stereoselective synthesis of (R)-(-)-1-amino-2-propanol.[3] The enzyme (R)-aminopropanol dehydrogenase specifically catalyzes the conversion of aminoacetone to (R)-1-aminopropan-2-ol.[3]

The use of chiral catalysts in the amination of propylene oxide can direct the reaction towards a specific enantiomer.[3] For example, starting with enantiomerically pure (R)-propylene oxide or employing chiral metal-based catalysts can yield (R)-(-)-1-amino-2-propanol with high enantioselectivity.[3]

Protocol for Asymmetric Synthesis of (S)-(+)-1-Amino-2-propanol:

A reported synthesis of (S)-(+)-1-Amino-2-propanol starts from benzyl (S)-lactate ester.[5]

  • Amidation: Bubble ammonia gas into a solution of benzyl (S)-lactate ester in methanol at 0°C. Stir the reaction mixture at room temperature to form the corresponding amide.

  • Reduction: To a solution of the crude amide in tetrahydrofuran, add lithium aluminium hydride at 0°C. The reaction mixture is then heated to facilitate the reduction of the amide to the amine.

  • Workup and Purification: The reaction is quenched with water, filtered, and the solvent is evaporated. The resulting optically active amino alcohol is purified by chromatography.[5]

Analytical Techniques for Enantiomeric Separation and Quantification

The determination of enantiomeric purity is a critical aspect of working with chiral compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods can be broadly classified into direct and indirect approaches.[11]

G cluster_0 Direct Chiral HPLC cluster_1 Indirect Chiral HPLC racemic_sample_direct Racemic 1-Aminopropan-2-ol csp_column Chiral Stationary Phase (CSP) (e.g., Crown Ether-based) racemic_sample_direct->csp_column separation_direct Separation based on differential interaction csp_column->separation_direct enantiomer_r (R)-Enantiomer separation_direct->enantiomer_r enantiomer_s (S)-Enantiomer separation_direct->enantiomer_s racemic_sample_indirect Racemic 1-Aminopropan-2-ol diastereomers Diastereomers racemic_sample_indirect->diastereomers + cda Chiral Derivatizing Agent (CDA) cda->diastereomers achiral_column Achiral HPLC Column (e.g., C18) diastereomers->achiral_column separation_indirect Separation of Diastereomers achiral_column->separation_indirect diastereomer_1 Diastereomer 1 separation_indirect->diastereomer_1 diastereomer_2 Diastereomer 2 separation_indirect->diastereomer_2

Caption: Direct vs. Indirect Chiral HPLC Separation.

Direct methods employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][12]

Protocol for Direct Chiral HPLC:

  • Column Selection: Choose a suitable CSP. Crown ether-based CSPs, such as CROWNPAK® CR(+), are effective for the enantioseparation of primary amino alcohols.[11] Polysaccharide-based CSPs are also widely used.[12][13]

  • Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an acidic additive.[14] For crown ether-based columns, an acidic mobile phase is generally used.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will be separated based on their differential affinity for the CSP, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer.

Indirect methods involve the pre-column derivatization of the enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers.[11] These diastereomers can then be separated on a standard achiral HPLC column.

Protocol for Indirect Chiral HPLC:

  • Derivatization: React the 1-aminopropan-2-ol sample with a CDA (e.g., (R)-(+)-1-phenylethanesulfonyl chloride) in a suitable solvent.[11]

  • Chromatographic Separation: Separate the resulting diastereomers on a conventional reversed-phase column (e.g., C18).

  • Quantification: The relative amounts of the diastereomers, and thus the original enantiomers, can be determined from the peak areas in the chromatogram.

Supercritical Fluid Chromatography (SFC)

SFC is an alternative to HPLC that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It can offer faster analysis times and reduced solvent consumption.[14] Similar to HPLC, SFC can be used with chiral stationary phases for the direct separation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral resolving agent, can also be used to determine enantiomeric excess. The chiral agent forms diastereomeric complexes with the enantiomers, leading to distinct NMR signals for each.[15]

Applications in Research and Development

The enantiomers of 1-aminopropan-2-ol are indispensable in various fields:

  • Pharmaceutical Synthesis: They are key building blocks for a wide range of active pharmaceutical ingredients (APIs), particularly those with a chiral center.[1]

  • Neuroscience Research: (R)-(-)-1-Amino-2-propanol is studied for its role as a neuromodulator and its potential therapeutic applications in neurological disorders and addiction treatment.[3]

  • Asymmetric Catalysis: They serve as precursors for the synthesis of chiral ligands used in asymmetric catalysis.[1]

  • Industrial Applications: Racemic 1-aminopropan-2-ol is used in metalworking fluids, waterborne coatings, and as a surfactant neutralizer.[2]

Conclusion

The stereochemistry of 1-aminopropan-2-ol is a critical consideration in its application, particularly in the pharmaceutical industry. A thorough understanding of the methods for stereoselective synthesis, resolution of racemic mixtures, and analytical techniques for enantiomeric quantification is essential for researchers and developers in this field. The choice of methodology will depend on the specific requirements of the application, including scale, desired purity, and available resources. As the demand for enantiomerically pure compounds continues to grow, the development of more efficient and sustainable methods for the synthesis and analysis of chiral molecules like 1-aminopropan-2-ol will remain an active area of research.

References

An In-depth Technical Guide to the Physical Properties of Isopropanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of a chemical entity is not merely academic—it is the bedrock upon which successful formulation, synthesis, and application are built. Isopropanolamine, a versatile alkanolamine, is a case in point. Its unique combination of a primary amine and a secondary alcohol group within a compact molecular framework imparts a suite of physical characteristics that are pivotal to its wide-ranging applications, particularly in the pharmaceutical industry. This guide provides an in-depth exploration of the core physical properties of isopropanolamine, moving beyond a simple recitation of values to offer insights into their experimental determination and practical implications.

Molecular Identity and Structure

Isopropanolamine, systematically named 1-amino-2-propanol, is a chiral organic compound. The presence of a stereocenter at the second carbon atom means it exists as two enantiomers, (R)- and (S)-isopropanolamine, as well as a racemic mixture. For the majority of its bulk industrial and many pharmaceutical applications, the racemic form is utilized.

  • Chemical Formula: C₃H₉NO[1]

  • Molecular Weight: 75.11 g/mol [2]

  • CAS Number: 78-96-6 (for the racemate)[2]

The molecular structure, with its polar hydroxyl and amino groups, is fundamental to understanding its physical behavior, particularly its solubility and boiling point.

Boiling_Point_Determination cluster_workflow Boiling Point Determination Workflow prep Sample Preparation (Isopropanolamine in fusion tube with inverted capillary) setup Apparatus Setup (Thiele tube with oil and thermometer) prep->setup heat Heating (Gentle heating of side arm) setup->heat observe Observation (Stream of bubbles from capillary) heat->observe measure Measurement (Temperature at which liquid re-enters capillary) observe->measure NMR_Interpretation cluster_nmr NMR Spectral Interpretation H_NMR ¹H NMR (Proton environments) C_NMR ¹³C NMR (Carbon environments) Structure Isopropanolamine Structure (CH₃CH(OH)CH₂NH₂) Structure->H_NMR predicts signals for -CH₃, -CH, -CH₂, -OH, -NH₂ Structure->C_NMR predicts signals for -CH₃, -CH, -CH₂ Propranolol_Synthesis cluster_synthesis Synthesis of Propranolol naphthol 1-Naphthol epoxide Epoxide Intermediate naphthol->epoxide + Epichlorohydrin (Base) epichlorohydrin Epichlorohydrin propranolol Propranolol epoxide->propranolol + Isopropanolamine (Ring Opening) isopropanolamine Isopropanolamine

References

A Technical Guide to the Theoretical Properties of Aminopropanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical properties of the principal isomers of aminopropanol: 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol. As crucial intermediates in pharmaceutical synthesis and various chemical industries, a comprehensive understanding of their molecular structure, stereochemistry, and physicochemical properties is paramount for researchers, scientists, and drug development professionals. This document synthesizes data from computational chemistry studies and experimental findings to offer a comparative analysis of these isomers. We delve into their conformational landscapes, intramolecular interactions, and key theoretical descriptors. Furthermore, this guide outlines the standard experimental methodologies for the determination of these properties, providing a framework for the validation of theoretical predictions.

Introduction: The this compound Isomers - Structure and Significance

Aminopropanols are bifunctional organic molecules containing both an amino and a hydroxyl group, conferring upon them a unique combination of properties that make them valuable building blocks in organic synthesis. The constitutional isomers—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—exhibit distinct chemical and physical behaviors stemming from the relative positions of their functional groups. These differences have significant implications for their reactivity, biological activity, and application in areas such as the synthesis of pharmaceuticals, agrochemicals, and as corrosion inhibitors.

A key structural feature of 1-amino-2-propanol and 2-amino-1-propanol is the presence of a chiral center, leading to the existence of (R) and (S) enantiomers for each. In contrast, 3-amino-1-propanol is achiral. This stereoisomerism is of critical importance in drug development, where enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

This guide will systematically explore the theoretical underpinnings of these isomeric differences, providing a foundational understanding for their rational application in research and development.

Isomeric Landscape and Stereochemistry

The constitutional and stereoisomeric relationships between the this compound isomers can be visualized as follows:

aminopropanol_isomers cluster_isomers This compound Isomers (C3H9NO) cluster_1_amino Chiral cluster_2_amino Chiral 1-amino-2-propanol 1-Amino-2-propanol (Isopropanolamine) (R)-1-amino-2-propanol (R)-1-amino-2-propanol 1-amino-2-propanol->(R)-1-amino-2-propanol Enantiomers (S)-1-amino-2-propanol (S)-1-amino-2-propanol 1-amino-2-propanol->(S)-1-amino-2-propanol Enantiomers 2-amino-1-propanol 2-Amino-1-propanol (Alaninol) (R)-2-amino-1-propanol (R)-2-amino-1-propanol 2-amino-1-propanol->(R)-2-amino-1-propanol Enantiomers (S)-2-amino-1-propanol (S)-2-amino-1-propanol 2-amino-1-propanol->(S)-2-amino-1-propanol Enantiomers 3-amino-1-propanol 3-Amino-1-propanol (n-Propanolamine) This compound This compound This compound->1-amino-2-propanol Constitutional Isomer This compound->2-amino-1-propanol Constitutional Isomer This compound->3-amino-1-propanol Constitutional Isomer

Caption: Constitutional and stereoisomeric relationships of this compound isomers.

Comparative Physicochemical Properties

The arrangement of the amino and hydroxyl groups significantly influences the intermolecular and intramolecular forces, which in turn dictates the macroscopic physicochemical properties of the this compound isomers. A summary of key properties is presented below.

Property1-Amino-2-propanol2-Amino-1-propanol3-Amino-1-propanol
CAS Number 78-96-6[1]6168-72-5[2]156-87-6[3][4]
Molecular Weight ( g/mol ) 75.11[1][5]75.11[2]75.11[3]
Boiling Point (°C) 160[4][6]~174184-187[3][4]
Melting Point (°C) -2[6]-10-12[3][4]
Density (g/mL at 20°C) 0.962[4]~0.950.982[4]
pKa (25°C) ~9.5 (predicted)9.499.96[3][4]
logP (octanol/water) -1.0 (predicted)-1.0 (predicted)-1.1[3][4]
Flash Point (°C) 71[4]~8579[7]

Expert Insights: The higher boiling point of 3-amino-1-propanol compared to its isomers can be attributed to the greater separation between the hydroxyl and amino groups, allowing for more effective intermolecular hydrogen bonding. The terminal positions of both functional groups in 3-amino-1-propanol facilitate the formation of extended hydrogen-bonded networks, requiring more energy to overcome these interactions. In contrast, the proximity of the functional groups in 1-amino-2-propanol and 2-amino-1-propanol can lead to a higher propensity for intramolecular hydrogen bonding, which may slightly reduce the extent of intermolecular interactions.

Theoretical and Computational Analysis

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of molecules, offering insights that complement and guide experimental work.[7] Quantum chemical calculations allow for the exploration of conformational landscapes, electronic properties, and spectroscopic features with a high degree of accuracy.

Conformational Analysis and Intramolecular Hydrogen Bonding

The rotational flexibility around the C-C and C-O/C-N bonds in this compound isomers gives rise to multiple conformers with distinct energies. The relative stability of these conformers is largely governed by the interplay of steric hindrance and intramolecular hydrogen bonding.

Computational studies, often employing methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), have shown that intramolecular hydrogen bonds play a significant role in stabilizing certain conformations. For both 2-aminoethanol and 3-aminopropanol, the most abundant conformer in the gas phase is one that facilitates an O-H···N hydrogen bond.[8]

  • 3-Amino-1-propanol: The greater separation between the functional groups allows for the formation of a relatively strain-free six-membered ring-like structure stabilized by an O-H···N intramolecular hydrogen bond. This interaction is considered more pronounced in 3-aminopropanol compared to its 2-aminoethanol analogue.[8]

  • 1-Amino-2-propanol and 2-Amino-1-propanol: The proximity of the amino and hydroxyl groups in these isomers leads to the formation of a five-membered ring-like structure through intramolecular hydrogen bonding. While this interaction contributes to conformational stability, the five-membered ring is inherently more strained than the six-membered ring in 3-aminopropanol.

The choice of computational method and basis set is critical for accurately modeling these non-covalent interactions. For instance, MP2 is a reliable method for systems where hydrogen bonding is a key feature.

Dipole Moment and Molecular Polarity

The dipole moment is a measure of the net molecular polarity, arising from the vector sum of individual bond dipoles. It is a crucial parameter influencing solubility, intermolecular interactions, and interaction with electromagnetic fields.

The this compound isomers are all polar molecules due to the presence of the electronegative oxygen and nitrogen atoms. Theoretical calculations of dipole moments can predict the relative polarity of the isomers. The magnitude and direction of the dipole moment are highly dependent on the molecular conformation. For instance, extended conformers will generally have a larger dipole moment than gauche conformers where the bond dipoles may partially cancel.

Expert Causality: The choice of a computational model for dipole moment calculations should account for electron correlation effects. Methods like B3LYP or M06-2X with a sufficiently large basis set (e.g., 6-311++G(d,p)) are often employed to achieve a balance between accuracy and computational cost.

Experimental Determination of Theoretical Properties: A Self-Validating System

The theoretical predictions from computational models are validated and refined through experimental measurements. The synergy between theory and experiment provides a robust framework for understanding the properties of this compound isomers.

Workflow for Theoretical and Experimental Correlation

workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Computational_Modeling Quantum Chemical Calculations (DFT, MP2) Conformational_Search Conformational Analysis Computational_Modeling->Conformational_Search Property_Calculation Calculation of Properties (pKa, Dipole Moment, Spectra) Conformational_Search->Property_Calculation Correlation Correlation & Refinement Property_Calculation->Correlation Synthesis_Purification Synthesis & Purification of Isomers Property_Measurement Physicochemical Measurement (pKa, logP) Synthesis_Purification->Property_Measurement Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Synthesis_Purification->Spectroscopic_Analysis Property_Measurement->Correlation Spectroscopic_Analysis->Correlation Correlation->Computational_Modeling Refine Model

Caption: A self-validating workflow integrating theoretical predictions and experimental validation.

Experimental Protocols

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For aminopropanols, the pKa of the protonated amino group is a key parameter.

Protocol: Potentiometric Titration

  • Preparation: Prepare a standard solution of the this compound isomer of known concentration (e.g., 0.1 M) in deionized water. Calibrate a pH meter using standard buffer solutions.

  • Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.[9]

Trustworthiness: The accuracy of this method relies on the precise determination of concentrations and volumes, and the proper calibration of the pH meter. The titration should be repeated multiple times to ensure reproducibility.

Spectroscopic techniques provide a fingerprint of the molecular structure, allowing for the differentiation of isomers and the elucidation of their structural features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[10] The chemical shifts, splitting patterns, and coupling constants are unique for each isomer, reflecting the different electronic environments and neighboring atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[11] The this compound isomers will all show characteristic absorption bands for O-H and N-H stretching, as well as C-O and C-N stretching. The precise positions of these bands can be influenced by intramolecular hydrogen bonding, providing clues about the predominant conformation.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the constitutional isomers of this compound have the same molecular weight, their fragmentation patterns upon ionization can differ, allowing for their distinction.[12]

Conclusion

The theoretical properties of this compound isomers are a direct consequence of their unique structural and stereochemical arrangements. Computational chemistry offers a powerful avenue for predicting and understanding these properties at a molecular level, while experimental techniques provide the necessary validation for these theoretical models. The interplay between theory and experiment, as outlined in this guide, is essential for advancing our understanding of these versatile molecules and for harnessing their potential in drug development and other scientific disciplines. The data and methodologies presented herein serve as a comprehensive resource for researchers and scientists working with this compound isomers, facilitating a more informed and rational approach to their application.

References

Methodological & Application

Application Notes and Protocols for Utilizing 3-Aminopropanol as a Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Buffer Selection for Alkaline Conditions

In the landscape of biological assays, the meticulous control of pH is paramount for ensuring experimental reproducibility and a true representation of biomolecular function. While a plethora of buffers are available for near-neutral pH ranges, the options for alkaline conditions are often more limited and can present unique challenges. This application note introduces 3-aminopropanol, a primary amino alcohol, as a versatile and effective buffering agent for biological assays requiring a pH range of approximately 9.0 to 11.0.

Historically, buffers like Tris have been the workhorses of molecular biology, but their primary amine group can interfere with certain assay chemistries.[1] This guide provides a comprehensive overview of the physicochemical properties of 3-aminopropanol, its advantages and limitations, and detailed protocols for its practical application in a laboratory setting. As we will explore, the judicious use of 3-aminopropanol can offer a stable and reliable environment for a variety of alkaline-dependent enzymatic reactions and other biological assays.

Physicochemical Properties of 3-Aminopropanol

A thorough understanding of a buffer's chemical and physical characteristics is the foundation for its effective implementation. 3-Aminopropanol (also known as 3-amino-1-propanol or propanolamine) is a colorless to pale yellow liquid that is miscible with water.[2][3] Its key properties relevant to its use as a biological buffer are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₉NO[3]
Molecular Weight 75.11 g/mol [3]
pKa (at 25°C) ~9.96[2][3][4][5][6][7]
Effective Buffering Range pH 9.0 - 11.0[8][9]
Appearance Clear, colorless to slightly yellow liquid[2][4][5][6][7]
Solubility in Water Miscible[2][3][4][6][7]

The pKa of approximately 9.96 is the most critical parameter, as it dictates the pH range over which 3-aminopropanol can effectively resist changes in pH.[9] According to the Henderson-Hasselbalch equation, a buffer is most effective within one pH unit of its pKa.[10][11][12]

Advantages and Considerations for Use

The selection of a buffer should not be a perfunctory step in experimental design. Each buffering agent has inherent strengths and weaknesses that can impact the outcome of an assay.

Key Advantages:
  • High Buffering Capacity in the Alkaline Range: With a pKa of ~9.96, 3-aminopropanol is an excellent choice for maintaining a stable pH in the 9.0 to 11.0 range, which is optimal for many enzymatic reactions, including those involving alkaline phosphatases.

  • High Water Solubility: Its miscibility in water allows for the preparation of concentrated stock solutions.[2][3][4][6][7]

  • Chemical Stability: 3-aminopropanol is a stable molecule under typical laboratory conditions.[10]

Potential Limitations and Interferences:
  • Primary Amine Group: As a primary amine, 3-aminopropanol can interfere with certain protein quantification assays.

    • Bradford Assay: Buffers containing primary amines, such as Tris and glycine, are known to interfere with the Bradford dye-binding protein assay.[1] It is therefore highly probable that 3-aminopropanol will also interfere with this assay.

    • Bicinchoninic Acid (BCA) Assay: Any compound capable of reducing Cu²⁺ in an alkaline medium, including some amines, can produce a colorimetric reaction in the BCA assay, potentially leading to an overestimation of protein concentration.[13][14] While some primary amines have been shown to interfere, the specific impact of 3-aminopropanol on the BCA assay requires empirical validation.

  • Metal Chelation: Although not extensively documented in the context of biological assays, the presence of both an amino and a hydroxyl group suggests a potential for chelating divalent metal cations. This could be a concern in assays that require specific metal ions as cofactors for enzymatic activity.

Experimental Protocols

Preparation of a 0.1 M 3-Aminopropanol Buffer Stock Solution

This protocol describes the preparation of a 1-liter stock solution of 0.1 M 3-aminopropanol. The pH will be adjusted using hydrochloric acid (HCl).

Materials:

  • 3-Aminopropanol (liquid, MW: 75.11 g/mol )[3]

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders

  • 1 L volumetric flask

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • In a fume hood, carefully measure 7.511 g (or approximately 7.66 mL, given a density of ~0.98 g/mL) of 3-aminopropanol.

  • Add the 3-aminopropanol to a 1 L volumetric flask containing approximately 800 mL of dH₂O.

  • Place a stir bar in the flask and stir the solution on a stir plate until the 3-aminopropanol is completely dissolved.

  • While continuously stirring, slowly add concentrated HCl to the solution to adjust the pH to the desired value within the 9.0 to 11.0 range. Monitor the pH using a calibrated pH meter. Caution: The reaction is exothermic. Add the acid dropwise, especially as you approach the target pH.

  • Once the desired pH is reached, continue to stir for a few minutes to ensure the pH is stable.

  • Add dH₂O to bring the final volume to 1 L.

  • Store the buffer solution in a well-sealed container at room temperature or 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended to prevent microbial growth.

Application Example: Alkaline Phosphatase Assay

Many enzymatic assays, such as the determination of alkaline phosphatase (ALP) activity, require a high pH for optimal enzyme function. 3-Aminopropanol can be an effective buffer for such assays. The following is a generalized protocol for a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate, adapted for use with a 3-aminopropanol buffer.

Principle:

Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a yellow color and a strong absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the ALP activity.

Workflow Diagram:

ALP_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare 0.1 M 3-Aminopropanol Buffer (pH 10.5) Substrate Prepare pNPP Substrate Solution in Buffer Buffer->Substrate Mix Mix Buffer, Substrate, and Sample in a Microplate Substrate->Mix Sample Prepare Enzyme Sample (e.g., serum, cell lysate) Sample->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read Calculate Calculate Rate of Absorbance Change (ΔAbs/min) Read->Calculate Determine Determine ALP Activity using Molar Extinction Coefficient of pNP Calculate->Determine

Caption: Workflow for a typical alkaline phosphatase assay.

Materials:

  • Assay Buffer: 0.1 M 3-aminopropanol, pH 10.5, containing 1 mM MgCl₂.

  • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer. Prepare fresh daily and protect from light.

  • Stop Solution: 0.2 M NaOH.

  • Alkaline Phosphatase (ALP) Standard: A solution of known ALP activity for generating a standard curve (optional, but recommended).

  • Sample: Biological sample containing ALP activity (e.g., diluted serum, cell lysate).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Incubator set to 37°C.

Protocol:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:

    • 150 µL of Assay Buffer.

    • 20 µL of Sample or ALP Standard.

    • Include a blank well containing 170 µL of Assay Buffer.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes to allow the reaction components to reach thermal equilibrium.

  • Initiate the Reaction: Add 30 µL of the Substrate Solution to each well to start the reaction. Mix gently by tapping the plate.

  • Measure Absorbance:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 405 nm every minute for 10-15 minutes.

    • Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the absorbance at 405 nm.

  • Calculate ALP Activity:

    • For the kinetic assay, determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the reaction curve.

    • Calculate the ALP activity using the Beer-Lambert law: Activity (U/L) = (ΔA₄₀₅/min * Total Volume (L)) / (ε * Sample Volume (L) * Path Length (cm)) Where:

      • ε (molar extinction coefficient of p-nitrophenol at pH 10.5) = 18,500 M⁻¹cm⁻¹

      • Total Volume is the final volume in the well.

      • Sample Volume is the volume of the enzyme sample added.

      • Path length is typically determined by the microplate reader or can be calculated based on the volume in the well.

Troubleshooting and Self-Validation

A robust protocol should include measures for self-validation. The following diagram illustrates a logical approach to troubleshooting common issues when using 3-aminopropanol buffer.

Troubleshooting Start Assay Results Unexpected (e.g., low activity, high background) Check_pH Verify pH of Buffer at Assay Temperature Start->Check_pH Check_Reagents Check Reagent Stability (e.g., pNPP degradation) Check_pH->Check_Reagents pH is Correct Adjust_pH Remake Buffer, Adjust pH at Assay Temp. Check_pH->Adjust_pH pH is Incorrect Check_Interference Suspect Buffer Interference? Check_Reagents->Check_Interference Reagents are OK Replace_Reagents Prepare Fresh Reagents Check_Reagents->Replace_Reagents Reagents are Degraded Compare_Buffer Run Assay with an Alternative Alkaline Buffer (e.g., CAPS, CHES) Check_Interference->Compare_Buffer Yes Other_Issues Investigate Other Variables (enzyme concentration, inhibitors, etc.) Check_Interference->Other_Issues No Adjust_pH->Start Replace_Reagents->Start

Caption: A decision tree for troubleshooting assays using 3-aminopropanol buffer.

Conclusion

3-Aminopropanol is a valuable addition to the repertoire of biological buffers, particularly for applications requiring a stable alkaline environment. Its high pKa, excellent water solubility, and chemical stability make it a suitable alternative to more commonly used buffers that may present interference issues. However, as with any reagent, a thorough understanding of its potential limitations, especially its primary amine-related interferences and possible metal-chelating properties, is crucial for its successful implementation. By following the protocols and considering the points outlined in this application note, researchers can confidently employ 3-aminopropanol to achieve reliable and reproducible results in their biological assays.

References

Application Notes and Protocols: The Utilization of Aminopropanol in Polyurethane Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of aminopropanol in the synthesis of polyurethanes (PUs). This compound serves a dual function as both a chain extender and a crosslinker, offering a versatile tool for tuning the material properties of polyurethanes. These application notes detail the underlying chemistry, provide step-by-step synthesis protocols, and outline methods for the characterization of the final polymer. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in this compound-modified polyurethanes.

Introduction: The Dual Role of this compound in Polyurethane Chemistry

Polyurethanes are a highly versatile class of polymers, characterized by the urethane linkage formed from the reaction of an isocyanate and a hydroxyl group.[1] The properties of the final material can be extensively tailored by the choice of monomers.[2] this compound, specifically 3-amino-1-propanol, is a particularly interesting additive in polyurethane synthesis due to its bifunctional nature, possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group.[3][4] This unique structure allows it to act as both a chain extender and a crosslinker, profoundly influencing the final polymer architecture and properties.

The primary amine is significantly more reactive with isocyanate groups than the hydroxyl group. This difference in reactivity is a key principle in its application.[5] The initial, rapid reaction of the amine group with an isocyanate group forms a urea linkage, extending the polymer chain. The less reactive hydroxyl group can then react with another isocyanate group, leading to the formation of a urethane linkage and creating a crosslink between polymer chains. This dual functionality allows for precise control over the degree of crosslinking and the resulting mechanical properties of the polyurethane.[5]

Mechanism of Action: Chain Extension and Crosslinking

The incorporation of 3-amino-1-propanol into a polyurethane network proceeds via a two-stage reaction with diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI).

  • Chain Extension via Urea Linkage: The highly nucleophilic primary amine group of this compound rapidly attacks the electrophilic carbon of the isocyanate group (-NCO), forming a stable urea linkage (-NH-CO-NH-). This reaction is typically much faster than the reaction between the isocyanate and a hydroxyl group.

  • Crosslinking via Urethane Linkage: The hydroxyl group of the this compound molecule, now part of the polymer backbone, can then react with another isocyanate group. This second reaction forms a urethane linkage (-NH-CO-O-) and creates a covalent bond between two polymer chains, i.e., a crosslink.

The presence of both urea and urethane linkages within the hard segments of the polyurethane contributes to a complex hydrogen bonding network, which significantly influences the microphase separation and the ultimate mechanical and thermal properties of the material.[6][7]

This compound in Polyurethane Synthesis cluster_0 Step 1: Chain Extension cluster_1 Step 2: Crosslinking Isocyanate_1 R-NCO Urea_Intermediate R-NH-CO-NH-(CH₂)₃-OH Isocyanate_1->Urea_Intermediate Fast Reaction This compound HO-(CH₂)₃-NH₂ This compound->Urea_Intermediate Urea_Intermediate_2 R-NH-CO-NH-(CH₂)₃-OH Isocyanate_2 R'-NCO Crosslinked_PU R-NH-CO-NH-(CH₂)₃-O-CO-NH-R' Isocyanate_2->Crosslinked_PU Slower Reaction Urea_Intermediate_2->Crosslinked_PU

Figure 1: Reaction mechanism of 3-amino-1-propanol in polyurethane synthesis.

Safety and Handling Precautions

3-Amino-1-propanol is a corrosive and harmful substance.[8][9] It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[8][10] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9] Store 3-amino-1-propanol in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[9]

Isocyanates are potent respiratory sensitizers and should be handled with extreme caution.[2] Always work with isocyanates in a well-ventilated fume hood and wear appropriate respiratory protection in addition to standard PPE.

Experimental Protocols

Two common methods for polyurethane synthesis are the "one-shot" method and the "two-step" or "prepolymer" method.[1] The choice of method depends on the desired properties of the final material and the specific reactants used.

Protocol 1: One-Shot Synthesis of a Polyurethane Elastomer

The one-shot method involves mixing all reactants simultaneously.[11] This method is often used for the production of polyurethane foams and some elastomers.

Materials and Equipment:

  • Polyether or polyester polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • 3-Amino-1-propanol (chain extender/crosslinker)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF, if needed for viscosity control)

  • Mechanical stirrer

  • Vacuum oven

  • Molds for casting

Procedure:

  • Drying of Reagents: Thoroughly dry the polyol under vacuum at 80-100°C for at least 4 hours to remove any residual water, which can react with the isocyanate.

  • Mixing: In a clean, dry reaction vessel, combine the pre-weighed amount of the dried polyol and 3-amino-1-propanol. Heat the mixture to 60°C with gentle stirring until homogeneous.

  • Catalyst Addition: Add the catalyst (typically 0.01-0.1% by weight of the total reactants) to the polyol/aminopropanol mixture and stir for 1 minute.

  • Isocyanate Addition: Vigorously stir the mixture and rapidly add the stoichiometric amount of pre-heated (to ~50°C) diisocyanate. The NCO/OH+NH₂ ratio is a critical parameter and is typically kept between 1.0 and 1.1.

  • Degassing and Casting: Continue vigorous stirring for 30-60 seconds. The viscosity will increase rapidly. Degas the mixture under vacuum for 1-2 minutes to remove any trapped air bubbles.

  • Curing: Pour the reacting mixture into a pre-heated mold (typically 80-100°C) and cure in an oven for 2-4 hours.

  • Post-Curing: After removal from the mold, post-cure the elastomer at room temperature for 7 days to ensure complete reaction and stabilization of properties.

One_Shot_Synthesis_Workflow A Dry Polyol B Mix Polyol and 3-Amino-1-propanol at 60°C A->B C Add Catalyst (e.g., DBTDL) B->C D Add Diisocyanate (e.g., MDI) C->D E Vigorous Mixing & Degassing D->E F Cast into Mold E->F G Cure in Oven (e.g., 80-100°C) F->G H Post-Cure at Room Temp G->H

Figure 2: Workflow for the one-shot synthesis of polyurethane.

Protocol 2: Two-Step (Prepolymer) Synthesis of a Polyurethane Elastomer

The two-step method involves first reacting the diisocyanate with the polyol to form an NCO-terminated prepolymer.[12][13] This prepolymer is then chain-extended and crosslinked in a second step. This method allows for better control over the polymer structure.

Materials and Equipment:

  • Same as Protocol 1

Procedure:

Step 1: Prepolymer Synthesis

  • Drying of Polyol: As in Protocol 1, ensure the polyol is thoroughly dried.

  • Reaction: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the dried polyol. Heat to 70-80°C.

  • Isocyanate Addition: Slowly add the diisocyanate to the polyol under a nitrogen atmosphere with constant stirring. An excess of isocyanate is used, typically an NCO/OH molar ratio of 2:1.

  • Prepolymer Formation: Maintain the reaction at 80°C for 2-3 hours. The progress of the reaction can be monitored by titrating for the %NCO content.[10]

Step 2: Chain Extension and Curing

  • Cooling: Cool the NCO-terminated prepolymer to approximately 60°C.

  • Chain Extender Addition: In a separate vessel, prepare a solution of 3-amino-1-propanol in an anhydrous solvent (if necessary to control viscosity).

  • Mixing: Vigorously stir the prepolymer and rapidly add the 3-amino-1-propanol solution. The amount of this compound is calculated to react with the remaining NCO groups.

  • Degassing, Casting, and Curing: Follow steps 5-7 from Protocol 1.

Two_Step_Synthesis_Workflow cluster_prepolymer Step 1: Prepolymer Synthesis cluster_curing Step 2: Curing A React Dried Polyol with excess Diisocyanate (80°C, 2-3h) B NCO-Terminated Prepolymer A->B C Cool Prepolymer to 60°C B->C D Add 3-Amino-1-propanol C->D E Vigorous Mixing & Degassing D->E F Cast, Cure, and Post-Cure E->F

Figure 3: Workflow for the two-step (prepolymer) synthesis of polyurethane.

Influence of this compound Concentration on Polyurethane Properties

The concentration of 3-amino-1-propanol is a critical factor in determining the final properties of the polyurethane. Increasing the amount of this compound generally leads to a higher crosslink density. This, in turn, affects the mechanical and thermal properties as summarized in the table below. The data presented is representative of trends observed for amino-alcohol chain extenders in polyurethane elastomers.[14][15]

PropertyEffect of Increasing this compound ConcentrationRationale
Hardness (Shore A/D) IncreaseHigher crosslink density restricts polymer chain mobility.
Tensile Strength Generally IncreasesIncreased number of covalent crosslinks enhances the material's ability to withstand stress.[5]
Elongation at Break DecreaseThe more rigid, crosslinked network restricts the ability of polymer chains to uncoil and stretch.
Glass Transition Temp. (Tg) IncreaseRestricted chain mobility due to crosslinking requires more thermal energy for the transition from a glassy to a rubbery state.
Solvent Resistance IncreaseThe crosslinked network is more resistant to swelling and dissolution by solvents.

Characterization of this compound-Modified Polyurethanes

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is an essential tool for confirming the successful synthesis of the polyurethane and for analyzing its structure. Key spectral features to monitor include:

  • Disappearance of the NCO peak: A strong, sharp peak around 2270 cm⁻¹ corresponding to the isocyanate group should be absent in the final, fully cured polymer, indicating complete reaction.[15]

  • Formation of Urethane and Urea Linkages:

    • N-H stretching: A broad peak in the region of 3300-3400 cm⁻¹ indicates the presence of N-H groups in both urethane and urea linkages.[7]

    • C=O stretching (Amide I): The carbonyl stretching region is particularly informative. The urethane C=O stretch typically appears around 1700-1730 cm⁻¹, while the urea C=O stretch is found at a lower wavenumber, around 1630-1680 cm⁻¹.[8][9] The relative intensities of these peaks can provide qualitative information about the composition of the hard segments.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg). An increase in the Tg of the soft segment with increasing this compound content is indicative of increased crosslinking and phase mixing.[14]

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polyurethane. The degradation of polyurethanes typically occurs in multiple steps, corresponding to the decomposition of the hard (urethane/urea) and soft (polyol) segments.[14] Increased crosslinking density due to this compound can enhance the thermal stability of the polymer.

Conclusion

3-Amino-1-propanol is a highly effective and versatile reagent in polyurethane synthesis, acting as both a chain extender and a crosslinker. Its dual functionality, stemming from the differential reactivity of its amine and hydroxyl groups, allows for the precise tuning of polyurethane properties. By carefully controlling the concentration of this compound and the synthesis method, researchers can develop a wide range of polyurethane materials with tailored mechanical and thermal characteristics suitable for various applications, from flexible elastomers to rigid plastics. The protocols and characterization methods outlined in these notes provide a solid foundation for the exploration and optimization of this compound-based polyurethane systems.

References

Application Notes and Protocols for Aminopropanol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Aminopropanols in Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and longevity of infrastructure and equipment across numerous industries, from oil and gas to manufacturing and water treatment.[1] The economic and safety implications of corrosion necessitate the use of effective mitigation strategies, among which corrosion inhibitors play a pivotal role. Aminopropanols, a class of organic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) functional group, have emerged as highly effective corrosion inhibitors for a variety of metals and alloys.

Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physisorption, involving electrostatic interactions, or chemisorption, where coordinate bonds are formed between the lone pair electrons of nitrogen and oxygen atoms and the vacant d-orbitals of the metal.[2] This protective film impedes both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of aminopropanols as corrosion inhibitors.

Mechanism of Corrosion Inhibition by Aminopropanol

The primary mechanism by which aminopropanols inhibit corrosion is through the formation of a protective adsorbed layer on the metal surface. This process is governed by the molecular structure of the this compound and the nature of the metal and the corrosive environment.

1. Adsorption: The amino and hydroxyl groups are the active centers for adsorption. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, in acidic solutions, the amino group can become protonated (-NH₃⁺), leading to electrostatic attraction with the negatively charged metal surface (physisorption).

2. Protective Film Formation: Upon adsorption, the this compound molecules orient themselves on the metal surface, creating a thin, hydrophobic film. This film acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and aggressive ions (e.g., chloride) to the metal surface.

3. Mixed Inhibition: Aminopropanols typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of the inhibitor molecules blocks the active sites for both metal dissolution (anodic reaction) and oxygen reduction (cathodic reaction).

The adsorption behavior of aminopropanols on a metal surface can often be described by various adsorption isotherms, such as the Langmuir, Frumkin, and Temkin isotherms.[2] These models provide insights into the interaction between the inhibitor molecules and the metal surface. The Langmuir isotherm, for instance, assumes the formation of a monolayer of the inhibitor on the surface.[3][4][5][6][7] The Frumkin isotherm takes into account the interactions between the adsorbed inhibitor molecules.[2][8][9][10]

Key this compound Compounds and Their Applications

While several isomers and derivatives of this compound exist, 2-Amino-2-methyl-1-propanol (AMP) is one of the most widely used in industrial applications. It is commercially available in various aqueous solutions, such as AMP-95 (95% AMP in 5% water).

Application AreaSpecific Use of this compound
Waterborne Coatings AMP is used as a co-dispersant for pigments and a pH neutralizer for resins. It provides in-can corrosion inhibition and flash rust resistance on metal substrates.[11]
Metalworking Fluids In synthetic and semi-synthetic metalworking fluids, AMP acts as a pH buffer, enhances alkalinity, and provides corrosion protection for ferrous alloys. It can also improve the biostability of the fluid.
Boiler Water Treatment Aminopropanols can be used in boiler and steam condensate lines to neutralize carbonic acid, thereby mitigating corrosion.
Reinforced Concrete Amino alcohols are used as corrosion inhibitors in reinforced concrete to protect the steel rebar from chloride-induced corrosion. They can be added as an admixture to the concrete or applied to the surface of existing structures.[12]

Experimental Evaluation of this compound Corrosion Inhibitors: Detailed Protocols

To evaluate the effectiveness of this compound as a corrosion inhibitor, a series of standardized laboratory tests are employed. The following protocols provide step-by-step guidance for these key evaluation methods.

Protocol 1: Weight Loss Immersion Test (Based on ASTM G31)

This gravimetric method provides an average corrosion rate over a specified period.

Objective: To determine the corrosion rate of a metal in a specific environment with and without an this compound inhibitor and to calculate the inhibitor efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions and surface area.

  • Corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution).

  • This compound inhibitor of desired concentrations.

  • Glass beakers or flasks.[13]

  • Water bath or incubator for temperature control.

  • Analytical balance (±0.1 mg accuracy).

  • Desiccator.

  • Cleaning solutions (e.g., inhibited acid, appropriate solvents).

  • Nylon brush or ultrasonic bath.[13]

Procedure:

  • Specimen Preparation: a. Mechanically polish the metal coupons with successively finer grades of abrasive paper (e.g., up to 600 grit), rinse with distilled water, degrease with a suitable solvent (e.g., acetone), and dry. b. Measure the dimensions of each coupon to calculate the surface area. c. Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).

  • Test Solution Preparation: a. Prepare the corrosive solution of the desired composition. b. Prepare a series of test solutions by adding different concentrations of the this compound inhibitor to the corrosive solution. A blank solution without the inhibitor should also be prepared.

  • Immersion: a. Suspend the prepared coupons in the test solutions using non-metallic hooks or threads, ensuring they are fully immersed and not in contact with each other or the container walls.[1] b. Maintain the test solutions at a constant temperature for the duration of the test (e.g., 24 to 168 hours).[1]

  • Post-Test Cleaning and Weighing: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to standard procedures (e.g., as per ASTM G1) to remove corrosion products without removing any of the underlying metal. This may involve chemical cleaning in an inhibited acid or mechanical cleaning with a soft brush. c. Rinse the cleaned coupons with distilled water and a volatile solvent (e.g., acetone), then dry them thoroughly. d. Place the coupons in a desiccator to cool to room temperature. e. Weigh each coupon accurately and record the final weight (W_final).

  • Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D)[1] Where:

    • ΔW = Weight loss in milligrams
    • A = Surface area of the coupon in cm²
    • T = Immersion time in hours
    • D = Density of the metal in g/cm³ c. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
    • CR_blank = Corrosion rate in the absence of the inhibitor
    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Protocol 2: Potentiodynamic Polarization (Based on ASTM G59)

This electrochemical technique provides rapid information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[14]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and polarization resistance (R_p) of a metal in a corrosive environment with and without an this compound inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat with corresponding software.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen to be tested, with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum or graphite rod.

  • Corrosive and inhibited test solutions as described in Protocol 1.

Procedure:

  • Electrode Preparation: a. Prepare the working electrode by polishing the surface as described in Protocol 1. b. Mount the specimen in an electrode holder, ensuring only a defined surface area is exposed to the solution.

  • Experimental Setup: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (blank or with inhibitor). c. Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan: a. Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential relative to the OCP to an anodic potential (e.g., from -250 mV to +250 mV vs. OCP). b. The scan rate should be slow enough to allow the system to reach a quasi-steady state (e.g., 0.167 mV/s as recommended by ASTM G59).[15]

  • Data Analysis: a. Plot the potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot. b. Determine the corrosion potential (E_corr) at the point of zero current. c. Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the E_corr to determine the corrosion current density (i_corr). d. Calculate the polarization resistance (R_p) from the slope of the potential-current curve near the E_corr. e. Calculate the Inhibition Efficiency (IE%) using the i_corr values: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[16]

Objective: To characterize the metal/solution interface and evaluate the performance of the this compound inhibitor film.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA).

  • Three-electrode electrochemical cell as described in Protocol 2.

  • Corrosive and inhibited test solutions.

Procedure:

  • Experimental Setup: a. Prepare the working electrode and set up the three-electrode cell as in Protocol 2. b. Allow the system to stabilize at the OCP.

  • Impedance Measurement: a. Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[16][17] b. The instrument measures the resulting current response, which is phase-shifted from the applied potential.

  • Data Analysis: a. The impedance data is typically presented as Nyquist and Bode plots. b. Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). For a simple corrosion system, this plot is a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger semicircle diameter indicates better corrosion protection. c. Bode Plot: A plot of the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency. A higher impedance modulus at low frequencies and a phase angle approaching -90° over a wider frequency range are indicative of a more protective (capacitive) surface film. d. The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). e. Calculate the Inhibition Efficiency (IE%) using the R_ct values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100

Visualization of Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Diagram 1: Mechanism of this compound Corrosion Inhibition

CorrosionInhibition cluster_surface Metal Surface cluster_protection Protective Film Formation This compound This compound Metal Anodic Sites (Fe → Fe²⁺ + 2e⁻) Cathodic Sites (O₂ + 2H₂O + 4e⁻ → 4OH⁻) This compound->Metal Adsorption (Physisorption/Chemisorption) Corrosive Species H₂O, O₂, Cl⁻ Corrosive Species->Metal Corrosion Attack Protective Layer Hydrophobic this compound Film Protective Layer->Corrosive Species Blocks Diffusion

Caption: Adsorption of this compound on the metal surface forms a protective barrier.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

InhibitorEvaluationWorkflow cluster_testing Corrosion Testing Methods cluster_analysis Data Analysis & Interpretation start Start: Select Metal and Corrosive Medium prep Prepare Metal Coupons (Polish, Clean, Weigh) start->prep solutions Prepare Test Solutions (Blank & Inhibitor Concentrations) prep->solutions wl Weight Loss (ASTM G31) - Immerse coupons - Clean & re-weigh solutions->wl pdp Potentiodynamic Polarization (ASTM G59) - Stabilize OCP - Perform potential scan solutions->pdp eis EIS - Stabilize OCP - Apply AC signal solutions->eis calc_cr Calculate Corrosion Rate (CR) wl->calc_cr tafel Tafel Analysis (Ecorr, icorr) pdp->tafel nyquist Nyquist/Bode Plot Analysis (Rct) eis->nyquist calc_ie Calculate Inhibition Efficiency (IE%) calc_cr->calc_ie tafel->calc_ie nyquist->calc_ie report Report Findings calc_ie->report

References

Application Note: A Robust HPLC Method for the Chiral Separation of Aminopropanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Aminopropanol Scaffolds

This compound and its derivatives represent a vital class of chiral building blocks in modern pharmaceuticals.[1] A notable example is their prevalence in the structure of β-adrenergic antagonists (β-blockers), a class of drugs primarily used to manage cardiovascular diseases.[2][3] The stereochemistry of these molecules is not a trivial detail; it is a critical determinant of their pharmacological and toxicological profiles.[1] Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[2][4] Consequently, the ability to separate and accurately quantify the enantiomers of this compound isomers is paramount for drug development, quality control, and ensuring patient safety.[5]

This application note presents a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound isomers. We will delve into the causality behind the selection of the chiral stationary phase, mobile phase optimization, and sample preparation, providing a self-validating protocol for researchers, scientists, and drug development professionals.

The Cornerstone of Separation: Understanding Chiral Recognition Mechanisms

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[6][7] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, leading to different retention times.[7][8] For this compound isomers and related structures like β-blockers, polysaccharide-based and macrocyclic antibiotic-based CSPs have demonstrated exceptional efficacy.[2][5][9]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are renowned for their broad applicability and are particularly effective for separating a wide range of chiral compounds, including amines and alcohols.[5][10] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[7] The choice of the organic modifier in the mobile phase can significantly influence the enantioselectivity.[11]

  • Macrocyclic Glycopeptide (Antibiotic) CSPs (e.g., Vancomycin, Teicoplanin): These CSPs are particularly well-suited for separating polar and ionizable compounds like amino alcohols in both reversed-phase and polar organic modes.[2][12] Chiral recognition is achieved through multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.[12]

This protocol will focus on a widely successful approach utilizing a polysaccharide-based CSP under normal phase conditions, a robust choice for many this compound-containing structures.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the chiral HPLC analysis, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (e.g., 1 mg/mL in mobile phase) sample_prep Prepare Analyte Sample (Dissolve in mobile phase) derivatization Optional: Pre-column Derivatization (if lacking chromophore, e.g., with DNBC) sample_prep->derivatization filtration Filter sample (0.45 µm) derivatization->filtration equilibration Equilibrate Chiral Column (Stable baseline) filtration->equilibration injection Inject Sample equilibration->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Record Chromatogram detection->chromatogram peak_id Identify Enantiomer Peaks chromatogram->peak_id quantify Calculate Resolution (Rs) & Enantiomeric Excess (% ee) peak_id->quantify

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Application Protocol

This protocol provides a starting point for the chiral separation of this compound isomers. Optimization may be required based on the specific isomer and available instrumentation.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[5]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), 5 µm, 250 x 4.6 mm.[1][10]

  • Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and a basic modifier like diethylamine (DEA).[5]

  • Sample: Racemic standard of the this compound isomer of interest.

Chromatographic Conditions: A Comparative Overview

The selection of the mobile phase is a critical parameter in achieving enantioselectivity.[10] Normal phase chromatography is often a successful starting point for this compound derivatives.

ParameterConditionRationale
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of chiral compounds, including those with amino and hydroxyl groups.[10]
Mobile Phase n-Hexane / 2-Propanol (IPA) with a basic additiveNormal phase mode provides excellent selectivity. The IPA percentage is a key parameter for optimizing resolution.[10] A basic additive like DEA is often crucial for improving peak shape and reducing tailing of basic analytes like amines.[5]
Typical Composition 90:10 (v/v) n-Hexane / IPA + 0.1% DEAA good starting point. Decreasing the IPA percentage generally increases retention and can improve resolution.[10]
Flow Rate 1.0 mL/minA standard flow rate. Can be reduced (e.g., to 0.5 mL/min) to increase interaction time with the CSP and potentially improve resolution.[10]
Column Temperature 25 °CTemperature can significantly affect enantioselectivity. Maintaining a stable temperature with a column oven is crucial for reproducibility.[10]
Detection UV at 220 nm or 254 nmWavelength is dependent on the presence of a chromophore in the analyte.
Injection Volume 10 µLStandard volume, can be adjusted based on sample concentration.
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the solvents in the specified ratio (e.g., 900 mL n-Hexane, 100 mL IPA, 1 mL DEA). Ensure thorough mixing and degas the solution before use.[5]

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL. If the sample is not readily soluble, a stronger solvent compatible with the mobile phase can be used for initial dissolution, followed by dilution.[13]

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[5] This is critical for reproducible retention times.

  • Injection and Data Acquisition: Inject the prepared sample onto the HPLC system and record the chromatogram.[5]

  • Analysis: Determine the retention times (t_R) for the two enantiomers. Calculate the resolution (R_s) between the enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.[5]

Addressing Analytes without a Strong Chromophore

Many simple this compound isomers lack a strong UV chromophore, making detection difficult. In such cases, a pre-column derivatization step is necessary to attach a UV-active moiety to the molecule.[1]

  • Derivatizing Agent: A common and effective reagent is 3,5-Dinitrobenzoyl chloride (DNBC).[1] This reacts with the amino or hydroxyl group to form a highly UV-absorbent derivative.

  • General Derivatization Protocol:

    • Dissolve the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of DNBC and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

    • Allow the reaction to proceed at room temperature until complete (monitor by TLC or a scout HPLC run).

    • Quench the reaction, and extract the derivatized product.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[1][8]

Trustworthiness Through Self-Validation: System Suitability

To ensure the reliability and validity of the results, a system suitability test should be performed before sample analysis. This involves injecting the racemic standard multiple times and evaluating the following parameters:

  • Resolution (R_s): Must be ≥ 1.5.

  • Tailing Factor (T): Should be ≤ 2.0 for both enantiomeric peaks.

  • Reproducibility of Retention Times: Relative Standard Deviation (RSD) should be ≤ 2.0%.

Conclusion and Forward Outlook

The described HPLC method provides a robust and reliable framework for the chiral separation of this compound isomers. The key to a successful separation lies in the rational selection of the chiral stationary phase and the systematic optimization of the mobile phase composition.[6][14] By understanding the underlying principles of chiral recognition and carefully controlling experimental parameters, researchers can achieve baseline separation and accurately determine the enantiomeric purity of these critical pharmaceutical building blocks. Further optimization by screening different polysaccharide-based CSPs and varying the alcohol modifier (e.g., ethanol vs. isopropanol) can lead to even more efficient and tailored separation methods.[11][15]

References

Application Notes & Protocols: Catalytic Strategies in Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ ...>

Abstract

Chiral aminopropanols are crucial structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their synthesis, particularly with high enantiomeric purity, is a subject of intense research and development. This guide provides a comprehensive overview of modern catalytic strategies for the synthesis of aminopropanols, designed for researchers, chemists, and drug development professionals. We delve into the core principles, practical applications, and detailed protocols for four primary catalytic methodologies: Asymmetric Hydrogenation (AH), Reductive Amination (RA), Hydroaminomethylation (HAM), and Biocatalysis. Each section offers field-proven insights into experimental design, catalyst selection, and process optimization, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of Chiral Aminopropanols

1,2- and 1,3-amino alcohols, including aminopropanols, are high-value building blocks in the pharmaceutical industry.[1][2] Their prevalence in drug candidates stems from their ability to form key hydrogen bonding interactions with biological targets. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes is a paramount objective in process chemistry.

Traditional synthetic methods often involve multi-step sequences with protecting groups or resolutions of racemic mixtures, leading to poor atom economy and significant waste.[3] Modern catalytic approaches offer elegant and sustainable alternatives, enabling direct and highly enantioselective access to these vital chiral synthons.[4][5] This document serves as a practical guide to navigating these powerful catalytic technologies.

Strategic Overview: Selecting the Right Catalytic Approach

The choice of synthetic strategy depends on several factors, including the desired aminopropanol isomer (1,2- vs. 1,3-), the available starting materials, required stereochemistry, and scalability considerations. Below is a decision-making framework to guide your selection.

G start Desired this compound Structure sub1 α-Amino Ketone (or precursor) start->sub1 Starting Material? sub2 β-Hydroxy Ketone start->sub2 Starting Material? sub3 Alkene + Amine + CO/H2 start->sub3 Starting Material? sub4 Prochiral Ketone + Amine Source start->sub4 Starting Material? strat1 Asymmetric Hydrogenation (AH) sub1->strat1 strat2 Directed Reductive Amination (RA) sub2->strat2 strat3 Hydroaminomethylation (HAM) sub3->strat3 strat4 Biocatalysis (Transaminase / AmDH) sub4->strat4

Caption: Decision tree for selecting a synthetic strategy.

Asymmetric Hydrogenation (AH) of Amino Ketones

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing chiral alcohols from prochiral ketones.[4][6] For this compound synthesis, this strategy involves the enantioselective reduction of an α- or β-amino ketone.

Principle and Mechanistic Insight

The reaction involves the activation of molecular hydrogen by a chiral transition metal complex, typically based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), and its subsequent transfer to the carbonyl group of the substrate.[4] The choice of chiral ligand is paramount, as it orchestrates the facial selectivity of the hydride attack on the ketone.

Noyori-type catalysts, such as RuCl₂[(S)-BINAP][(S,S)-DPEN], are exemplary. The mechanism involves a metal-ligand bifunctional interaction where the Ru-H hydride is delivered to the carbonyl carbon while the N-H group on the diamine ligand protonates the carbonyl oxygen in a concerted, outer-sphere fashion.[6] This highly organized six-membered ring transition state is key to achieving high enantioselectivity.

G RuH [Ru]-H Complex Transition State Complex RuH->Complex Coordination Substrate R-C(=O)-R' Substrate->Complex Product Chiral Alcohol Complex->Product H₂ Transfer Catalyst_Regen [Ru] + H₂ Product->Catalyst_Regen Release Catalyst_Regen->RuH Activation

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Catalyst Systems

A variety of metals and ligands have been successfully employed. While precious metals like Rhodium and Ruthenium have been historically dominant, recent advances have introduced highly efficient earth-abundant metal catalysts, such as Cobalt.[7][8]

Catalyst TypeMetalCommon LigandsKey Features
Noyori-Type Ru(II)BINAP, Tol-BINAP, DPENHigh efficiency and enantioselectivity for a broad range of ketones.[6]
Cationic Rh/Ir Rh(I), Ir(I)DuanPhos, Josiphos, Spiro-ligandsExcellent for unprotected amino ketones; high turnover numbers (TONs).[8][9]
Earth-Abundant Co(II)Chiral Bis(phosphine) ligandsGreener alternative; rapid hydrogenation under mild conditions.[7]
Application Protocol: Asymmetric Hydrogenation of an α-Amino Ketone HCl Salt

This protocol is a representative example for the synthesis of a chiral 1,2-aminopropanol derivative using a Ru-based catalyst.

Materials:

  • α-Amino ketone hydrochloride salt (1.0 mmol)

  • [RuCl₂( (S)-TolBINAP )]₂ (0.0025 mmol, 0.5 mol%)

  • (S,S)-DPEN (0.0055 mmol, 1.1 mol%)

  • Potassium tert-butoxide (KOtBu) (2.5 mmol)

  • 2-Propanol (anhydrous, degassed) (10 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Pre-activation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂( (S)-TolBINAP )]₂ and (S,S)-DPEN.

    • Add 5 mL of degassed 2-propanol and stir the mixture at 80°C for 30 minutes. A dark purple solution of the active catalyst should form.

    • Scientist's Note: Pre-activation is crucial for generating the active Ru-hydride species. The color change is a key visual indicator of successful activation.[6]

  • Reaction Setup:

    • In a separate flask, dissolve the α-amino ketone HCl salt and KOtBu in 5 mL of degassed 2-propanol. The base neutralizes the HCl salt and provides the basic medium required for the catalytic cycle.

    • Transfer this substrate solution to a high-pressure autoclave equipped with a magnetic stir bar.

    • Using a cannula, transfer the pre-activated catalyst solution to the autoclave.

  • Hydrogenation:

    • Seal the autoclave. Purge the vessel 3-5 times with H₂ gas to remove residual air.

    • Pressurize the autoclave to the desired pressure (e.g., 10-50 bar H₂).

    • Heat the reaction to the target temperature (e.g., 40-60°C) and stir vigorously.

    • Self-Validation: Monitor the reaction progress by checking H₂ uptake. A stable pressure indicates reaction completion. Alternatively, carefully take aliquots (after depressurizing) for TLC or GC analysis.

  • Work-up and Analysis:

    • After completion, cool the reactor to room temperature and carefully vent the H₂ pressure.

    • Quench the reaction by adding a small amount of water.

    • Concentrate the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

    • Characterization: Determine the yield. Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Reductive Amination (RA) of Hydroxy Ketones

Reductive amination is a cornerstone transformation in amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[10] For this compound synthesis, the directed reductive amination of β-hydroxy ketones is a particularly powerful strategy for accessing 1,3-syn-amino alcohols.[11][12]

Principle and Mechanistic Insight

The reaction proceeds in two main stages:

  • Imination: The amine reacts with the ketone to form an imine intermediate. This step is typically reversible and often acid-catalyzed.

  • Reduction: The C=N bond of the imine is reduced to a C-N single bond.

In the case of β-hydroxy ketones, stereocontrol is achieved through chelation. A Lewis acid, such as Ti(OiPr)₄, coordinates to both the hydroxyl group and the imine nitrogen, forming a rigid cyclic intermediate.[12] This conformation directs the hydride reducing agent to attack from the less sterically hindered face, leading to high syn-diastereoselectivity.

Key Reagents
  • Carbonyl Source: β-Hydroxy ketone.

  • Amine Source: Primary or secondary amines, or ammonia equivalents like ammonium formate.[13]

  • Directing Agent: Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective for substrate-directed reductions.[11]

  • Reducing Agent: Polymethylhydrosiloxane (PMHS) is a mild, inexpensive, and effective hydride source for this transformation.[12] Catalytic systems using H₂ or formic acid with Iridium catalysts are also prevalent for direct reductive aminations.[2][14]

Application Protocol: Diastereoselective Synthesis of a syn-1,3-Amino Alcohol

This protocol is adapted from the synthesis of the core of HIV-protease inhibitors like Ritonavir.[11][12]

Materials:

  • β-Hydroxy ketone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 mmol)

  • Polymethylhydrosiloxane (PMHS) (2.0 mmol)

  • Dichloromethane (DCM, anhydrous) (10 mL)

Procedure:

  • Imination and Chelation:

    • To a flame-dried flask under an inert atmosphere, dissolve the β-hydroxy ketone in anhydrous DCM.

    • Add benzylamine and stir for 10 minutes at room temperature.

    • Add Ti(OiPr)₄ dropwise. The solution may turn yellow, indicating complex formation. Stir for 1 hour at room temperature.

    • Scientist's Note: This chelation step is the origin of the stereocontrol. Allowing sufficient time ensures the equilibrium favors the rigid titanium-chelated imino alcohol intermediate.[12]

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add PMHS dropwise to the stirring solution. Gas evolution (H₂) may be observed.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Self-Validation: Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Work-up and Analysis:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0°C.

    • Stir the resulting suspension vigorously for 1 hour until a white precipitate (TiO₂) forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

    • Separate the layers of the filtrate and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

    • Characterization: Determine yield and diastereomeric ratio (dr) by ¹H NMR analysis of the crude product. Confirm structure and purity of the isolated product.

Hydroaminomethylation (HAM)

Hydroaminomethylation is a highly atom-economical, one-pot domino reaction that converts an alkene, an amine, syngas (CO/H₂), into a more complex amine product.[15] It represents a formal hydroaminoalkylation and is a powerful tool for building molecular complexity from simple feedstocks.

Principle and Mechanistic Insight

The process involves a sequence of three catalytic steps, ideally performed by a single catalyst system:

  • Hydroformylation: The alkene reacts with CO and H₂ to form an aldehyde.

  • Condensation: The in-situ generated aldehyde reacts with the amine to form an imine or enamine.

  • Hydrogenation: The imine/enamine intermediate is hydrogenated to the final amine product.

The primary challenge is to find a catalyst that is efficient for all three steps without promoting side reactions like alkene isomerization or aldehyde reduction to an alcohol.[15] Cobalt and Rhodium complexes are the most studied catalysts for this transformation.[16] Recent developments have focused on ligand design to control regioselectivity (linear vs. branched amine) and enhance catalyst activity under milder conditions.[15][16] Light-promoted cobalt-catalyzed systems have also emerged as a promising approach.[17]

Catalyst Systems
MetalLigand SystemKey Features
Cobalt Co₂(CO)₈ / Phosphine Ligands (e.g., Xantphos derivatives)More economical than Rh; ligand design is critical for selectivity and activity.[15][16]
Rhodium Rh(acac)(CO)₂ / Phosphine Ligands (e.g., SulfoXantphos)Highly active and selective, but more expensive. Often used for aqueous-phase catalysis.[18]
Titanium Ti(NMe₂)₄Effective for hydroaminoalkylation, a related transformation, with fast reaction times.[19]
General Protocol Outline: Cobalt-Catalyzed HAM of an Alkene

Materials:

  • Alkene (1.0 mmol)

  • Amine (1.1 mmol)

  • Co₂(CO)₈ (1-2 mol%)

  • Chiral phosphine ligand (e.g., a Xantphos derivative) (2-4 mol%)

  • Solvent (e.g., Toluene, THF)

  • Syngas (CO/H₂, typically 1:1 to 1:3 ratio)

Procedure:

  • Reaction Setup:

    • In a glovebox, charge a high-pressure autoclave with Co₂(CO)₈, the phosphine ligand, and a magnetic stir bar.

    • Add the solvent, followed by the alkene and the amine.

  • Reaction:

    • Seal the autoclave and remove it from the glovebox.

    • Purge the system 3-5 times with syngas.

    • Pressurize the reactor to the desired pressure (e.g., 20-60 bar).

    • Heat the reaction to the target temperature (e.g., 100-140°C) and stir.

  • Work-up and Analysis:

    • After the reaction time, cool the reactor and vent carefully.

    • Analyze an aliquot of the crude mixture by GC or GC-MS to determine conversion and regioselectivity.

    • Purify the product by distillation or column chromatography.

Biocatalysis: The Enzymatic Approach

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[3] Enzymes operate under mild conditions (aqueous media, room temperature) and can exhibit exquisite stereo-, regio-, and chemoselectivity. For this compound synthesis, transaminases and amine dehydrogenases are particularly relevant.[20][21]

Principle and Mechanistic Insight
  • Amine Transaminases (ATAs or TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, alanine) to a prochiral ketone acceptor.[20] The reaction equilibrium can be challenging but is often driven by using a large excess of the amine donor or by removing the ketone co-product.[22]

  • Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[23] This approach is highly atom-efficient. An in-situ cofactor regeneration system, such as glucose dehydrogenase (GDH) with glucose, is required to make the process economical.[24]

G cluster_0 Amine Dehydrogenase (AmDH) System cluster_1 Cofactor Regeneration ketone Hydroxy Ketone amdh AmDH ketone->amdh + NH₃ product Chiral this compound amdh->product nadp NADP⁺ amdh->nadp nadph NADPH nadph->amdh gdh GDH nadp->gdh gdh->nadph gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Workflow for AmDH-catalyzed synthesis with cofactor regeneration.

Application Protocol: AmDH-Catalyzed Synthesis of (S)-1-Amino-2-propanol

This protocol describes a typical lab-scale biocatalytic reductive amination.

Materials:

  • Hydroxyacetone (1-hydroxy-2-propanone) (50 mM)

  • Amine Dehydrogenase (e.g., MsmeAmDH, lyophilized powder) (1-2 mg/mL)[23]

  • NADP⁺ (1 mM)

  • Glucose Dehydrogenase (GDH) (5 U/mL)

  • D-Glucose (100 mM, 2 eq.)

  • Ammonium formate buffer (2 M, pH 9.0)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., a shaker flask or stirred-tank reactor) at 30°C, prepare the reaction buffer by dissolving ammonium formate and D-glucose in water and adjusting the pH to 9.0.

    • Add NADP⁺ and GDH and stir gently to dissolve.

  • Initiation:

    • Add the AmDH enzyme and stir until fully dissolved.

    • Start the reaction by adding the hydroxyacetone substrate.

    • Scientist's Note: The high concentration of ammonium formate serves as both the buffer and the ammonia source. The pH of 9.0 is often optimal for the reductive amination direction.

  • Reaction Monitoring:

    • Maintain the reaction at 30°C with gentle agitation.

    • Self-Validation: Monitor the conversion of the ketone to the amine product over time (e.g., 12-24 hours) by taking samples and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • Once the reaction reaches completion, stop the reaction by centrifuging the mixture to pellet the enzymes (if insoluble) or by acidifying to pH < 2 to denature them.

    • Adjust the pH of the supernatant to > 12 with NaOH to ensure the product is in its free-base form.

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and carefully concentrate.

    • Characterization: Determine yield. Confirm enantiomeric excess (>99% ee is common) by chiral GC or HPLC.[21]

References

Application Note: Stereoselective Synthesis of Ofloxacin Leveraging S-(+)-2-Amino-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat systemic bacterial infections. Its therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer, known as Levofloxacin. Consequently, the stereoselective synthesis of the S-enantiomer is of paramount importance in pharmaceutical manufacturing to maximize therapeutic benefit and minimize potential side effects associated with the less active (R)-enantiomer. This document provides a detailed guide on the application of S-(+)-2-Amino-1-propanol, a critical chiral building block, in the synthesis of Ofloxacin, ensuring the desired stereochemistry of the final active pharmaceutical ingredient (API). We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss analytical methods for product characterization.

Introduction: The Significance of Chirality in Ofloxacin

Ofloxacin is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] The molecule possesses a chiral center at the C-3 position of the oxazine ring. The biological activity is highly dependent on the stereochemistry at this center, with the (S)-enantiomer (Levofloxacin) exhibiting antibacterial activity up to 100 times greater than its (R)-enantiomer.[1][4]

The use of an enantiomerically pure starting material is a robust strategy to ensure the final product has the correct stereoconfiguration. S-(+)-2-Amino-1-propanol (also known as L-alaninol) serves as an indispensable chiral precursor for establishing the S-configuration of the methyl group on the oxazine ring of Ofloxacin.[5][6] Its defined stereocenter is directly incorporated into the core structure, making it a cornerstone of modern, efficient syntheses of Levofloxacin.[5][7]

Mechanistic Pathway: Benzoxazine Ring Formation

The core of the Ofloxacin synthesis involves the construction of the tricyclic pyrido[1,2,3-de][5][8]benzoxazine system. The key step utilizing S-(+)-2-Amino-1-propanol is the formation of the benzoxazine ring. This typically involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The amino group of S-(+)-2-Amino-1-propanol attacks an activated poly-fluorinated aromatic precursor, such as ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate, displacing a fluorine atom (typically at the C-2 position). This reaction forms an enamine intermediate.

  • Intramolecular Cyclization: In the presence of a base (e.g., potassium carbonate), the hydroxyl group of the amino alcohol moiety performs an intramolecular nucleophilic attack, displacing another fluorine atom (at the C-3 position of the original ring) to form the six-membered oxazine ring.[9] This cyclization locks in the stereochemistry inherited from the S-(+)-2-Amino-1-propanol.

The use of a strong base like sodium hydride can also facilitate this cyclization in a single step.[9]

reaction_mechanism cluster_reactants Reactants A Fluorinated Benzoyl Acrylate C Enamine Intermediate A->C 1. SNAr Reaction B S-(+)-2-Amino-1-propanol D (S)-Benzoxazine Ester C->D 2. Intramolecular Cyclization (Base)

Caption: Key reaction steps for benzoxazine ring formation.

Experimental Protocol: Synthesis of Levofloxacin Q-Acid

This protocol details the synthesis of (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][8]benzoxazine-6-carboxylic acid, commonly known as Levofloxacin Q-acid, a key intermediate that is subsequently reacted with N-methylpiperazine to yield Levofloxacin.[10][11]

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity
Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate75330-79-5342.2434.2 g (0.1 mol)
S-(+)-2-Amino-1-propanol2749-11-375.117.9 g (0.105 mol)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2127.6 g (0.2 mol)
N,N-Dimethylformamide (DMF)68-12-273.09200 mL
Polyphosphoric Acid (PPA)8017-16-1-~50 g
Hydrochloric Acid (HCl), 6M7647-01-036.46As required
Ethyl Acetate, Dichloromethane, Water--For workup/xtal.

Procedure:

  • Step 1: Formation of the Enamine and Cyclization.

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, dissolve ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate (34.2 g) in DMF (150 mL).

    • Slowly add S-(+)-2-Amino-1-propanol (7.9 g) at room temperature. A slight exotherm may be observed. Stir for 1 hour.

    • Add anhydrous potassium carbonate (27.6 g) to the mixture.[12]

    • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][8]benzoxazine-6-carboxylate ester.

  • Step 2: Ring Closure to form the Quinolone Core.

    • Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with care.

    • Add the crude ester from the previous step to polyphosphoric acid (~50 g) in a suitable reaction vessel.

    • Heat the mixture to 110-120°C with vigorous stirring for 3-4 hours.[8] The mixture will become thick.

    • Cool the reaction to about 70°C and carefully pour it onto crushed ice with stirring.

    • A precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral (pH ~7).

  • Step 3: Hydrolysis to Levofloxacin Q-Acid.

    • Suspend the solid from Step 2 in a mixture of acetic acid and 6M HCl.

    • Reflux the mixture for 2-3 hours until hydrolysis is complete (monitored by TLC).

    • Cool the solution, which should cause the Levofloxacin Q-acid to precipitate.

    • Filter the product, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum at 60-70°C to yield Levofloxacin Q-acid as a pale yellow solid. The typical yield is around 70-80% over the three steps.[13]

Overall Synthesis Workflow

The following diagram outlines the complete workflow from the key chiral precursor to the final API.

workflow start Starting Materials (Fluorinated Benzoyl Acrylate, S-(+)-2-Amino-1-propanol) step1 SNAr & Intramolecular Cyclization start->step1 step2 Quinolone Ring Closure (PPA) step1->step2 step3 Ester Hydrolysis step2->step3 intermediate Levofloxacin Q-Acid step3->intermediate step4 Condensation with N-methylpiperazine intermediate->step4 product Crude Levofloxacin step4->product purify Purification & Crystallization product->purify final Pure Levofloxacin API purify->final analysis QC Analysis (NMR, HPLC, MS, Chiral Purity) final->analysis

Caption: Overall workflow for Levofloxacin synthesis.

Analytical Characterization

To ensure the identity, purity, and correct stereochemistry of the synthesized Ofloxacin (Levofloxacin), a suite of analytical techniques is employed.[14]

Expected Analytical Data for Ofloxacin:

TechniqueExpected Results
¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.5 (s, 1H, H-5), ~7.9 (d, 1H, H-8), ~4.5-4.3 (m, 3H, oxazine ring), ~3.5-2.3 (m, 8H, piperazine ring), ~2.3 (s, 3H, N-CH₃), ~1.4 (d, 3H, C-CH₃). The specific shifts for oxazine and piperazine protons can be complex.[15]
¹³C-NMR (DMSO-d₆, 100 MHz) δ (ppm): ~176 (C=O, acid), ~166 (C=O, quinolone), ~155-135 (aromatic C-F, C-O, C-N), ~125-105 (aromatic C-H), ~70-65 (oxazine C-O), ~55-45 (piperazine & oxazine carbons), ~18 (C-CH₃).[1][16]
FTIR (KBr) ν (cm⁻¹): ~3400 (O-H, acid), ~2900 (C-H str.), ~1720 (C=O str., acid), ~1620 (C=O str., quinolone), ~1450 (C-N str.), ~1270 (C-F str.).[17]
Mass Spec (ESI+) m/z: 362.15 [M+H]⁺ for C₁₈H₂₀FN₃O₄.[18]
Chiral HPLC Using a suitable chiral column (e.g., Chiralcel OD-H), the S-enantiomer (Levofloxacin) should show a single peak with an enantiomeric excess (e.e.) >99.5%, confirming high optical purity.
Melting Point ~225-228 °C (for Levofloxacin hemihydrate).[11]

Conclusion

The stereoselective synthesis of Ofloxacin is critically dependent on the use of high-purity chiral building blocks. S-(+)-2-Amino-1-propanol provides a reliable and efficient method for introducing the required (S)-stereocenter at the C-3 position of the oxazine ring. The protocol described herein represents a robust and scalable pathway for the production of Levofloxacin Q-acid, a key intermediate for the API. Rigorous analytical characterization is essential to confirm the structure and enantiomeric purity of the final product, ensuring its therapeutic efficacy and safety.

References

Application Notes and Protocols for the Derivatization of Aminopropanol for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of aminopropanol isomers (e.g., 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol) for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to their high polarity, low volatility, and active hydrogen atoms in both amino and hydroxyl groups, direct GC analysis of aminopropanols is challenging, often resulting in poor peak shape and low sensitivity.[1][2][3] Derivatization is a critical step to overcome these limitations by converting the polar functional groups into less polar, more volatile, and thermally stable moieties.[4][5] This document explores the most effective derivatization strategies, including silylation and acylation, providing researchers, scientists, and drug development professionals with field-proven, step-by-step protocols. The causality behind experimental choices is explained to ensure scientific integrity and enable robust and reproducible analytical methods.

Introduction: The "Why" of Derivatization for this compound Analysis

Aminopropanols are a class of organic compounds that find wide application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Accurate and sensitive quantification of these compounds is crucial for quality control, process monitoring, and pharmacokinetic studies. Gas chromatography, with its high resolving power, is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] However, the inherent chemical properties of aminopropanols—specifically the presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group—make them unsuitable for direct GC analysis.

These polar functional groups lead to several analytical challenges:

  • Low Volatility: The strong intermolecular hydrogen bonding between this compound molecules results in a high boiling point, making them difficult to vaporize in the GC inlet.[4][7][8]

  • Poor Peak Shape: The active hydrogens in the amine and hydroxyl groups can interact with active sites on the GC column and liner, leading to significant peak tailing and reduced chromatographic resolution.[9][10]

  • Thermal Instability: At the high temperatures required for volatilization, aminopropanols can degrade, leading to inaccurate quantification.

Derivatization addresses these challenges by chemically modifying the polar functional groups.[4][8] This process replaces the active hydrogens with nonpolar groups, which increases the volatility and thermal stability of the analyte, and minimizes interactions with the chromatographic system. The result is improved peak shape, increased sensitivity, and more reliable and reproducible data.[11][12]

Foundational Principles: Choosing the Right Derivatization Strategy

The selection of an appropriate derivatization reagent and method is critical and depends on the specific analytical goals, the sample matrix, and the available instrumentation. The two most common and effective strategies for the derivatization of aminopropanols are silylation and acylation.

Silylation: Replacing Active Hydrogens with Trimethylsilyl (TMS) Groups

Silylation is a widely used derivatization technique that involves the replacement of active hydrogens in hydroxyl, amino, and thiol groups with a trimethylsilyl (TMS) group.[4][5] This process significantly reduces the polarity and increases the volatility of the analyte.[4]

Mechanism of Silylation: The reaction involves a nucleophilic attack of the lone pair of electrons on the oxygen or nitrogen atom of the this compound on the silicon atom of the silylating reagent. A leaving group from the silylating reagent is displaced, forming a stable silyl ether or silyl amine.

For aminopropanols, both the hydroxyl and amino groups will be derivatized, leading to the formation of a di-substituted derivative.

Common Silylating Reagents:

ReagentAcronymKey Characteristics
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile byproducts, making it ideal for trace analysis.[13][14][15] Can be used to directly silylate hydrochloride salts of amines.[14]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silylating agent, often used with a catalyst like TMCS for hindered groups.[11][14]
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture.[5]

Causality in Reagent Selection: MSTFA is often the preferred reagent for this compound analysis due to the high volatility of its byproducts, which minimizes interference in the chromatogram.[13][15] The addition of a catalyst like trimethylchlorosilane (TMCS) can be beneficial for ensuring complete derivatization, especially for sterically hindered groups.[4][11]

Acylation: Introduction of Acyl Groups for Enhanced Stability and Detectability

Acylation involves the reaction of the amino and hydroxyl groups with an acylating agent, typically an acid anhydride or an acyl halide, to form esters and amides.[8][14] Acyl derivatives are often more stable than their silylated counterparts.

Mechanism of Acylation: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen or oxygen of the this compound attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the acylated product and a leaving group.

Common Acylating Reagents:

ReagentAcronymKey Characteristics
Trifluoroacetic AnhydrideTFAAHighly reactive and produces stable, volatile derivatives.[7][16][17] The trifluoroacetyl group enhances detectability with an electron capture detector (ECD).[7]
Pentafluoropropionic AnhydridePFPAForms derivatives that are highly responsive to ECD.
Heptafluorobutyric AnhydrideHFBAProvides the most sensitive derivatives for ECD analysis.

Causality in Reagent Selection: TFAA is a common choice for the acylation of aminopropanols as it is highly reactive and forms stable derivatives with excellent chromatographic properties.[16][17] The resulting trifluoroacetylated compounds are highly volatile, leading to shorter retention times and improved peak shapes.[7][18]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, providing detailed, field-proven methodologies for the derivatization of this compound. It is crucial to perform all steps in a well-ventilated fume hood and to use appropriate personal protective equipment.

General Sample Preparation

Prior to derivatization, it is essential to ensure that the sample is free of water, as moisture can interfere with both silylation and acylation reactions, leading to incomplete derivatization and poor reproducibility.[5][19]

Protocol:

  • Pipette an aliquot of the sample or standard solution containing this compound into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50 °C).[11][12]

  • Ensure the residue is completely dry before proceeding with derivatization.

Protocol 1: Silylation with MSTFA

This protocol details the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • Dried this compound sample or standard

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • To the dried sample residue in the reaction vial, add 100 µL of anhydrous pyridine.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Workflow for Silylation with MSTFA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample evaporate Evaporate to Dryness under Nitrogen start->evaporate add_reagents Add Anhydrous Pyridine and MSTFA evaporate->add_reagents vortex Vortex for 30 seconds add_reagents->vortex heat Heat at 70°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition and Analysis inject->end

Caption: Workflow for Silylation of this compound with MSTFA.

Protocol 2: Acylation with TFAA

This protocol describes the derivatization of this compound using trifluoroacetic anhydride (TFAA).

Materials:

  • Dried this compound sample or standard

  • TFAA (Trifluoroacetic Anhydride)

  • Ethyl acetate (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • To the dried sample residue in the reaction vial, add 100 µL of anhydrous ethyl acetate.

  • Add 50 µL of TFAA to the vial.[11]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes.[18]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.[12]

  • Reconstitute the residue in 200 µL of ethyl acetate.

  • The sample is now ready for injection into the GC-MS.

Workflow for Acylation with TFAA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample evaporate_sample Evaporate to Dryness under Nitrogen start->evaporate_sample add_reagents Add Anhydrous Ethyl Acetate and TFAA evaporate_sample->add_reagents vortex Vortex for 30 seconds add_reagents->vortex heat Heat at 60°C for 20 minutes vortex->heat cool Cool to Room Temperature heat->cool evaporate_reagents Evaporate Excess Reagent and Solvent cool->evaporate_reagents reconstitute Reconstitute in Ethyl Acetate evaporate_reagents->reconstitute inject Inject into GC-MS reconstitute->inject end Data Acquisition and Analysis inject->end

Caption: Workflow for Acylation of this compound with TFAA.

Chiral Derivatization for Enantiomeric Separation

For the separation of this compound enantiomers, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral GC column.[20][21][22] N-Trifluoroacetyl-L-prolyl chloride (L-TPC) is a common chiral derivatizing agent for amines.

Protocol 3: Chiral Derivatization with L-TPC

Materials:

  • Dried this compound sample or standard

  • N-Trifluoroacetyl-L-prolyl chloride (L-TPC)

  • Toluene (anhydrous)

  • Triethylamine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the dried sample residue, add 200 µL of a 0.05 M solution of triethylamine in anhydrous toluene.

  • Add 50 µL of a 1 mg/mL solution of L-TPC in anhydrous toluene.

  • Cap the vial tightly and vortex.

  • Heat the vial at 45°C for 5 minutes.[11]

  • Cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Parameters and Data Interpretation

The following table provides typical GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and application.

ParameterTypical SettingRationale
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polar column is suitable for the separation of the relatively non-polar derivatives.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatives without thermal degradation.
Injection Mode Splitless or Split (e.g., 20:1)Splitless injection is preferred for trace analysis, while a split injection may be necessary for more concentrated samples.
Oven Temperature Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 minA temperature ramp allows for good separation of the derivatized this compound isomers from solvent and other matrix components.
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before they reach the ion source.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Mass Scan Range m/z 40-500A wide scan range is used to capture the molecular ion and characteristic fragment ions of the derivatives.

Expected Mass Spectra:

  • TMS-derivatized this compound: The mass spectrum will show a characteristic loss of a methyl group (M-15) from the molecular ion.

  • TFA-derivatized this compound: The mass spectrum will exhibit fragment ions corresponding to the loss of the trifluoroacetyl group and other characteristic fragments.

Method Validation and Quality Control

To ensure the reliability and accuracy of the analytical results, the derivatization and GC-MS method should be validated according to established guidelines (e.g., ICH Q2(R1)).[23] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor or no derivatization Presence of moisture in the sample or reagents. Inactive derivatization reagent.Ensure complete dryness of the sample. Use fresh, high-purity, anhydrous reagents. Store reagents properly to prevent degradation.
Peak tailing Incomplete derivatization. Active sites in the GC system.Optimize derivatization conditions (temperature, time, reagent excess). Use a deactivated inlet liner and GC column.
Ghost peaks Carryover from previous injections. Contamination of the syringe or inlet.Run solvent blanks between samples. Clean the syringe and replace the inlet liner regularly.
Irreproducible results Inconsistent sample preparation or derivatization. Leaks in the GC system.Follow standardized procedures meticulously.[9] Perform regular leak checks on the GC system.

Conclusion

Derivatization is an indispensable step for the robust and reliable analysis of aminopropanols by GC and GC-MS. By converting the polar amino and hydroxyl groups into more volatile and stable derivatives, the challenges of poor peak shape, low sensitivity, and thermal degradation can be effectively overcome. This application note provides a comprehensive guide with detailed, field-proven protocols for silylation and acylation, the two most common derivatization strategies. The choice of derivatization reagent and method should be carefully considered based on the specific analytical requirements. By following the outlined protocols and understanding the underlying chemical principles, researchers, scientists, and drug development professionals can develop and validate accurate and precise GC-based methods for the quantification of aminopropanols.

References

Application and Protocols for Utilizing 3-Aminopropanol in the Investigation of Phospholipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of phospholipid metabolism. It provides a comprehensive overview of the application of 3-aminopropanol as a chemical tool to probe and manipulate phospholipid composition and metabolism in cellular systems. This document delves into the underlying biochemical principles, offers detailed experimental protocols, and presents data interpretation strategies.

Introduction: The Dynamic World of Phospholipids and the Need for Chemical Tools

Phospholipids are fundamental components of all biological membranes, not only providing structural integrity but also acting as critical signaling molecules and precursors for a vast array of bioactive lipids. The intricate network of metabolic pathways that govern the synthesis, turnover, and localization of phospholipids is tightly regulated, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

To dissect the complexities of phospholipid metabolism, researchers rely on a variety of tools, including genetic manipulation and small molecule inhibitors or modifiers. 3-Aminopropanol (3-AP), a structural analog of ethanolamine, has emerged as a valuable chemical probe for selectively perturbing the synthesis of aminophospholipids, primarily phosphatidylethanolamine (PE) and its downstream metabolic products.

The Mechanism of Action: How 3-Aminopropanol Remodels the Phospholipid Landscape

3-Aminopropanol is a simple primary amine and alcohol with the chemical formula HOCH₂CH₂CH₂NH₂.[1][2] Its structural similarity to ethanolamine allows it to be recognized and utilized by the cellular machinery responsible for phospholipid synthesis. The primary mechanism of action of 3-aminopropanol involves its incorporation into the de novo (Kennedy) pathway for phosphatidylethanolamine synthesis.

Cellular uptake of 3-aminopropanol is a crucial first step, likely mediated by transporters for small polar molecules.[3][4] Once inside the cell, 3-aminopropanol is phosphorylated by choline/ethanolamine kinase, an enzyme that normally phosphorylates choline and ethanolamine.[5][6][7] This reaction yields 3-aminopropanol phosphate. Subsequently, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) can utilize 3-aminopropanol phosphate to form CDP-3-aminopropanol. Finally, CDP-ethanolamine:diacylglycerol ethanolaminephosphotransferase (EPT) incorporates 3-aminopropanol phosphate into diacylglycerol (DAG), forming the unnatural phospholipid, phosphatidyl-3-aminopropanol (P-3AP).

The formation of P-3AP has several significant consequences for cellular phospholipid metabolism:

  • Competitive Inhibition: 3-Aminopropanol competes with ethanolamine for the enzymes in the Kennedy pathway, leading to a dose-dependent decrease in the synthesis of endogenous phosphatidylethanolamine.

  • Altered Membrane Composition: The accumulation of P-3AP in cellular membranes alters their biophysical properties, such as fluidity and curvature, which can impact the function of membrane-associated proteins.[8]

  • Disruption of Downstream Pathways: Phosphatidylethanolamine is a precursor for phosphatidylcholine (PC) synthesis via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway in the liver. By depleting the PE pool, 3-aminopropanol can indirectly inhibit this pathway.[9][10] Studies in Tetrahymena have shown that the incorporation of 3-aminopropanol into phospholipids leads to a decrease in phosphatidylcholine formed through the methylation pathway.[9][10]

  • Effects on Other Phospholipid Classes: The perturbation of aminophospholipid metabolism can have cascading effects on other lipid pathways. For instance, studies have shown that 3-aminopropanol can significantly reduce the incorporation of precursors into phosphatidylinositol (PI) and glycosylphosphatidylinositol (GPI) anchors.[11][12]

The following diagram illustrates the intervention of 3-aminopropanol in the Kennedy pathway for phosphatidylethanolamine synthesis.

cluster_0 Kennedy Pathway (De Novo PE Synthesis) Ethanolamine Ethanolamine PEtn Phosphoethanolamine Ethanolamine->PEtn Ethanolamine Kinase Aminopropanol 3-Aminopropanol P3AP 3-Aminopropanol Phosphate This compound->P3AP Ethanolamine Kinase ATP ATP ADP ADP CDPEtn CDP-Ethanolamine PEtn->CDPEtn Pcyt2 CDP3AP CDP-3-Aminopropanol P3AP->CDP3AP Pcyt2 CTP CTP PPi PPi PE Phosphatidylethanolamine CDPEtn->PE EPT P_3AP Phosphatidyl-3-aminopropanol (Unnatural Phospholipid) CDP3AP->P_3AP EPT DAG Diacylglycerol CMP CMP

Caption: Intervention of 3-Aminopropanol in Phosphatidylethanolamine Synthesis.

Experimental Protocols

The following protocols provide a framework for utilizing 3-aminopropanol to study phospholipid metabolism in cultured cells. These should be adapted based on the specific cell type and experimental goals.

Protocol 1: Treatment of Cultured Cells with 3-Aminopropanol

This protocol outlines the general procedure for treating adherent or suspension cells with 3-aminopropanol to induce changes in phospholipid composition.

Materials:

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-Aminopropanol (Sigma-Aldrich, Cat. No. A76400 or equivalent)[12]

  • Sterile PBS

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

  • Preparation of 3-Aminopropanol Stock Solution: Prepare a sterile stock solution of 3-aminopropanol (e.g., 1 M in sterile water or PBS). Filter-sterilize the solution using a 0.22 µm syringe filter. Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Treatment:

    • For adherent cells, allow them to attach and grow for 24 hours before treatment.

    • For suspension cells, treatment can begin after seeding.

    • Dilute the 3-aminopropanol stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range is 1-10 mM.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration that induces metabolic changes without causing significant cytotoxicity for your specific cell line.

    • Remove the old medium from the cells and replace it with the medium containing 3-aminopropanol.

  • Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the research question. A time-course experiment is recommended to understand the kinetics of phospholipid remodeling.

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells using a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

    • Suspension cells: Directly centrifuge the cell culture to pellet the cells.

    • In both cases, wash the cell pellet once with ice-cold PBS.

  • Sample Storage: The cell pellets can be immediately used for lipid extraction or stored at -80°C until further analysis.

Protocol 2: Lipid Extraction from 3-Aminopropanol-Treated Cells

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from cultured cells.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Cell pellets from Protocol 1

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold water.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass vial.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 3: Analysis of Phospholipid Composition by Liquid Chromatography-Mass Spectrometry (LC-MS)

This section provides a general overview of the analytical approach for quantifying changes in phospholipid species. The specific LC-MS method will need to be optimized based on the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

  • Reversed-phase or HILIC chromatography column suitable for lipid analysis

General Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as isopropanol:methanol:chloroform (4:2:1, v/v/v).

  • Chromatographic Separation: Inject the reconstituted sample onto the LC system. The phospholipids are separated based on their polarity and fatty acyl chain composition.

  • Mass Spectrometric Detection: The eluting phospholipids are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Data can be acquired in both positive and negative ion modes to detect different phospholipid classes.

  • Data Analysis:

    • Identify and quantify individual phospholipid species based on their mass-to-charge ratio (m/z) and retention time.

    • Compare the lipid profiles of control and 3-aminopropanol-treated cells to identify significant changes.

    • The formation of phosphatidyl-3-aminopropanol can be confirmed by identifying a new lipid species with a mass corresponding to a diacylglycerol backbone plus a 3-aminopropanol phosphate headgroup.

The following diagram outlines the general experimental workflow for studying the effects of 3-aminopropanol on phospholipid metabolism.

cluster_1 Experimental Workflow CellCulture Cell Culture (e.g., HeLa, HEK293) Treatment Treatment with 3-Aminopropanol CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting LipidExtraction Lipid Extraction (Bligh & Dyer) Harvesting->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS DataAnalysis Data Analysis and Interpretation LCMS->DataAnalysis

Caption: General Experimental Workflow.

Data Interpretation and Expected Outcomes

Treatment of cells with 3-aminopropanol is expected to induce a significant remodeling of the cellular phospholipid profile. Below is a table summarizing the anticipated changes in major phospholipid classes.

Phospholipid ClassExpected Change upon 3-AP TreatmentRationale
Phosphatidylethanolamine (PE) DecreaseCompetitive inhibition of the Kennedy pathway by 3-aminopropanol.[9][10]
Phosphatidyl-3-aminopropanol (P-3AP) IncreaseDe novo synthesis and incorporation of 3-aminopropanol into a novel phospholipid species.
Phosphatidylcholine (PC) Potential DecreaseReduced availability of PE as a substrate for the PEMT pathway (in relevant cell types).[9][10]
Phosphatidylinositol (PI) Potential DecreaseDownstream effects of aminophospholipid perturbation on PI synthesis.[11][12]

Conclusion

3-Aminopropanol serves as a powerful and straightforward tool for researchers investigating the intricacies of phospholipid metabolism. By acting as a competitive substrate for ethanolamine, it allows for the controlled manipulation of cellular aminophospholipid pools. The protocols and conceptual framework provided in this guide offer a solid foundation for designing and executing experiments to unravel the roles of specific phospholipid species in cellular physiology and disease. As with any metabolic inhibitor, careful dose-response and time-course studies are essential for robust and interpretable results. The insights gained from such studies will undoubtedly contribute to a deeper understanding of lipid biology and may pave the way for novel therapeutic strategies targeting phospholipid metabolism.

References

Application Notes and Protocols: The Pivotal Role of (R)-1-Aminopropan-2-ol in Cobalamin (Vitamin B₁₂) Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cobalamin (Vitamin B₁₂), the most structurally complex vitamin, is exclusively synthesized by certain bacteria and archaea through intricate, multi-step pathways. A key architectural feature of cobalamin is the nucleotide loop, which links the lower axial ligand, typically 5,6-dimethylbenzimidazole (DMB), to the corrin ring. This connection is mediated by a flexible aminopropanol linker. This document provides a detailed technical guide on the biochemical role of (R)-1-aminopropan-2-ol , the direct precursor to this critical linker. We will explore its function in both the aerobic and anaerobic cobalamin biosynthesis pathways, provide field-proven protocols for studying its incorporation, and offer insights into the experimental design and data interpretation necessary for advancing research in this field.

Introduction: The Architectural Significance of the Nucleotide Loop

Vitamin B₁₂ is essential for a wide range of metabolic processes in many organisms, including humans, where it serves as a cofactor for enzymes like methionine synthase and methylmalonyl-CoA mutase.[1] Its biosynthesis is a remarkable feat of natural engineering, requiring approximately 30 enzymatic steps.[2][3] Two distinct, evolutionarily convergent pathways have been elucidated: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route.[2]

A crucial late-stage event in both pathways is the attachment of the "lower" nucleotide loop. This structure consists of a base (like DMB), a ribose sugar, a phosphate group, and an this compound bridge. (R)-1-aminopropan-2-ol provides this essential bridge, linking the phosphate to the propionate side chain on ring D of the corrin macrocycle.[4][5] Understanding the enzymes and mechanisms that govern the synthesis and attachment of this linker is fundamental to comprehending the complete biosynthesis of this vital cofactor.

The Biochemical Crossroads: Synthesis and Incorporation of (R)-1-Aminopropan-2-ol

The journey of (R)-1-aminopropan-2-ol from a simple amino acid to a structural component of vitamin B₁₂ is a precisely orchestrated process.

Precursor Synthesis from L-Threonine

The carbon and nitrogen atoms for (R)-1-aminopropan-2-ol are derived from the amino acid L-threonine.[6] In the anaerobic pathway, the synthesis of its activated form, (R)-1-amino-2-propanol O-2-phosphate, is catalyzed by the enzyme L-threonine-O-3-phosphate decarboxylase (CobD in Salmonella typhimurium).[6][7] This enzyme facilitates the decarboxylation of threonine phosphate, yielding the final phosphorylated linker precursor.[8]

Divergent Incorporation Strategies: Aerobic vs. Anaerobic Pathways

While the precursor is similar, the enzymatic strategies for its attachment to the cobalamin scaffold differ significantly between the two major biosynthetic routes.[1]

  • Aerobic Pathway (e.g., Pseudomonas denitrificans): In this oxygen-dependent route, unphosphorylated (R)-1-aminopropan-2-ol is first attached to the carboxyl group of the f-propionate side chain of adenosylcobyric acid. This reaction forms adenosylcobinamide. Subsequently, the terminal hydroxyl group of the newly attached this compound moiety is phosphorylated by the enzyme CobU, an ATP-dependent kinase, to yield adenosylcobinamide phosphate.[1]

  • Anaerobic Pathway (e.g., Salmonella typhimurium, Bacillus megaterium): The anaerobic pathway is more direct. The pre-activated precursor, (R)-1-amino-2-propanol O-2-phosphate, is directly ligated to adenosylcobyric acid.[1][5] This reaction is catalyzed by the enzyme adenosylcobyric acid synthase (CbiB), which forms the same product, adenosylcobinamide phosphate, in a single step.[1]

The convergence on the common intermediate, adenosylcobinamide phosphate, highlights the modular nature of the cobalamin assembly line, which then proceeds to the final attachment of the nucleotide base.

Pathway Visualization

The following diagram illustrates the critical step of (R)-1-aminopropan-2-ol incorporation in both the aerobic and anaerobic pathways, leading to the formation of the key intermediate, adenosylcobinamide phosphate.

Fig 1. Incorporation of (R)-1-aminopropan-2-ol.

Application Notes: Experimental Strategy and Rationale

Studying the incorporation of (R)-1-aminopropan-2-ol is key to dissecting the final stages of B₁₂ biosynthesis. This research has implications for metabolic engineering efforts aimed at improving microbial production of vitamin B₁₂, a commercially valuable compound.[9][10]

Key Experimental Considerations:

  • Choice of Model System: The selection of a bacterial host depends on the pathway of interest. Pseudomonas denitrificans is a classic model for the aerobic pathway, while Salmonella enterica or Bacillus megaterium are well-characterized systems for the anaerobic route.[2] For recombinant protein expression, Escherichia coli is often used as it lacks the endogenous cobalamin biosynthesis pathway, providing a "clean" background for in vitro reconstitution assays.[11][12]

  • Anaerobic vs. Aerobic Conditions: Research on the anaerobic pathway requires strict anaerobic techniques to prevent the degradation of oxygen-sensitive intermediates and enzymes.[2][13] This typically involves the use of anaerobic chambers, glove boxes, and deoxygenated buffers.

  • Substrate Availability: Key substrates like adenosylcobyric acid are not commercially available and must be biosynthesized and purified, often from recombinant E. coli strains engineered to produce pathway intermediates.[11][14]

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the various corrinoid intermediates.[15][16] Detection is typically performed using a UV-Vis diode array detector, leveraging the characteristic absorbance spectra of corrinoids.

Protocols: A Validated Workflow for Studying (R)-1-aminopropan-2-ol Incorporation

This section provides a series of interconnected protocols that form a self-validating system for expressing the necessary enzymes and analyzing their activity.

Experimental Workflow Overview

The diagram below outlines the logical flow from gene to data, providing a roadmap for the subsequent detailed protocols.

G cluster_prep Phase 1: Biological Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Clone 1. Clone Gene of Interest (e.g., cbiB) into Expression Vector Transform 2. Transform into E. coli BL21(DE3) Clone->Transform Culture 3. Culture and Induce Protein Expression Transform->Culture Purify 4. Purify His-tagged Protein via IMAC Culture->Purify Assay 5. Set up In Vitro Enzyme Reaction Purify->Assay Purified Enzyme Quench 6. Quench Reaction Assay->Quench HPLC 7. Analyze Products by HPLC Quench->HPLC Reaction Mixture Interpret 8. Interpret Chromatogram and Quantify Product HPLC->Interpret caption Fig 2. Experimental workflow.

Fig 2. Experimental workflow.
Protocol 1: Recombinant Expression and Purification of His-tagged CbiB

Rationale: To study the enzyme's function in vitro, it must first be isolated in a pure form. E. coli is an efficient host for overproducing recombinant proteins. A hexahistidine (His₆) tag is added to the protein to enable rapid purification via Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid for His₆-CbiB.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol.

  • Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM imidazole, 10% glycerol.

  • Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol.

  • Ni-NTA affinity resin.

Procedure:

  • Culture Growth: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of an overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Expert Insight: Growing to this mid-log phase ensures cells are metabolically active and ready for optimal protein expression upon induction.

  • Induction: Cool the culture to 18°C, then add IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C overnight (16-18 hours).

    • Expert Insight: Lowering the temperature slows down protein synthesis, which often improves the solubility and proper folding of the recombinant protein.

  • Cell Harvest & Lysis: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using a sonicator on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Add the clarified supernatant to 2 mL of equilibrated Ni-NTA resin. Incubate with gentle rocking for 1 hour at 4°C.

  • Washing: Wash the resin twice with 10 mL of Wash Buffer to remove non-specifically bound proteins.

    • Expert Insight: The imidazole in the wash buffer competes with histidine for binding to the nickel resin, ensuring that only proteins with high affinity (i.e., the His-tagged protein) remain bound.

  • Elution: Elute the His₆-CbiB protein by adding 5 mL of Elution Buffer. Collect the eluate.

  • Buffer Exchange: Desalt the purified protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Quantification & Storage: Determine the protein concentration using a Bradford assay or by measuring A₂₈₀. Aliquot and store at -80°C.

Protocol 2: In Vitro Assay for CbiB Activity

Rationale: This protocol reconstitutes the enzymatic reaction in a controlled environment to confirm the function of the purified CbiB enzyme. The reaction is monitored by the conversion of adenosylcobyric acid to adenosylcobinamide phosphate. This protocol is designed for the anaerobic pathway.

Materials:

  • Purified His₆-CbiB enzyme.

  • Adenosylcobyric acid substrate.

  • (R)-1-amino-2-propanol O-2-phosphate.

  • Anaerobic Reaction Buffer: 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM ATP, 2 mM DTT. (Must be deoxygenated).

  • Anaerobic chamber or glove box.

Procedure:

  • Preparation: Move all reagents and materials into an anaerobic chamber.

  • Reaction Setup: In a microcentrifuge tube, prepare the following 100 µL reaction mixture:

    • 75 µL Anaerobic Reaction Buffer

    • 10 µL Adenosylcobyric acid (final conc. 50 µM)

    • 5 µL (R)-1-amino-2-propanol O-2-phosphate (final conc. 1 mM)

    • Expert Insight: A molar excess of the this compound phosphate ensures the reaction is not limited by this substrate.

  • Initiation: Start the reaction by adding 10 µL of purified His₆-CbiB (final conc. 2 µM). Mix gently.

  • Incubation: Incubate the reaction at 30°C for 1 hour inside the anaerobic chamber.

  • Quenching: Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA) or by heating at 95°C for 5 minutes. This denatures the enzyme and halts all activity.

  • Preparation for Analysis: Centrifuge the quenched reaction at 13,000 x g for 5 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis of Corrinoid Products

Rationale: HPLC provides a robust method to separate the substrate (adenosylcobyric acid) from the product (adenosylcobinamide phosphate) based on their different polarities. This allows for qualitative confirmation of the reaction and quantitative measurement of product formation.[15]

Instrumentation & Conditions:

  • HPLC System: With a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium acetate buffer, pH 6.0.

  • Mobile Phase B: Methanol.

  • Detection: Diode array detector monitoring at 350 nm and 450 nm.

    • Expert Insight: Corrinoids have characteristic absorbance peaks. Monitoring multiple wavelengths can aid in identification and purity assessment.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
5.0 95 5
20.0 50 50
25.0 5 95
30.0 5 95
31.0 95 5

| 35.0 | 95 | 5 |

Procedure:

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Injection: Inject 20 µL of the supernatant from the quenched reaction (Protocol 2, Step 6).

  • Data Acquisition: Run the gradient program and record the chromatogram.

  • Data Analysis: Identify peaks by comparing their retention times to those of known standards. The product, adenosylcobinamide phosphate, will be more polar and typically elute earlier than the substrate, adenosylcobyric acid. Quantify the peak area to determine the extent of the reaction.

CompoundExpected Retention Time (min)
Adenosylcobinamide Phosphate~12-15
Adenosylcobyric Acid~18-22
Note: Retention times are approximate and must be confirmed with standards on the specific HPLC system used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Enzyme Yield Poor protein expression or solubility.Optimize induction conditions (lower temperature, lower IPTG). Ensure codon usage of the gene is suitable for E. coli.
No Product Formation in Assay Inactive enzyme.Confirm protein purity and concentration. Test enzyme activity with a positive control if available. Ensure all cofactors (ATP, Mg²⁺) are present and buffers are at the correct pH. For anaerobic enzymes, ensure strict anaerobic conditions were maintained.
Poor HPLC Separation Inappropriate gradient or column.Adjust the gradient slope to improve resolution. Ensure the column is not degraded. Check mobile phase pH and composition.

References

Application Notes & Protocols: Aminopropanols in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Aminopropanols, a class of amino alcohols, are indispensable multifunctional additives in the formulation of modern water-dilutable metalworking fluids (MWFs). Their primary roles include providing and maintaining alkaline pH, inhibiting corrosion of both ferrous and non-ferrous alloys, and contributing to the stability of emulsions. This document provides an in-depth technical guide on the application of aminopropanols in MWFs, detailing their mechanisms of action and providing robust protocols for their evaluation. The content herein is intended for researchers, formulation chemists, and technical professionals engaged in the development and optimization of high-performance industrial lubricants.

Introduction to Aminopropanols in Metalworking Fluids

Metalworking fluids (MWFs) are critical in manufacturing for cooling and lubricating workpieces and tools during processes like cutting, grinding, and forming.[1] Water-dilutable MWFs, which include soluble oils, semi-synthetics, and synthetic fluids, rely on a complex blend of chemical additives to perform effectively.[2] Among the most crucial are amino alcohols, such as monoisopropanolamine (MIPA) and 2-amino-2-methyl-1-propanol (AMP), which serve several vital functions.[3]

The primary functions of aminopropanols in MWFs are:

  • pH Buffering: They neutralize acidic components in the formulation and maintain a stable alkaline pH (typically 8.0-9.5) in the diluted fluid.[1][4] This is critical for preventing corrosion and inhibiting the growth of microorganisms.[1]

  • Corrosion Inhibition: Aminopropanols and their salts form protective films on metal surfaces, preventing rust and corrosion on both the workpiece and machine tools.[5][6]

  • Emulsification Support: In soluble oils and semi-synthetics, they aid in the emulsification of the oil phase into the water phase, contributing to the overall stability of the fluid.[7][8]

The selection of a specific aminopropanol or a blend of amines is a key decision for formulators, balancing performance, cost, and regulatory considerations.[3][9]

Core Functions and Mechanisms of Action

pH Buffering and Reserve Alkalinity

The ability to maintain a stable pH in the desired alkaline range is a primary reason for including aminopropanols in MWF formulations.[10] Unlike strong caustics, which are efficient at neutralization but offer poor buffering, aminopropanols provide a reserve of alkalinity.[3] This reserve neutralizes acidic contaminants that enter the fluid during use, such as atmospheric carbon dioxide or acidic byproducts from microbial activity, thus extending the fluid's operational life.[4][9]

The effectiveness of an amine as a buffer is related to its pKa. An ideal amine provides a high initial pH and maintains it over time. The "alkaline reserve" can be quantified by titration and is a key indicator of long-term fluid stability.[4]

Mechanism of Corrosion Inhibition

Corrosion control is a critical property of any MWF.[5] Aminopropanols contribute to corrosion inhibition through a mechanism of chemical adsorption. The nitrogen atom in the amine group has a lone pair of electrons that can coordinate with the metal surface, forming a thin, protective, and passivating film. This film acts as a barrier, isolating the metal from the corrosive elements in the aqueous environment.[7]

The structure of the amine, including the number of carbon atoms and hydroxyl groups, can influence its effectiveness as a corrosion inhibitor on different metals.[6] For instance, certain amines may provide excellent rust control for ferrous metals like cast iron but could cause staining on non-ferrous metals like aluminum if not chosen carefully.[11] The reaction products of amines with acidic components, such as carboxylic acids, form "amine carboxylates" or soaps, which are also highly effective corrosion inhibitors.[5][6]

Figure 1: Mechanism of this compound Corrosion Inhibition.

Experimental Protocols for Performance Evaluation

To ensure the efficacy of an this compound-containing MWF, rigorous testing is required. The following protocols outline standard methodologies for evaluating key performance parameters.

Protocol 1: Evaluation of Ferrous Corrosion Inhibition

This protocol is based on the principles of the ASTM D4627 standard test method for iron chip corrosion .[5][12] It provides a qualitative assessment of the rust-preventing characteristics of a diluted MWF.

Materials:

  • Grey cast iron chips (freshly prepared, clean, and dry)

  • Filter paper (e.g., Whatman No. 2)

  • Petri dishes

  • Test MWF, diluted to the recommended concentration (e.g., 5% in tap water)

  • Control fluid (deionized water or a fluid without corrosion inhibitor)

  • Graduated cylinders, beakers

Procedure:

  • Place a piece of filter paper into the bottom of a Petri dish.

  • Thoroughly wet the filter paper with the test fluid, ensuring no air bubbles are trapped underneath. Pour off excess fluid.

  • Disperse approximately 2 grams of cast iron chips evenly across the surface of the wetted filter paper.

  • Cover the Petri dish and allow it to stand for 2 hours at room temperature.

  • After the incubation period, gently remove the iron chips from the filter paper.

  • Visually inspect the filter paper for any staining caused by rust.

  • Record the results by rating the degree of staining (e.g., none, light, moderate, heavy). A pass result shows no staining, indicating effective corrosion inhibition.[7]

  • Repeat the procedure for the control fluid, which should show heavy staining.

Causality and Interpretation: The formation of rust (iron oxide) on the chips will leach onto the filter paper, causing a visible stain. The absence of a stain indicates that the this compound and other inhibitors in the fluid successfully formed a protective layer on the iron chips, preventing their oxidation.

Protocol 2: pH and Reserve Alkalinity Measurement

This protocol measures the initial pH and the buffering capacity (reserve alkalinity) of the MWF, which are critical indicators of its long-term stability.[4]

Materials:

  • Digital pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Standardized 0.1 N Hydrochloric Acid (HCl) solution

  • Test MWF, diluted to the recommended concentration (e.g., 5%)

  • Beakers

Procedure:

  • Initial pH: Calibrate the pH meter using standard buffers (e.g., pH 7 and pH 10). Place 100 mL of the diluted test fluid into a beaker and measure the initial pH while stirring gently. Record the value.

  • Reserve Alkalinity Titration: Continue stirring the sample. Begin adding the 0.1 N HCl solution from the burette in small increments (e.g., 0.5 mL).

  • Record the pH of the solution after each addition of HCl.

  • Continue the titration until the pH drops to a predetermined endpoint, typically pH 5.0 or 4.0.

  • Plot the pH value (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The volume of acid required to reach the endpoint is a measure of the reserve alkalinity. A higher volume indicates a greater buffering capacity and potentially a longer fluid life.

Data Presentation:

Amine SystemInitial pHReserve Alkalinity (mL 0.1N HCl to pH 5.0)
Formula A (MIPA)9.412.5
Formula B (AMP)9.211.8
Formula C (MEA/TEA Blend)9.615.2

Note: Data is illustrative.

Protocol 3: Emulsion Stability Assessment

This protocol evaluates the ability of a soluble oil or semi-synthetic MWF to form and maintain a stable emulsion, a key factor for performance and longevity.[13]

Materials:

  • Test MWF concentrate

  • Water of known hardness (e.g., tap water or prepared hard water)

  • Graduated cylinders (100 mL, stoppered)

  • Beakers

Procedure:

  • Pour 95 mL of the test water into a 100 mL graduated cylinder.

  • Add 5 mL of the MWF concentrate to the water. Causality Note: Always add concentrate to water to promote the formation of a stable oil-in-water emulsion.[2]

  • Stopper the cylinder and invert it 10 times to mix thoroughly.

  • Allow the cylinder to stand undisturbed for 24 hours at room temperature.

  • After 24 hours, visually inspect the emulsion for signs of instability:

    • Creaming: A concentrated layer of emulsion at the top.

    • Oiling Out / Phase Separation: A distinct layer of free oil at the surface.

    • Sedimentation: A layer of solid material at the bottom.

  • Record the volume (in mL) of any separated layers. A stable emulsion will show no separation.

  • For quantitative analysis, instruments like the Turbiscan can be used to measure light backscattering to determine a Turbiscan Stability Index (TSI), providing a numerical value for stability.[13][14]

Figure 2: General Workflow for MWF Formulation and Testing.

Safety and Handling

Aminopropanols, like all industrial chemicals, must be handled with appropriate care. Always refer to the manufacturer's Safety Data Sheet (SDS) before use.[15]

General Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and protective clothing to avoid skin and eye contact.[15][16]

  • Ventilation: Use in a well-ventilated area to avoid inhaling vapors or mists.[16]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]

  • Spills: Absorb spills with inert material and dispose of as hazardous waste. Do not allow the product to enter drains.[15]

Conclusion

Aminopropanols are foundational components in the formulation of high-performance, long-lasting metalworking fluids. Their multifunctional nature—providing robust pH buffering, effective multi-metal corrosion inhibition, and support for emulsion stability—makes them indispensable. By understanding the mechanisms behind their function and employing standardized, repeatable testing protocols, formulation scientists can effectively select and optimize the use of aminopropanols to meet the demanding requirements of modern metalworking applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in L-2-Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-2-aminopropanol (L-alaninol) synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the chemical synthesis of this valuable chiral building block. We will move beyond simple procedural lists to explain the chemical reasoning behind each step, empowering you to make informed decisions in your experimental work.

L-2-aminopropanol is most commonly synthesized via the reduction of the carboxylic acid group of L-alanine or its derivatives.[1] The choice of reducing agent and reaction conditions is critical and is often the primary source of yield-related problems. This guide addresses the most prevalent synthesis methods and their associated challenges.

Frequently Asked Questions (FAQs)
FAQ 1: My overall yield of L-alaninol is significantly lower than reported values. Where should I start my investigation?

Low yields are a common frustration, but a systematic approach can quickly identify the root cause. Before focusing on a specific step, consider these four critical areas:

  • Purity of Starting Materials & Reagents: The quality of your L-alanine, reducing agents, and solvents is paramount. Solvents must be anhydrous, especially for hydride-based reductions, as water will consume the reducing agent and generate unwanted side reactions.[2][3]

  • Reaction Conditions: Temperature, reaction time, and reagent stoichiometry must be precisely controlled. For example, some reductions are highly exothermic and require careful temperature management during reagent addition.[4]

  • Atmospheric Control: Many reducing agents, like Lithium Aluminum Hydride (LiAlH₄) and Borane-Methyl Sulfide (BMS), are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent reagent degradation.

  • Work-up and Purification: L-alaninol is a water-soluble, viscous liquid, which can make extraction and purification challenging.[5][6] Significant product loss can occur during aqueous work-ups and distillation if not performed optimally.

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Purity & Anhydrous State of Starting Materials & Solvents start->check_reagents check_conditions 2. Review Reaction Parameters (Temp, Time, Stoichiometry, Atmosphere) check_reagents->check_conditions analyze_crude 3. Analyze Crude Product (TLC, NMR, LC-MS) check_conditions->analyze_crude incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn side_products Side Products Detected? incomplete_rxn->side_products No opt_time_temp Optimize: Increase Reaction Time or Temperature incomplete_rxn->opt_time_temp Yes opt_reagent Optimize: Increase Equivalents of Reducing Agent incomplete_rxn->opt_reagent Yes degradation Product Degradation? side_products->degradation No opt_workup Optimize: Modify Work-up or Purification Method side_products->opt_workup Yes degradation->opt_workup Yes end Yield Improved opt_time_temp->end opt_reagent->end opt_workup->end

Caption: General troubleshooting workflow for low yield.

Troubleshooting Specific Synthesis Routes

The reduction of L-alanine to L-alaninol can be broadly categorized into two main pathways: direct reduction of the amino acid or a two-step process involving esterification followed by reduction.

Synthesis_Pathways cluster_0 Synthesis Routes for L-Alaninol cluster_1 Route 1: Direct Reduction cluster_2 Route 2: Esterification then Reduction L_Alanine L-Alanine LiAlH4 LiAlH₄ in THF L_Alanine->LiAlH4 Strong, fast BMS Borane-Methyl Sulfide (BMS) L_Alanine->BMS Milder Ester L-Alanine Ester HCl L_Alanine->Ester Esterification (e.g., SOCl₂/EtOH) L_Alaninol L-2-Aminopropanol (L-Alaninol) LiAlH4->L_Alaninol BMS->L_Alaninol NaBH4 NaBH₄ in EtOH/H₂O Ester->NaBH4 Safer, milder NaBH4->L_Alaninol

Caption: Primary synthesis pathways to L-2-aminopropanol.

FAQ 2: I am using the Lithium Aluminum Hydride (LiAlH₄) method and getting a low yield. What are the common pitfalls?

The LiAlH₄ reduction is a powerful and rapid method, often providing good yields (70-77%).[4][7] However, its high reactivity demands stringent control over the experimental setup.

  • Issue: Inactive or Insufficient LiAlH₄.

    • Cause: LiAlH₄ reacts violently with water. Exposure to atmospheric moisture or use of non-anhydrous solvents (like THF) will quench the reagent, reducing its effective concentration.

    • Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Use a high-purity, anhydrous grade of THF.

  • Issue: Runaway Reaction or Side Product Formation.

    • Cause: The reaction between L-alanine and LiAlH₄ is highly exothermic. Adding the solid L-alanine too quickly can cause the temperature to rise uncontrollably, leading to side reactions.

    • Solution: Add the solid L-alanine in small portions to a suspension of LiAlH₄ in THF at 0 °C.[4] This allows for better temperature control. After the addition, the mixture can be slowly warmed to reflux to ensure the reaction goes to completion.[4]

  • Issue: Product Loss During Work-up.

    • Cause: The quenching and work-up procedure for LiAlH₄ reactions is critical. An improper quench can form gelatinous aluminum salts that trap the product, making extraction difficult. One report notes that diluting the reaction mixture with THF during the quench can significantly lower yields.[7]

    • Solution: A standard Fieser work-up is recommended. Cool the reaction to 0 °C and very slowly and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered. For every 1g of LiAlH₄ used, add 1 mL H₂O, then 1 mL 15% NaOH (aq), then 3 mL H₂O.

FAQ 3: I tried reducing L-alanine directly with Sodium Borohydride (NaBH₄) and the reaction failed. Why?

This is a common point of confusion. NaBH₄ is a selective and mild reducing agent, but it is generally not powerful enough to reduce a carboxylic acid to an alcohol.[8] An attempt to use NaBH₄ directly on L-alanine will result in little to no product formation.

  • The Correct Approach: To use NaBH₄, you must first activate the carboxylic acid group, typically by converting it to an ester. The reduction of an L-alanine ester (e.g., L-alanine ethyl ester hydrochloride) with NaBH₄ is a well-established and safer alternative to the LiAlH₄ method.[1][9]

FAQ 4: I converted L-alanine to its ester, but the NaBH₄ reduction still gives a low yield. What could be going wrong?

While safer, this two-step method has its own potential issues, often related to the stability of the ester.

  • Issue: Hydrolysis of the Ester.

    • Cause: The L-alanine ester can be hydrolyzed back to L-alanine, especially in aqueous or basic conditions. If the ester is neutralized with a base before reduction, it can decrease the yield.[10]

    • Solution: A patented method suggests that adding the L-alanine ester salt solution dropwise to a large excess (3-5 equivalents) of an aqueous NaBH₄ solution improves the yield.[10][11] This ensures the ester is immediately reduced upon addition, minimizing the time it is exposed to conditions that could cause hydrolysis.[10] The reaction is typically performed at a controlled temperature between 15-25 °C.[10]

  • Issue: Incomplete Reaction.

    • Cause: Insufficient NaBH₄ or inadequate reaction time can lead to incomplete conversion.

    • Solution: Use a significant excess of NaBH₄ (at least 3 equivalents).[9][10] Monitor the reaction by TLC to ensure all the starting ester has been consumed before proceeding with the work-up.

  • Issue: Product Loss During Extraction.

    • Cause: L-alaninol has high water solubility. During the work-up, repeated extractions with an organic solvent are necessary to recover the product from the aqueous layer.

    • Solution: After quenching the excess NaBH₄ (e.g., with acetone), extract the aqueous layer multiple times with a suitable solvent like ethyl acetate.[9] Combining and drying these organic layers before solvent removal is crucial.

FAQ 5: My final product is discolored and appears impure after distillation.
  • Cause 1: Thermal Decomposition. L-alaninol has a boiling point of around 173-176 °C at atmospheric pressure.[6] Distilling at atmospheric pressure can lead to decomposition.

    • Solution: Purify the final product by vacuum distillation.[4] The boiling point is significantly lower under vacuum (e.g., 72-73 °C at 11 mmHg), which prevents thermal degradation.[12]

  • Cause 2: Air Oxidation/Instability.

    • Cause: The product can slowly discolor over time upon exposure to air. One report notes that freshly distilled L-alaninol is colorless but can turn slightly yellow after a few hours.[4]

    • Solution: Store the purified product under an inert atmosphere (N₂ or Ar) and in a cool, dark place to maintain its purity.[11]

Data Summary and Protocols
Table 1: Comparison of Common Reduction Methods for L-Alaninol Synthesis
MethodStarting MaterialReducing AgentTypical SolventReported YieldKey Considerations
Direct Reduction L-AlanineLithium Aluminum Hydride (LiAlH₄)Anhydrous THF70-77%[4][7]Highly exothermic, requires strict anhydrous conditions, pyrophoric reagent.
Direct Reduction L-AlanineBorane-Methyl Sulfide (BMS)Anhydrous THF~70%[7]Slower than LiAlH₄; requires careful handling of BMS and destruction of dimethyl sulfide byproduct.
Ester Reduction L-Alanine Ethyl Ester HClSodium Borohydride (NaBH₄)Ethanol / WaterVariable (can be high)[9][10]Safer reagents; risk of ester hydrolysis; requires a two-step process.
Experimental Protocol: Two-Step Synthesis via Esterification and NaBH₄ Reduction

This protocol provides a safer, industrially relevant method for synthesizing L-alaninol.[10]

Part A: Synthesis of L-Alanine Ethyl Ester Hydrochloride

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas). All glassware should be dry.

  • Procedure: Suspend L-alanine (1.0 eq) in absolute ethanol. Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours until the solution becomes clear.

  • Monitor the reaction by TLC until the L-alanine spot is no longer visible.

  • Cool the solution to room temperature and remove the ethanol under reduced pressure to yield the crude L-alanine ethyl ester hydrochloride as a white solid. This can often be used in the next step without further purification.

Part B: Reduction to L-2-Aminopropanol

  • Setup: In a separate flask, dissolve NaBH₄ (3.0 eq) in cold water. In another vessel, dissolve the L-alanine ethyl ester hydrochloride (1.0 eq) from Part A in ethanol.[9]

  • Procedure: Cool the aqueous NaBH₄ solution in an ice bath.

  • Slowly add the ethanolic solution of the ester dropwise to the stirred NaBH₄ solution over several hours, maintaining the temperature at around 20 °C.[1][10]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

  • Work-up: Cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone.

  • Add ethyl acetate to the mixture to precipitate inorganic salts. Filter the mixture.

  • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer multiple times with fresh ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude L-alaninol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure L-2-aminopropanol.[4]

References

Technical Support Center: Optimizing the Purity of 3-Aminopropanol via Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aminopropanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of 3-aminopropanol through distillation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process. Our aim is to provide you with the expertise and practical insights needed to achieve high-purity 3-aminopropanol consistently and efficiently.

Troubleshooting Guide: Navigating Common Distillation Challenges

This section addresses specific issues that may arise during the fractional vacuum distillation of 3-aminopropanol, providing potential causes and actionable solutions.

1. Poor Separation of 3-Aminopropanol from Impurities

  • Symptom: The collected distillate is not of the desired purity, as confirmed by analytical methods such as HPLC or GC-MS.

  • Potential Causes & Solutions:

    • Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.

      • Solution: Increase the length of the fractionating column or use a more efficient packing material, such as structured packing, to increase the number of theoretical plates.[1]

    • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column.

      • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.

    • Fluctuating Vacuum: Unstable vacuum pressure leads to inconsistent boiling points, which hinders effective separation.

      • Solution: Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is properly sized for the distillation apparatus.

    • Presence of an Azeotrope: 3-aminopropanol may form an azeotrope with water or other solvents, making separation by conventional distillation difficult.[2]

      • Solution: If a water azeotrope is suspected, consider a pre-distillation drying step using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves. For other azeotropes, azeotropic distillation with an entrainer might be necessary.[2]

2. Product Discoloration (Yellowing) in the Distillate

  • Symptom: The distilled 3-aminopropanol has a yellow or brownish tint.

  • Potential Causes & Solutions:

    • Thermal Decomposition: 3-aminopropanol can degrade at high temperatures, especially in the presence of oxygen. Industrial processes recommend keeping the temperature below 135°C.[3][4]

      • Solution: Use a vacuum to lower the boiling point of 3-aminopropanol. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation.

    • Air Leakage: The presence of oxygen in the distillation apparatus can promote oxidation and color formation, particularly at elevated temperatures.

      • Solution: Ensure all joints are well-sealed and the system is leak-free. Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).

    • Impurities in the Crude Material: Certain impurities may be prone to degradation and color formation.

      • Solution: Consider a pre-treatment step, such as washing the crude 3-aminopropanol with a brine solution, to remove water-soluble impurities. The addition of a small amount of a reducing agent, like sodium borohydride, before distillation can sometimes mitigate color formation.

3. Bumping or Foaming in the Distillation Flask

  • Symptom: The liquid in the distillation flask boils erratically (bumping) or produces excessive foam that can travel up the column.

  • Potential Causes & Solutions:

    • Uneven Heating: Hot spots on the flask can lead to superheating and sudden, violent boiling.

      • Solution: Use a heating mantle with a stirrer to ensure even heat distribution and smooth boiling.[5] A water or oil bath can also provide more uniform heating.

    • High Viscosity: 3-aminopropanol is a viscous liquid, which can trap vapor and lead to bumping.

      • Solution: Vigorous stirring with a magnetic stir bar is essential. For highly viscous materials, a mechanical stirrer may be more effective.

    • Surfactant-like Impurities: The presence of certain impurities can lower the surface tension and promote foaming.

      • Solution: Introduce an anti-foaming agent if the problem persists.[6] Alternatively, using a larger distillation flask can provide more headspace for the foam to dissipate.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying 3-aminopropanol?

A1: 3-aminopropanol has a relatively high boiling point at atmospheric pressure (approximately 184-187°C). Distilling at this temperature increases the risk of thermal decomposition, which can lead to impurities and discoloration in the final product.[7] Vacuum distillation lowers the boiling point, allowing for a gentler purification process at a lower temperature, thereby minimizing degradation.[8]

Q2: What are the common impurities in crude 3-aminopropanol?

A2: The impurities present in 3-aminopropanol largely depend on the synthetic route. A common industrial method involves the reaction of ethylene cyanohydrin with hydrogen in the presence of ammonia.[3][4] Potential impurities from this process include:

  • Unreacted starting materials: Ethylene cyanohydrin, ammonia.

  • By-products: 1,3-Propanediol, 1,3-Diaminopropane.

  • Water.

Q3: How can I monitor the purity of my distilled 3-aminopropanol?

A3: Several analytical techniques can be used to assess the purity of 3-aminopropanol. High-Performance Liquid Chromatography (HPLC), often with derivatization to introduce a chromophore or fluorophore, is a sensitive method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and an estimate of purity.

Q4: What is the appropriate packing material for the fractional distillation column?

A4: The choice of packing material depends on the required efficiency of the separation. For laboratory-scale distillations, common packing materials include:

  • Raschig rings or Berl saddles: Provide a good surface area for vapor-liquid contact.

  • Glass beads or helices: Suitable for general-purpose distillations.

  • Structured packing (e.g., wire mesh): Offers higher efficiency and lower pressure drop, which is advantageous for vacuum distillation.[9]

Q5: How should I handle and store purified 3-aminopropanol?

A5: 3-aminopropanol is hygroscopic, meaning it readily absorbs moisture from the air.[10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent water absorption and oxidation. It is also corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (gloves, goggles, lab coat) should always be worn.

Detailed Experimental Protocol: Fractional Vacuum Distillation of 3-Aminopropanol

This protocol provides a step-by-step guide for the laboratory-scale purification of 3-aminopropanol.

1. Pre-Distillation Treatment (Optional, but Recommended)

  • If the crude 3-aminopropanol is suspected to contain a significant amount of water, it should be dried prior to distillation. Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to the crude material.

  • Stir the mixture for several hours, then filter to remove the drying agent. Calcium oxide can also be used for drying amines, but it may not dry them completely.[11] Avoid drying agents that are incompatible with amines, such as calcium chloride.[11]

2. Assembling the Distillation Apparatus

  • Set up a fractional vacuum distillation apparatus as shown in the diagram below.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

  • Incorporate a magnetic stirrer and a stir bar in the distillation flask.

  • Fit the flask with a fractionating column packed with a suitable material (e.g., Raschig rings or structured packing).

  • Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

  • Use a receiving flask to collect the distillate. A cow-type receiver is useful for collecting different fractions without breaking the vacuum.

  • Connect the apparatus to a vacuum trap and a vacuum pump. Ensure all glass joints are properly greased and sealed to prevent leaks.

3. The Distillation Process

  • Begin stirring the crude 3-aminopropanol.

  • Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Heat the flask gradually to achieve a slow and steady distillation rate.

  • Foreshot Fraction: Collect the initial, low-boiling fraction. This will likely contain residual solvents and water.

  • Main Fraction: As the temperature stabilizes at the boiling point of 3-aminopropanol at the given pressure, switch to a new receiving flask to collect the purified product.

  • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask goes to dryness.

  • Shutdown: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Table 1: Boiling Points of 3-Aminopropanol and Potential Impurities

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure
3-Aminopropanol184-187~80-90 °C at 10 mmHg (estimated)
Ethylene Cyanohydrin~228 (with decomposition)[12]117.9 °C at 20 mmHg[12]
1,3-Propanediol214[13]~120-130 °C at 20 mmHg (estimated)
1,3-Diaminopropane137-140[14]~50-60 °C at 20 mmHg (estimated)

Visualizations

Fractional Vacuum Distillation Setup

G cluster_setup Distillation Apparatus cluster_vacuum Vacuum System Heating_Mantle Heating Mantle with Stirrer Distillation_Flask Distillation Flask (Crude 3-Aminopropanol) Heating_Mantle->Distillation_Flask Heats Fractionating_Column Fractionating Column Distillation_Flask->Fractionating_Column Vapor Thermometer Thermometer Fractionating_Column->Thermometer Vapor Condenser Condenser Thermometer->Condenser Vapor Receiving_Flask Receiving Flask (Purified 3-Aminopropanol) Condenser->Receiving_Flask Distillate Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter Vacuum_Trap Vacuum Trap Vacuum_Adapter->Vacuum_Trap To Vacuum Vacuum_Pump Vacuum Pump Vacuum_Trap->Vacuum_Pump G Start Distillation Issue Identified Poor_Separation Poor Separation Start->Poor_Separation Discoloration Product Discoloration Start->Discoloration Bumping_Foaming Bumping/Foaming Start->Bumping_Foaming Cause_Column Inadequate Column Efficiency? Poor_Separation->Cause_Column Cause_Rate Distillation Rate Too Fast? Poor_Separation->Cause_Rate Cause_Vacuum Fluctuating Vacuum? Poor_Separation->Cause_Vacuum Cause_Decomp Thermal Decomposition? Discoloration->Cause_Decomp Cause_Air Air Leak? Discoloration->Cause_Air Cause_Heating Uneven Heating? Bumping_Foaming->Cause_Heating Cause_Viscosity High Viscosity? Bumping_Foaming->Cause_Viscosity Sol_Column Increase Column Length or Use Better Packing Cause_Column->Sol_Column Yes Sol_Rate Reduce Heating Rate Cause_Rate->Sol_Rate Yes Sol_Vacuum Check for Leaks, Service Pump Cause_Vacuum->Sol_Vacuum Yes Sol_Decomp Lower Temperature with Deeper Vacuum Cause_Decomp->Sol_Decomp Yes Sol_Air Seal Joints, Use Inert Gas Cause_Air->Sol_Air Yes Sol_Heating Use Stirrer, Heating Bath Cause_Heating->Sol_Heating Yes Sol_Viscosity Ensure Vigorous Stirring Cause_Viscosity->Sol_Viscosity Yes

References

preventing polymerization of aminopropanol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling aminopropanol in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the unintended polymerization of this compound during their experiments. As a bifunctional molecule containing both a primary amine and a primary alcohol, 3-aminopropanol presents unique reactivity challenges that can lead to viscous reaction mixtures, low yields, and complex purification profiles.

This document provides in-depth troubleshooting advice, proactive prevention strategies, and detailed protocols to ensure the success of your reactions.

Section 1: Understanding the Core Problem: The "Why" of Polymerization

This compound's dual functionality is its greatest asset and its primary challenge. The nucleophilic primary amine can readily participate in side reactions, most notably with electrophilic partners like acrylates or under conditions that promote self-condensation.

A primary pathway for unwanted polymerization, especially in the synthesis of functional polymers or in bioconjugation, is the aza-Michael addition.[1][2] The primary amine of this compound can react with an α,β-unsaturated carbonyl compound (like an acrylate). The resulting product, now a secondary amine, can potentially react with another acrylate molecule. This chain reaction leads to the formation of oligomers and high molecular weight polymers, significantly reducing the yield of the desired mono-adduct.

Diagram: Aza-Michael Addition and Subsequent Polymerization Cascade

aza_michael_polymerization Figure 1: Aza-Michael Polymerization Pathway This compound 3-Aminopropanol (H₂N-R-OH) mono_adduct Desired Mono-Adduct (HO-R-NH-CH₂-CH₂-COOR') This compound->mono_adduct 1. Aza-Michael Addition (Desired) acrylate Acrylate Monomer (CH₂=CH-COOR') acrylate->mono_adduct polymer Unwanted Polymer (...-N(R-OH)-CH₂-CH₂-COOR'-...)n mono_adduct->polymer 2. Further Addition (Polymerization) acrylate2 More Acrylate acrylate2->polymer

Caption: Aza-Michael reaction leading to desired product and unwanted polymer.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound in a question-and-answer format.

Q1: My reaction mixture became thick/viscous and started to solidify. What happened?

A: This is the most common indicator of polymerization. The formation of long-chain polymers increases the viscosity of the reaction medium, leading to poor stirring and reduced yields of your target molecule.

  • Immediate Cause: Uncontrolled, rapid reaction of the this compound's primary amine with your electrophile (e.g., an acrylate) or with itself under harsh conditions.

  • Solutions:

    • Temperature Control: Immediately cool the reaction. Polymerization is often highly exothermic, and lower temperatures can significantly slow the rate of unwanted side reactions.[3]

    • Dilution: If feasible, dilute the reaction mixture with a compatible, anhydrous solvent. This reduces the effective concentration of reactants, disfavoring the bimolecular polymerization process.

    • Reagent Addition Strategy: In subsequent attempts, employ slow, dropwise addition of the this compound to a solution of the other reactant. This maintains a low instantaneous concentration of the this compound, favoring the desired 1:1 reaction over polymerization.[4]

Q2: My yield is extremely low, and my crude NMR/LC-MS shows a complex mixture of broad, unidentifiable peaks.

A: This points to the formation of a distribution of oligomers and polymers rather than a discrete product. These polymeric materials often show up as broad humps in an NMR spectrum and a series of repeating masses in LC-MS.

  • Cause: Polymer formation has consumed your starting materials. The resulting polymer is likely difficult to characterize with standard techniques.

  • Solutions:

    • Product Isolation: Attempt to isolate your desired product from the polymer. Polymers are often insoluble in solvents that dissolve the smaller target molecule. You can try precipitating the polymer by adding a non-solvent to a dissolved solution of your crude product. Filtration will then separate the solid polymer from the desired product in the filtrate.[5][6]

    • Reaction Re-design (Proactive Prevention): The most effective solution is to prevent the polymerization in the first place. Refer to the strategies in Section 3, such as using protecting groups or polymerization inhibitors.

Q3: I'm reacting this compound with an acrylate, and the reaction is always messy, even at low temperatures. Why?

A: Acrylates are notoriously prone to free-radical polymerization, a separate issue from the aza-Michael addition cascade.[7][8] You may be dealing with two different polymerization mechanisms simultaneously. The heat from the exothermic aza-Michael addition can initiate the radical polymerization of the acrylate monomer.

  • Cause: Dual polymerization pathways are competing with your desired reaction.

  • Solution:

    • Add a Radical Inhibitor: Incorporate a small amount (typically 100-500 ppm) of a free-radical inhibitor into your reaction. Common and effective inhibitors for acrylates include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[7][9][10] These compounds scavenge free radicals, preventing the acrylate from polymerizing with itself without significantly interfering with the aza-Michael addition.[11]

Diagram: Troubleshooting Workflow for this compound Reactions

troubleshooting_workflow start Problem Observed: Viscous Mixture / Low Yield check_acrylate Are you using an acrylate or similar monomer? start->check_acrylate add_inhibitor Solution: Add a radical inhibitor (e.g., MeHQ, PTZ). [See FAQ 3] check_acrylate->add_inhibitor Yes check_conditions Evaluate Reaction Conditions check_acrylate->check_conditions No add_inhibitor->check_conditions temp_conc Are temperature and concentration high? check_conditions->temp_conc reduce_conditions Solution: Lower temperature, dilute reaction, use slow addition. [See FAQ 1] temp_conc->reduce_conditions Yes use_pg Solution: Use a protecting group for the amine (e.g., Boc). [See FAQ 2 & Protocol 1] temp_conc->use_pg No / Already Optimized

Caption: Decision tree for troubleshooting common this compound reaction issues.

Section 3: Proactive Prevention Strategies (FAQs)

The best troubleshooting is preventing the problem from occurring. This section provides answers to frequently asked questions about designing robust this compound reactions.

FAQ 1: How do I choose the right solvent and concentration?

Choosing the right conditions is critical.

  • Solvent: Use an anhydrous, aprotic solvent that dissolves all reactants well. Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are common choices. Protic solvents like methanol can sometimes interfere by competing as nucleophiles or by altering the nucleophilicity of the amine.[12]

  • Concentration: Start with dilute conditions (e.g., 0.1 M to 0.5 M). While this may slow down the desired reaction, it will disproportionately slow down the polymerization side reactions, which are often of a higher kinetic order. You can perform optimization studies to find the ideal balance.

FAQ 2: When should I use a protecting group, and which one should I choose?

If your desired reaction involves the hydroxyl group of this compound, or if you are working with highly reactive electrophiles, protecting the amine is the most robust strategy.[13] A protecting group temporarily "masks" the amine's reactivity.[13]

  • When to Use:

    • When the -OH group is the target for modification.

    • When using sensitive or expensive electrophiles where side reactions are costly.

    • When all other methods (temperature, concentration control) have failed to prevent polymerization.

  • Recommended Protecting Group: Boc (tert-butoxycarbonyl)

    • Why: The Boc group is extremely reliable. It is stable to most nucleophiles and bases but is easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM).[14] This orthogonality is crucial in multi-step synthesis.[13][15]

FAQ 3: Are there specific inhibitors I should use for certain reaction types?

Yes. The choice of inhibitor depends on the suspected mechanism of polymerization.

  • For Free-Radical Polymerization (e.g., with acrylates, styrenes): Use radical scavengers.

  • For Acid/Base Catalyzed Self-Condensation: This is less common but can occur at high temperatures. Ensuring the reaction is run under neutral or controlled pH conditions and at the lowest effective temperature can prevent this.

Inhibitor TypeExamplesUse CaseTypical Concentration
Phenolic Hydroquinone (HQ), Monomethyl ether of hydroquinone (MeHQ)Acrylates, Methacrylates100 - 500 ppm
Aromatic Amines/Thiazines Phenothiazine (PTZ)Acrylates, Acrylic Acid200 - 1000 ppm
Nitroxides TEMPOBroad applicability for radical reactionsVaries, often catalytic

Table 1: Common polymerization inhibitors for reactions involving monomers.[7][9][10]

Section 4: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the key prevention strategies discussed.

Protocol 1: Boc Protection of 3-Aminopropanol

This protocol describes the protection of the primary amine on 3-aminopropanol using di-tert-butyl dicarbonate (Boc)₂O.[14]

Materials:

  • 3-Aminopropanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to make a ~0.5 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath. Efficient stirring is crucial.

  • Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the (Boc)₂O solution dropwise to the stirred this compound solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound spot is completely consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude Boc-protected this compound.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified further by flash column chromatography on silica gel.

Section 5: References

  • Protecting-group-free synthesis of hydroxyesters from amino alcohols. (2020). RSC Publishing. 16

  • Protecting Groups List. SynArchive. 17

  • Protective Groups. Organic Chemistry Portal. 13

  • Boc-Protected Amino Groups. Organic Chemistry Portal. 14

  • Amino Acid-Protecting Groups. (2019). 15

  • 3-Aminopropanol. Chem-Impex. 18

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. 4

  • Michael Reaction. NROChemistry. 1

  • Should I remove inhibitor from methyl acrylate? (2023). Chemistry Stack Exchange. 12

  • What is the classification and mechanism of polymerization inhibitors? (2022). Longchang Chemical. 9

  • Michael addition reaction. Wikipedia. 2

  • Michael addition reactions to show evidence of side reactions. ResearchGate. 19

  • Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health (NIH). 11

  • Inhibition of acrylic acid and acrylate autoxidation. (2025). RSC Publishing. 7

  • Polymer purification. (2017). ResearchGate. 5

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. 20

  • Unwanted Skin Reactions to Acrylates: An Update. (2024). MDPI. 8

  • Inhibition of Free Radical Polymerization: A Review. (2023). PubMed. 3

  • Some advices for purifying a polymer ? (2023). ResearchGate. 6

  • (PDF) Inhibition of Acrylic Acid and Acrylate Autoxidation. (2025). ResearchGate. 10

References

Technical Support Center: Stability of Aminopropanol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopropanol solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your this compound solutions over time.

Introduction

Aminopropanols, including isomers like 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol, are versatile chemical compounds used in a wide range of applications, from pharmaceutical synthesis to carbon capture technologies. Their stability is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound solutions and practical advice for their mitigation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter with your this compound solutions. Each issue is presented with its probable causes and a step-by-step guide to resolution.

Issue 1: Discoloration (Yellowing or Browning) of the Solution

Question: My this compound solution, which was initially colorless, has turned yellow/brown over time. What is causing this, and how can I prevent it?

Answer:

Discoloration is a common indicator of chemical degradation, often resulting from oxidation and the formation of chromophoric impurities.

Probable Causes:

  • Oxidative Degradation: Exposure to atmospheric oxygen is a primary driver of degradation.[1][2] The amine functional group is susceptible to oxidation, which can be accelerated by factors like elevated temperature and the presence of metal ions.[3] The oxidation of the alcohol group can also occur, potentially forming aldehydes and carboxylic acids, which can further react to form colored products.[4]

  • Reaction with Carbon Dioxide: Aminopropanols readily react with carbon dioxide from the air to form carbamates or bicarbonate salts.[5][6][7][8] While this reaction is often intended in applications like CO2 capture, unintended absorption can alter the solution's composition and pH, potentially leading to secondary reactions that cause discoloration.

  • Incompatible Storage: Storing the solution in containers made of incompatible materials can lead to leaching of impurities or catalytic degradation.[9][10]

  • Light Exposure: Similar to many organic compounds, prolonged exposure to UV or visible light can induce photochemical degradation pathways.[2][10]

Troubleshooting and Prevention Workflow:

G start Discolored this compound Solution check_storage Review Storage Conditions start->check_storage check_headspace Inert Gas Purge? check_storage->check_headspace check_container Container Material? check_storage->check_container check_temp Storage Temperature? check_storage->check_temp check_light Light Exposure? check_storage->check_light recommend_inert Action: Purge with N2 or Ar before sealing. check_headspace->recommend_inert recommend_container Action: Use amber glass or HDPE containers. check_container->recommend_container recommend_temp Action: Store at recommended temperature (e.g., 15-25°C). check_temp->recommend_temp recommend_light Action: Store in the dark or use opaque containers. check_light->recommend_light analyze_impurities Characterize Impurities (HPLC, GC-MS) recommend_inert->analyze_impurities recommend_container->analyze_impurities recommend_temp->analyze_impurities recommend_light->analyze_impurities purify Consider Purification (e.g., distillation) if necessary. analyze_impurities->purify Minor Impurities dispose Dispose of solution if severely degraded. analyze_impurities->dispose Major Impurities G AP This compound Ox_Products Oxidative Degradation Products (Aldehydes, Carboxylic Acids, Ammonia) AP->Ox_Products Carbamates Carbamates / Bicarbonates AP->Carbamates O2 Oxygen (O2) O2->Ox_Products accelerates CO2 Carbon Dioxide (CO2) CO2->Carbamates reacts with Heat_Light Heat / Light Heat_Light->Ox_Products accelerates Other_Deg Other Degradation Products (Ureas, etc.) Heat_Light->Other_Deg promotes Carbamates->Other_Deg can lead to

References

Technical Support Center: Overcoming Challenges in the Separation of Aminopropanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of aminopropanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with resolving these critical chiral building blocks. The stereochemistry of aminopropanols is often a pivotal factor in the pharmacological and toxicological profiles of active pharmaceutical ingredients (APIs), making their effective separation essential for research and development.[1]

This document provides in-depth, experience-based guidance in a question-and-answer format, focusing on the causality behind experimental choices and providing self-validating protocols. We will explore the three primary methods for chiral resolution: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial questions and provides direct, actionable advice.

Q1: What is the most critical first step when developing a separation method for this compound enantiomers? A1: The most critical first step is selecting the appropriate separation technique based on your specific goals (analytical vs. preparative scale), the properties of your this compound derivative, and available resources. The three main techniques—chiral chromatography, diastereomeric crystallization, and enzymatic resolution—each have distinct advantages and disadvantages. For analytical purposes, chiral HPLC or SFC are often the methods of choice due to their robustness and wide applicability.[2] For larger-scale preparative separations, diastereomeric crystallization is a classical and industrially scalable method.[3]

Q2: I'm using chiral HPLC, but see no separation. What's the first thing I should check? A2: If you observe no separation (a single peak), the primary issue is almost always the choice of the Chiral Stationary Phase (CSP).[4] No single CSP is universal, and selection is the main driver of chiral selectivity.[5][6] Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives like Chiralpak® or Lux® series) are highly versatile and a good starting point for screening.[2][7] If one CSP doesn't work, you must screen others with different chiral selectors.

Q3: My diastereomeric crystallization is not yielding crystals. What should I do? A3: The absence of crystal formation is a common problem, typically related to the solvent system.[3] The chosen solvent must provide a significant solubility difference between the two diastereomeric salts. If no crystals form, try concentrating the solution, using a different solvent or a mixture of solvents, or inducing crystallization by seeding with a small crystal from a previous successful batch.[3] Systematic solvent screening is crucial for success.[8]

Q4: In my enzymatic resolution, the reaction is very slow and the enantiomeric excess (e.e.) is low. What are the key parameters to optimize? A4: Low enantioselectivity and slow reaction rates are common challenges in enzymatic resolutions. The three most critical parameters to screen and optimize are:

  • Enzyme Choice: Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (lipase PS), are common starting points, but screening a panel of different enzymes is the primary troubleshooting step.[9]

  • Solvent: The organic solvent (e.g., ethers like diisopropyl ether or toluene) significantly impacts enzyme activity and selectivity.[9]

  • Acylating Agent: The choice of acyl donor, often an activated ester like vinyl acetate, is crucial for achieving high conversion and enantioselectivity.[9] Lowering the reaction temperature can sometimes improve enantioselectivity, though it may further decrease the reaction rate.[10]

Part 2: Troubleshooting Guide & In-Depth Analysis

This section provides a more detailed breakdown of common problems, their causes, and systematic solutions for each separation technique.

2.1 Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical tool, but achieving baseline separation (Resolution, Rs > 1.5) can be challenging.[2] Success depends on the specific interactions between the enantiomers and the chiral stationary phase.[11]

Problem 1: Poor or No Resolution (Rs < 1.5)

  • Primary Cause: Suboptimal Chiral Stationary Phase (CSP). The shape and functionality of your this compound may not be compatible with the chiral selector on the column.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns are a good starting point, but Pirkle-type or ligand-exchange columns might be effective for specific aminopropanols.[7]

  • Secondary Cause: Incorrect Mobile Phase Composition. The mobile phase composition (e.g., the ratio of hexane to alcohol modifier in normal phase) directly influences retention and selectivity.

    • Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on resolution. Also, consider trying different alcohol modifiers.[12]

  • Tertiary Cause: Inappropriate Additives. For basic compounds like aminopropanols, acidic or basic additives can improve peak shape and selectivity by suppressing unwanted interactions with the silica support.

    • Solution: In normal phase, add a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase.[2]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Cause: Secondary interactions between the basic amine group and acidic silanols on the silica support.

    • Solution: Add a competing base, such as diethylamine (DEA), to the mobile phase to block these active sites.[13]

  • Cause: Column overload. Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.[13][14]

  • Cause: Sample solvent is incompatible with the mobile phase.

    • Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[5]

Problem 3: High Backpressure

  • Cause: Blockage of the column inlet frit by particulate matter from the sample or mobile phase.

    • Solution: Filter all samples and mobile phases. If pressure is still high, try back-flushing the column (reversing the flow direction) to dislodge particulates. If this fails, the frit may need to be replaced.[15]

  • Cause: Sample precipitation on the column due to poor solubility in the mobile phase.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[16]

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

2.2 Diastereomeric Salt Crystallization

This classical method converts enantiomers into diastereomers, which have different physical properties and can be separated by crystallization.[17] Success hinges on finding conditions where one diastereomeric salt is significantly less soluble than the other.[8]

Problem 1: Low Yield (< 50% of one enantiomer) or Low Diastereomeric Excess (d.e.)

  • Primary Cause: Poor choice of resolving agent or solvent. The solubility difference between the two diastereomeric salts is insufficient in the chosen system.

    • Solution: This is the most critical step. Screen a variety of chiral resolving agents (e.g., tartaric acid, mandelic acid derivatives) and a wide range of solvents (e.g., alcohols, esters, ketones, and their mixtures).[8][18] The goal is to maximize the precipitation of the desired salt while keeping the other in solution.

  • Secondary Cause: Co-precipitation of the undesired diastereomer. This happens when the system reaches thermodynamic equilibrium too slowly or if the undesired salt is only slightly more soluble.

    • Solution: Optimize the crystallization conditions. This includes the cooling rate, agitation, and final temperature. Sometimes, a faster, kinetically controlled crystallization can yield a purer product than a slow, thermodynamically controlled one.[19][20]

  • Tertiary Cause: Insufficient purification. A single crystallization is often not enough.

    • Solution: Perform one or more recrystallizations of the isolated salt to improve the diastereomeric purity.[3]

Understanding this concept is key to optimization.[21]

FeatureKinetic ControlThermodynamic Control
Governing Factor Rate of crystallization (lowest activation energy for nucleation)Stability of the crystal lattice (lowest Gibbs free energy)
Dominant Product The salt that crystallizes fastestThe most stable (often least soluble) salt
Conditions Rapid cooling, short crystallization time, higher supersaturationSlow cooling, long crystallization time, allowing the system to reach equilibrium
When to Use When the desired diastereomer crystallizes much faster than the undesired one, even if it's not the most stable.[19]When the desired diastereomer is significantly more stable and less soluble, allowing for equilibrium to favor its precipitation.[22][23]

Table 1: Comparison of Kinetic and Thermodynamic Control in Diastereomeric Crystallization.[20][21]

2.3 Enzymatic Kinetic Resolution

This technique uses an enzyme to selectively acylate one enantiomer of the this compound, allowing the resulting ester and the unreacted alcohol enantiomer to be separated. The maximum theoretical yield for the desired enantiomer is 50%.[24]

Problem 1: Low Enantioselectivity (Low E-value and low e.e.)

  • Primary Cause: The enzyme is not a good fit for the substrate.

    • Solution: Screen a panel of different lipases (e.g., from Candida antarctica B, Pseudomonas cepacia, porcine pancreas) to find one with high enantioselectivity for your specific this compound.[10]

  • Secondary Cause: Suboptimal reaction conditions.

    • Solution: Optimize the temperature and solvent. Lowering the temperature often increases enantioselectivity (E-value) at the cost of reaction rate.[9] The solvent choice can also dramatically affect enzyme performance.[9]

  • Tertiary Cause: Reaction has proceeded past 50% conversion. As the preferred enantiomer is consumed, the enzyme will begin to acylate the less-preferred enantiomer, reducing the e.e. of both the product and the remaining starting material.

    • Solution: Carefully monitor the reaction progress (e.g., by chiral HPLC or GC) and stop it at or near 50% conversion to achieve the highest possible e.e. for both components.[10]

Problem 2: Slow Reaction Rate

  • Cause: Low enzyme activity under the chosen conditions.

    • Solution: Increase the enzyme loading or optimize the temperature (higher temperatures usually increase rate but may decrease selectivity).[10] Ensure the substrate is sufficiently soluble in the chosen solvent.[10]

  • Cause: Product inhibition. The acylated product may inhibit the enzyme's activity.

    • Solution: Consider using a continuous flow reactor or implementing in-situ product removal techniques if product inhibition is suspected.[10]

Caption: Workflow for optimizing enzymatic kinetic resolution.

Part 3: Detailed Experimental Protocol

This section provides a representative step-by-step protocol for the analytical separation of an this compound analogue using chiral HPLC.

Protocol: Chiral HPLC Separation of 3-(2-Aminopropyl)phenol Enantiomers

This protocol is adapted from established methods for resolving structurally related chiral amines and serves as a robust starting point for method development.[2]

1. Materials and Instrumentation

  • HPLC System: Standard analytical HPLC system with a pump, autosampler, column oven, and UV detector.[2]

  • Chiral Column: Polysaccharide-based CSP, such as Lux® Amylose-1 or Chiralpak® IA (250 x 4.6 mm, 5 µm).[2]

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).[2]

  • Sample: Racemic 3-(2-aminopropyl)phenol standard.

2. Chromatographic Conditions

ParameterValue
Column Lux® Amylose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Table 2: Recommended starting conditions for chiral HPLC separation.

3. Procedure

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Ensure thorough mixing and degas the solution using sonication or vacuum filtration.[2]

  • System Equilibration: Install the chiral column and equilibrate the system by flushing with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns.[4]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 3-(2-aminopropyl)phenol in the mobile phase.[2]

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the HPLC system and start data acquisition.[2]

  • Analysis: Record the chromatogram and determine the retention times (t_R) for the two enantiomer peaks. Calculate the resolution (Rs) using the standard formula. A resolution of >1.5 indicates baseline separation, which is ideal for accurate quantification.[2]

4. Expected Results & Optimization

  • This method is expected to yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers.

  • If resolution is insufficient, systematically adjust the isopropanol content in the mobile phase (e.g., try 15% and 25%) to find the optimal selectivity.

References

Technical Support Center: Aminopropanol-Involved Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls

Welcome to the technical support center for aminopropanol-involved experiments. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common challenges encountered when working with aminopropanols. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you to anticipate and resolve issues in your own workflows.

Troubleshooting Guides

This section is organized by the typical stages of a chemical experiment. Each Q&A addresses a specific pitfall, its root cause, and a validated solution.

Reagent Handling & Storage

Q: My this compound reagent has darkened in color and is giving inconsistent results. What is happening and is it still usable?

A: This is a classic sign of degradation, likely due to oxidation and/or absorption of atmospheric carbon dioxide and water. Aminopropanols, particularly in their free base form, are susceptible to air-sensitivity.[1] They are also hygroscopic, meaning they readily absorb moisture from the air.[2][3][4] This degradation can introduce impurities that interfere with your reaction, leading to lower yields and unexpected side products.

Expert Recommendation:

  • Prevention: Always store aminopropanols under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] For long-term storage, refrigeration in a desiccator is recommended.[3][4]

  • Remediation: If the reagent is only slightly discolored, you may be able to purify it by vacuum distillation.[5][6] However, for critical applications like drug development, it is always best to start with a fresh, high-purity reagent.

  • Validation: Before use, especially if you suspect degradation, it's wise to run a simple purity check via NMR or GC-MS to confirm the integrity of the this compound.

Reaction & Synthesis

Q: I'm trying to perform an O-acylation on my this compound, but I'm getting a significant amount of the N-acylated product, or even di-acylation. How can I improve the selectivity?

A: This is a very common challenge due to the competitive nucleophilicity of the amino and hydroxyl groups. In basic or neutral conditions, the amino group is generally a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation.[7]

Expert Recommendation: To favor O-acylation, you must decrease the nucleophilicity of the amine. This is best achieved by protonating it under acidic conditions.[8]

Workflow for Selective O-Acylation:

  • Protonation: Dissolve the this compound in a suitable acidic medium. Strong acids like methanesulfonic acid or trifluoroacetic acid are effective.[8] This converts the highly nucleophilic amine (-NH2) into its non-nucleophilic ammonium salt (-NH3+).

  • Acylation: With the amine protonated, the hydroxyl group is now the primary nucleophile. Add your acylating agent (e.g., an acyl halide or anhydride) to the reaction mixture. The acylation will now selectively occur at the oxygen atom.[8]

  • Work-up: After the reaction is complete, the product will be the O-acylated this compound salt. You can then neutralize the mixture to obtain the free base if required for subsequent steps.

Diagram: Selective O-Acylation Workflow

cluster_0 Reaction Steps Start Start with This compound Protonation Protonate Amine (e.g., with MeSO3H) Start->Protonation Decrease N-nucleophilicity Acylation Add Acylating Agent (e.g., Acyl Chloride) Protonation->Acylation O- is now more nucleophilic Product O-Acylated Product (Ammonium Salt) Acylation->Product Neutralization Neutralize (e.g., with NaHCO3) Product->Neutralization Optional FinalProduct Final O-Acylated This compound Neutralization->FinalProduct

Caption: Workflow for achieving selective O-acylation over N-acylation.

Work-up & Purification

Q: My this compound-containing product is highly water-soluble, making extraction from an aqueous work-up very difficult. What are my options?

A: The high water solubility of short-chain aminopropanols and their derivatives is a frequent purification hurdle.[9][10] Standard extractions with common organic solvents like ethyl acetate or dichloromethane are often inefficient.

Expert Recommendations:

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or sodium sulfate. This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer during extraction.

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be highly effective, albeit more time-consuming.

  • Alternative Solvents: Consider using more polar, water-immiscible solvents for extraction, such as n-butanol.

  • Purification via Schiff Base Formation: A more advanced technique involves reacting the crude this compound with an aldehyde (e.g., benzaldehyde) to form a Schiff base.[5] This derivative is often less water-soluble and can be more easily extracted and purified (e.g., by crystallization). The purified Schiff base can then be hydrolyzed back to the pure this compound.[5]

  • Vacuum Distillation: If your product is thermally stable, vacuum distillation is an excellent method for separating it from non-volatile impurities and salts.[5][6]

Analysis & Characterization

Q: I am working with a chiral this compound, but I'm struggling to separate the enantiomers by HPLC. What should I consider?

A: The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different biological activities.[11][12][13] Direct separation of underivatized aminopropanols can be difficult because they often lack a strong UV chromophore for detection.

Expert Recommendations:

  • Chiral Stationary Phase (CSP) Selection: The choice of the chiral column is the most critical factor.[14][15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often very effective for separating chiral amines and alcohols.[11][12]

  • Pre-column Derivatization: To improve detection and often enhance separation, consider derivatizing the this compound with a reagent that contains a strong chromophore.[11] Reagents like 3,5-dinitrobenzoyl chloride (DNBC) are commonly used for this purpose.[11]

  • Mobile Phase Optimization: The composition of the mobile phase is key. For normal-phase chiral HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol (IPA) is typical.[11] Systematically vary the percentage of the polar modifier to optimize the resolution between the enantiomeric peaks.

  • Alternative Techniques: Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[12]

Table 1: Typical Starting Conditions for Chiral HPLC of a Derivatized this compound

Parameter Value Rationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H) Proven effectiveness for this class of compounds.[11]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) A standard starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 260 nm (for DNBC derivative) Wavelength corresponds to the chromophore introduced.[11]

| Temperature | 25 °C | Room temperature is a good starting point. |

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with aminopropanols? A: Aminopropanols are corrosive and can cause severe skin burns and eye damage.[16][17] They are also harmful if swallowed or in contact with skin.[16] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][17][18] Ensure that an eyewash station and safety shower are readily accessible.[1]

Q2: Can I use aminopropanols in peptide synthesis? A: While not standard amino acids, aminopropanols can be incorporated into peptide-like structures. However, be aware of potential side reactions. The hydroxyl group can be acylated under standard coupling conditions, and the bifunctional nature of the molecule can lead to branching or other undesired products.[19][20] Careful selection of protecting groups is essential. For instance, protecting the hydroxyl group as a silyl ether or another suitable group before attempting to couple the amine is a common strategy.

Q3: How do I dispose of waste containing aminopropanols? A: this compound waste is considered hazardous. It should be collected in a suitable, closed container and disposed of through a licensed disposal company.[16] Do not pour it down the drain.[9][16] Always follow your institution's and local regulations for hazardous waste disposal.[16]

Diagram: Troubleshooting Decision Tree for Low Reaction Yield

start Low Yield in This compound Reaction check_reagents Are reagents pure and dry? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions (temp, time) optimal? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_workup Was the work-up/ extraction efficient? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No side_reactions Are there unexpected side products? side_yes Yes side_reactions->side_yes Yes side_no No side_reactions->side_no No reagent_yes->check_conditions purify_reagents Purify reagents (e.g., distill this compound) or use fresh stock. reagent_no->purify_reagents conditions_yes->check_workup optimize_conditions Optimize reaction parameters. conditions_no->optimize_conditions workup_yes->side_reactions optimize_workup Optimize work-up (e.g., 'salting out', change solvent). workup_no->optimize_workup identify_side_products Identify side products (NMR, MS) to diagnose the issue (e.g., N- vs O-acylation). side_yes->identify_side_products re_evaluate Re-evaluate stoichiometry and reaction mechanism. side_no->re_evaluate

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Optimizing Aminopropanol Reaction Rates Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support center for optimizing aminopropanol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, improve yields, and troubleshoot common issues encountered during the synthesis of β-amino alcohols, a critical scaffold in many pharmaceutical compounds. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain choices lead to superior results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound synthesis is extremely slow. Could my solvent be the culprit, and how do I address this?

Answer: Yes, the solvent is very often the primary factor governing the rate of this compound synthesis, which typically proceeds via a nucleophilic substitution (SN2) mechanism involving an amine and an epoxide.[1] If your reaction is slow, it is highly probable that you are using a polar protic solvent (e.g., water, methanol, ethanol).

The Underlying Chemistry: The Protic Solvent "Cage" Polar protic solvents possess hydrogen atoms bonded to electronegative atoms (like O-H or N-H), enabling them to form strong hydrogen bonds.[2][3] While these solvents are excellent at dissolving polar reactants, they significantly hinder SN2 reactions by solvating, or "caging," the amine nucleophile.[4][5][6] This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon of the epoxide.[7][8] This effectively increases the activation energy of the reaction, causing it to proceed slowly.[9]

The Solution: Switch to a Polar Aprotic Solvent To accelerate the reaction, you should switch to a polar aprotic solvent . These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack the ability to donate hydrogen bonds.[2][10] They work by solvating the cation (if a salt is present) while leaving the amine nucleophile relatively "naked" and highly reactive.[5][8] This dramatically lowers the reaction barrier. Studies have shown that the rate of an SN2 reaction can increase by several orders of magnitude when switching from a protic to an aprotic solvent.[6]

Troubleshooting Workflow: Diagnosing a Slow this compound Reaction

G start Slow Reaction Observed check_solvent Identify Current Solvent Type start->check_solvent protic Is it Polar Protic? (e.g., H₂O, MeOH, EtOH) check_solvent->protic aprotic Switch to Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) protic->aprotic  Yes rate_issue Rate Still Slow? protic->rate_issue  No monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) aprotic->monitor monitor->rate_issue other_factors Investigate Other Factors: - Temperature - Reactant Concentration - Steric Hindrance rate_issue->other_factors  Yes success Reaction Rate Optimized rate_issue->success  No

Caption: Troubleshooting workflow for slow this compound synthesis.

FAQ 2: I'm observing significant side products, especially the double alkylation of my primary amine. How can solvent choice minimize this?

Answer: This is a common chemoselectivity challenge. The formation of a secondary amine after the first reaction can lead to a second, undesired reaction with another epoxide molecule. While stoichiometry control is the first line of defense (using an excess of the primary amine), the solvent system plays a crucial role in promoting clean, selective monoalkylation.

The Underlying Chemistry: Solvent-Directed Selectivity Research has demonstrated that mixed polar solvent systems can offer superior results without the need for catalysts.[11] Specifically, a mixture of an aprotic solvent with water, such as DMF/H₂O , has been shown to be highly effective.[11]

In this system, DMF acts as the primary polar aprotic medium, promoting the SN2 reaction. The controlled addition of water can serve multiple purposes:

  • Enhanced Solubility: It can improve the solubility of certain amine salts or polar starting materials.

  • Proton Source: It provides a proton source for the final protonation of the alkoxide intermediate to form the hydroxyl group of the this compound.

  • Modulated Reactivity: The presence of a controlled amount of a protic solvent can subtly modulate the nucleophilicity of the primary vs. the secondary amine, helping to favor the initial reaction and suppress the follow-on reaction.

One study highlighted that a DMF/water mixture at 60°C achieved over 99% conversion and 98% selectivity for the desired monoalkylation product, outperforming many traditional methods.[11] This approach is atom-economical and simplifies purification.[11]

FAQ 3: Beyond protic vs. aprotic, how does a solvent's dielectric constant affect my reaction?

Answer: The dielectric constant (ε) is a measure of a solvent's ability to separate charges and stabilize ions.[12] It is a critical factor, particularly in reactions that involve the formation of charged intermediates or a transition state with significant charge separation.

The Underlying Chemistry: Stabilizing the Transition State In an SN2 reaction, the transition state involves a partial negative charge on the incoming nucleophile (amine) and the leaving group (the epoxide oxygen) and a partial positive charge on the carbon atom being attacked. While the overall charge doesn't change dramatically from reactants to transition state, a solvent with a higher dielectric constant can better stabilize this charge separation.

  • High Dielectric Constant (ε > 15): Solvents like water (ε=81), DMSO (ε=47), and acetonitrile (ε=37) are considered highly polar and are effective at stabilizing charged species.[9][12] This stabilization of the transition state lowers the activation energy, thus accelerating the reaction.[9]

  • Low Dielectric Constant (ε < 15): Non-polar solvents like hexane (ε=1.9) or toluene (ε=2.4) are poor at stabilizing charged species and will generally result in much slower reaction rates for polar reactions like this compound synthesis.[12]

However, it is crucial to remember that a high dielectric constant alone is not sufficient. As discussed in FAQ 1, the protic nature of a solvent like water can counteract the benefits of its high dielectric constant by deactivating the nucleophile. Therefore, the ideal choice is often a solvent with both a high dielectric constant and an aprotic nature , such as DMSO or DMF.

Solvent Property Comparison Table

SolventFormulaTypeBoiling Point (°C)Dielectric Constant (ε)
WaterH₂OPolar Protic10080.1
MethanolCH₃OHPolar Protic6532.7
EthanolC₂H₅OHPolar Protic7824.6
AcetonitrileCH₃CNPolar Aprotic8237.5
DMFC₃H₇NOPolar Aprotic15336.7
DMSOC₂H₆OSPolar Aprotic18947.0
AcetoneC₃H₆OPolar Aprotic5620.7
DichloromethaneCH₂Cl₂Moderately Polar409.1
TolueneC₇H₈Non-Polar1112.38
HexaneC₆H₁₄Non-Polar691.88
Data compiled from various sources.[13][14]

Visualizing Solvent Effects on the SN2 Reaction

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P Amine (R-NH₂) Solv1 Nuc_P->Solv1 H-Bond Solv2 Nuc_P->Solv2 H-Bond Solv3 Nuc_P->Solv3 H-Bond Solv4 Nuc_P->Solv4 H-Bond label_protic Nucleophile is 'caged' and less reactive. Nuc_A Amine (R-NH₂) Electrophile Epoxide Nuc_A->Electrophile Nucleophilic Attack label_aprotic Nucleophile is 'free' and highly reactive.

Caption: Protic vs. Aprotic solvent effects on the amine nucleophile.

Experimental Protocol: Solvent Screening for Optimal Reaction Rate

This protocol provides a systematic method for evaluating the impact of different solvents on the rate and yield of your this compound synthesis.

Objective: To identify the solvent that provides the highest reaction rate and yield for the reaction between a specific amine and epoxide.

Materials:

  • Your specific amine and epoxide starting materials.

  • A selection of anhydrous solvents for testing (e.g., Ethanol, Acetonitrile, DMF, Toluene).

  • Small, identical reaction vessels (e.g., 10 mL vials with stir bars).

  • Heating/stirring plate or reaction block.

  • TLC plates and appropriate developing solvent system.

  • GC/MS or LC/MS for quantitative analysis (optional but recommended).

Procedure:

  • Preparation: Ensure all glassware is clean and oven-dried to remove moisture, which can interfere with some reactions.[15]

  • Reactant Stoichiometry: Calculate the required mass/volume of your amine and epoxide. A common starting point is a 1.2 to 2.0 molar excess of the amine to minimize double alkylation.

  • Reaction Setup:

    • Label four reaction vials: "Ethanol," "Acetonitrile," "DMF," and "Toluene."

    • To each vial, add the pre-calculated amount of the epoxide.

    • Add 5 mL of the corresponding anhydrous solvent to each vial and stir until the epoxide is fully dissolved.

    • Place all vials on the stirring plate and set the desired reaction temperature (e.g., 60 °C). Allow the solutions to equilibrate to temperature.

  • Reaction Initiation:

    • At the same time (t=0), add the pre-calculated amount of the amine to each of the four vials.

    • Ensure rapid and consistent stirring in all vials.

  • Reaction Monitoring:

    • At set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), carefully take a small aliquot from each reaction mixture using a capillary tube.

    • Spot each aliquot on a labeled TLC plate.

    • Develop the TLC plate to visualize the consumption of starting materials and the formation of the product. The solvent in which the starting material spot disappears fastest and the product spot appears most intensely is the most effective.

  • Workup & Analysis:

    • Once the reaction in the most promising solvent has gone to completion (as determined by TLC), quench and work up all reactions in an identical manner.

    • Isolate the crude product from each reaction.

    • Determine the crude yield for each reaction.

    • If possible, analyze the crude product purity and yield quantitatively using GC/MS or ¹H NMR with an internal standard.

References

Technical Support Center: Managing Aminopropanol Reaction Temperature for Better Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopropanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the selectivity of their reactions by managing a critical parameter: temperature. Here, we move beyond simple protocols to explain the underlying principles that govern your reaction's outcome, providing you with the knowledge to troubleshoot and refine your experiments effectively.

Foundational Principles: Temperature, Kinetics, and Selectivity

The synthesis of aminopropanols, most commonly via the nucleophilic ring-opening of an epoxide (like propylene oxide) with an amine, is a cornerstone reaction in medicinal and materials chemistry.[1][2] However, the challenge often lies not in initiating the reaction, but in controlling its regioselectivity—that is, directing the amine nucleophile to attack the desired carbon atom of the epoxide ring.

This selectivity is fundamentally governed by the principles of kinetic versus thermodynamic control .[3][4]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest will predominate.[5] This "kinetic product" is the one with the lowest activation energy barrier, even if it is not the most stable product overall.[6]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome activation barriers and reach equilibrium.[5] This favors the formation of the most stable product, the "thermodynamic product," regardless of how fast it forms.[3]

Temperature is the primary lever you can pull to shift the balance between these two regimes, directly influencing the final ratio of your product isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the reaction of an amine with propylene oxide, and what directs their formation?

In the reaction between an amine and propylene oxide, two primary regioisomers can be formed: 1-aminopropan-2-ol and 2-aminopropan-1-ol. The predominant product depends heavily on the reaction conditions, which dictate the mechanistic pathway.

  • Under basic or neutral conditions (SN2 mechanism): The amine nucleophile will preferentially attack the sterically less hindered carbon atom (C1). This is a classic SN2 pathway where steric hindrance is the dominant factor, leading primarily to 1-aminopropan-2-ol .[7][8]

  • Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, creating a good leaving group. The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2). The nucleophile then attacks this more electrophilic, more substituted carbon, leading to 2-aminopropan-1-ol .[7][9]

Q2: How does temperature generally affect the reaction rate versus the selectivity?

Increasing the reaction temperature almost always increases the reaction rate. However, its effect on selectivity is more complex. If your desired this compound isomer is the kinetic product , increasing the temperature beyond a certain optimum can provide enough energy to form the more stable (but undesired) thermodynamic product, thereby decreasing selectivity.[1][2] Conversely, if your desired product is thermodynamically favored, higher temperatures are generally beneficial for both rate and selectivity, provided they don't introduce side reactions.

Q3: Can you visually explain the concept of kinetic vs. thermodynamic control?

Certainly. The concept is best illustrated with a reaction coordinate diagram. The kinetic product has a "lower hill to climb" (lower activation energy, Ea) but may end up in a "higher valley" (less stable). The thermodynamic product has a "higher hill to climb" but rests in a "deeper valley" (more stable).

G Energy Profile: Kinetic vs. Thermodynamic Control cluster_0 R Reactants TS_K TS (Kinetic) P_K Kinetic Product TS_T TS (Thermo) P_T Thermodynamic Product y_axis Energy x_axis Reaction Coordinate Ea_K Ea (Kinetic) Ea_T Ea (Thermo) deltaG_K ΔG (Kinetic) deltaG_T ΔG (Thermo) Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Lower Ea TS_Thermodynamic TS_Thermodynamic Reactants->TS_Thermodynamic Higher Ea Kinetic Product Kinetic Product TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product TS_Thermodynamic->Thermodynamic Product

Caption: Kinetic vs. Thermodynamic Pathways.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
1. Poor regioselectivity; mixture of isomers is close to 1:1. The reaction temperature may be in a region where kinetic and thermodynamic pathways are competing equally. The chosen catalyst may not be selective under your conditions.Systematically screen temperatures. Start at a low temperature (e.g., 0°C or -20°C) to favor kinetic control and incrementally increase it.[10] Conversely, screen higher temperatures if the thermodynamic product is desired. Evaluate your catalyst. Some catalysts, like specific zeolites or rare-earth modified catalysts, are designed to enhance selectivity at specific temperatures.[1][11]
2. High conversion but low selectivity for the desired isomer. The reaction is likely running under the wrong type of control. For example, a high temperature might be favoring the undesired thermodynamic product when your target is the kinetic one.[1][2]Lower the reaction temperature significantly. This is the most direct way to enhance kinetic selectivity.[10] Even if the reaction time needs to be extended, the improved selectivity often justifies it.
3. Significant formation of di-alkylation byproducts (product amine reacts with another epoxide). The reaction temperature is too high, increasing the rate of this secondary reaction. The concentration of the product this compound becomes high relative to the starting amine, allowing it to compete as a nucleophile.Reduce the reaction temperature. This will slow down the secondary reaction more than the primary one. Use a larger excess of the starting amine. This ensures the epoxide is more likely to encounter a starting amine molecule than a product molecule.[2]
4. Reaction stalls or is too slow at the optimal temperature for selectivity. The temperature required for high selectivity is too low to provide sufficient activation energy for a practical reaction rate.Increase the reaction time. A longer reaction at a lower temperature is a common strategy. Screen for a more active catalyst. A different catalyst might offer a lower activation energy for the desired pathway, allowing the reaction to proceed at a lower temperature.[12] Check for impurities. Ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.[13][14]
Experimental Protocols
Protocol 4.1: Systematic Temperature Screening for Optimizing Regioselectivity

This protocol describes a method for identifying the optimal reaction temperature to maximize the yield of a desired this compound isomer.

Objective: To determine the effect of temperature on conversion and selectivity and to identify the optimal temperature for the formation of the desired product.

Methodology:

  • Preparation of Reaction Vessels:

    • Prepare a series of identical, clean, and dry reaction vessels (e.g., sealed vials or parallel synthesis tubes).[14]

    • To each vessel, add the substrate epoxide, solvent, and any catalyst being used. Ensure all additions are precise.

    • Place the vessels in separate reaction blocks or baths capable of maintaining distinct and stable temperatures (e.g., -20°C, 0°C, 25°C, 50°C, 80°C, 100°C).[13]

  • Reaction Initiation:

    • Allow the vessels to equilibrate at their target temperatures.

    • Initiate the reactions simultaneously by adding the amine nucleophile to each vessel.

    • Start a timer for each reaction.

  • Reaction Monitoring:

    • At predetermined time points (e.g., 1h, 4h, 12h, 24h), carefully take a small, measured aliquot from each reaction vessel.

    • Immediately quench the aliquot (e.g., by diluting it in a cold solvent or adding a quenching agent) to stop the reaction.

    • Analyze the quenched aliquot using a calibrated analytical method (e.g., GC, HPLC, or 1H NMR) to determine the ratio of starting material to products and the ratio of the desired isomer to undesired isomers.

  • Data Analysis:

    • For each temperature and time point, calculate the following:

      • % Conversion: (moles of epoxide consumed / initial moles of epoxide) * 100

      • % Selectivity: (moles of desired isomer / total moles of all isomers) * 100

      • % Yield: (% Conversion * % Selectivity) / 100

    • Plot the % Yield and % Selectivity of the desired isomer as a function of temperature.

  • Optimization:

    • Identify the temperature that provides the best balance of reaction time, yield, and selectivity for your specific application.

Caption: Workflow for Temperature Screening Protocol.

References

Validation & Comparative

A Comparative Analysis of Aminopropanol Isomer Reactivity: A Guide for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a bifunctional building block is a critical decision that influences synthesis efficiency, impurity profiles, and the final properties of the target molecule. The aminopropanol isomers—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—are structurally similar yet exhibit distinct reactivities governed by subtle stereoelectronic differences. This guide provides an in-depth comparison of their chemical behavior, supported by experimental frameworks, to inform rational substrate selection in your research.

Structural and Stereoelectronic Foundations of Reactivity

The reactivity of the amino and hydroxyl functional groups in these isomers is not identical. It is modulated by three key factors: steric hindrance, intramolecular hydrogen bonding (IMHB), and electronic effects.

  • 1-Amino-2-propanol (Isopropanolamine): Features a primary amine and a secondary alcohol. The methyl group adjacent to the hydroxyl function introduces significant steric bulk, potentially hindering reactions at the alcohol site.

  • 2-Amino-1-propanol (Alaninol): Possesses a primary amine and a primary alcohol. As the chiral isomer, its stereocenter is adjacent to the amino group. The primary alcohol is relatively unhindered.

  • 3-Amino-1-propanol (Propanolamine): Contains a primary amine and a primary alcohol separated by an additional methylene group. This separation provides greater conformational flexibility.

This increased flexibility in 3-aminopropanol allows it to form a stable, six-membered ring-like conformation via an intramolecular O-H···N hydrogen bond.[1][2][3] This interaction is significantly stronger and less strained than the five-membered equivalent in 1-amino-2-propanol and 2-amino-1-propanol, effectively reducing the nucleophilicity of both the amine and the alcohol by sequestering their lone pairs.[3][4]

G cluster_0 1-Amino-2-propanol cluster_1 2-Amino-1-propanol cluster_2 3-Amino-1-propanol a1 Primary Amine (-NH2) a2 Secondary Alcohol (-OH) a3 Steric Hindrance from CH3 b1 Primary Amine (-NH2) at Chiral Center b2 Primary Alcohol (-OH) b3 Less Hindered Alcohol c1 Primary Amine (-NH2) c2 Primary Alcohol (-OH) c3 Strong Intramolecular H-Bonding

Caption: Key structural factors influencing the reactivity of this compound isomers.

Comparative Reactivity in Acylation Reactions

The selective acylation of either the amino or the hydroxyl group is a common synthetic challenge. The outcome is highly dependent on both the isomer structure and the reaction conditions. Generally, basic conditions favor the more nucleophilic amine (N-acylation), while strongly acidic conditions protonate the amine, allowing for selective O-acylation.[5]

N-Acylation vs. O-Acylation: A Competitive Framework

The relative nucleophilicity of the amine versus the alcohol determines the major product in a competitive reaction.

  • N-Acylation (Basic/Neutral Conditions): The amine is a stronger nucleophile than the alcohol. We predict the order of N-acylation reactivity to be: 2-Amino-1-propanol > 1-Amino-2-propanol >> 3-Amino-1-propanol . The reactivity of 3-aminopropanol is significantly diminished due to the strong IMHB that reduces the availability of the nitrogen lone pair.

  • O-Acylation (Acidic Conditions): The amine is protonated to the non-nucleophilic ammonium salt (-NH3+). The reaction proceeds at the hydroxyl group. Here, steric hindrance is the dominant factor. We predict the order of O-acylation reactivity to be: 2-Amino-1-propanol ≈ 3-Amino-1-propanol > 1-Amino-2-propanol . The secondary alcohol in 1-amino-2-propanol is sterically more hindered than the primary alcohols of the other two isomers.[6]

Data Summary: Predicted Acylation Outcomes
IsomerN-Acylation Rate (Predicted)O-Acylation Rate (Predicted)Key Influencing Factor
1-Amino-2-propanol ModerateSlowSteric hindrance at secondary -OH.
2-Amino-1-propanol FastFastUnhindered primary -OH and available -NH2.
3-Amino-1-propanol Very SlowFastStrong IMHB reduces -NH2 nucleophilicity.

Experimental Protocol 1: Competitive N-Acylation

This protocol is designed to validate the predicted differences in N-acylation reactivity by reacting an equimolar mixture of the three isomers with a substoichiometric amount of an acylating agent.

Objective: To determine the relative rates of N-acylation among the three isomers.

Materials:

  • 1-Amino-2-propanol (CAS: 78-96-6)[7]

  • 2-Amino-1-propanol (CAS: 6168-72-5)

  • 3-Amino-1-propanol (CAS: 156-87-6)[8]

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Saturated Sodium Bicarbonate solution

  • Magnesium Sulfate, anhydrous

Methodology:

  • Prepare a stock solution in a 100 mL volumetric flask containing an equimolar mixture of the three this compound isomers (e.g., 10 mmol each) and the internal standard (10 mmol) in anhydrous DCM.

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, add 50 mL of the stock solution. Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents relative to AcCl). TEA acts as a base to neutralize the HCl byproduct, preventing the formation of ammonium salts which would halt the reaction.

  • Slowly add acetyl chloride (0.3 equivalents relative to the total moles of amines, e.g., 3 mmol) dropwise over 10 minutes. The substoichiometric amount ensures competition.

  • Stir the reaction at 0 °C. Take 1 mL aliquots at time points (e.g., 5, 15, 30, 60 minutes), immediately quenching each in a vial containing 1 mL of saturated sodium bicarbonate solution.

  • After 60 minutes, quench the entire reaction by pouring it into 50 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the quenched aliquots and the final product mixture by GC-MS to determine the relative concentrations of the three N-acetylated products.

Causality and Validation: The use of a limited acylating agent forces the isomers to compete. The product distribution over time, quantified by GC-MS against an internal standard, directly reflects the relative nucleophilicity and thus the reactivity of the amino groups.

Caption: Experimental workflow for the competitive N-acylation of this compound isomers.

Cyclization Reactions: Formation of Oxazolidines and Oxazinanes

The reaction of amino alcohols with aldehydes or ketones provides a direct route to heterocyclic systems, a valuable transformation in medicinal chemistry.[9] Here, the isomers show profound differences.

  • 1-Amino-2-propanol and 2-Amino-1-propanol: Being 1,2-amino alcohols, they undergo condensation with carbonyl compounds to form five-membered oxazolidine rings.[10][11]

  • 3-Amino-1-propanol: As a 1,3-amino alcohol, it reacts to form a six-membered 1,3-oxazinane ring.[12]

The kinetics and thermodynamics of ring formation differ significantly. The formation of five-membered rings is generally faster (kinetically favored) and more facile than that of six-membered rings in these systems.

Experimental Protocol 2: Comparative Cyclization with Benzaldehyde

Objective: To compare the rate and efficiency of heterocycle formation for each isomer.

Materials:

  • Each this compound isomer

  • Benzaldehyde

  • Toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (p-TSA), catalytic amount

Methodology:

  • Set up three separate reaction flasks, each equipped with a Dean-Stark trap and a reflux condenser. One for each isomer.

  • To each flask, add the this compound isomer (50 mmol), benzaldehyde (50 mmol), and toluene (100 mL).

  • Add a catalytic amount of p-TSA (approx. 0.5 mol%) to each flask. The acid catalyst is essential for activating the carbonyl group and facilitating the dehydration step.

  • Heat the mixtures to reflux. Water, the byproduct of the condensation, will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the progress of each reaction by observing the volume of water collected. The reaction is complete when no more water is evolved. Record the time to completion for each reaction.

  • Upon completion, cool the reactions to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Characterize the resulting oxazolidine or oxazinane products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.[13][14]

Causality and Validation: The rate of water formation provides a direct, quantitative measure of the reaction kinetics. The higher rate of formation for the five-membered oxazolidines from 1-amino-2-propanol and 2-amino-1-propanol compared to the six-membered oxazinane from 3-amino-1-propanol will be readily observable. NMR and MS analysis provide unequivocal structural proof of the products, validating the predicted reaction pathways.

G cluster_0 1,2-Amino Alcohols cluster_1 1,3-Amino Alcohol Isomer1 1-Amino-2-propanol Carbonyl Aldehyde / Ketone (e.g., Benzaldehyde) Isomer1->Carbonyl + H+ cat. - H2O Isomer2 2-Amino-1-propanol Isomer2->Carbonyl + H+ cat. - H2O Isomer3 3-Amino-1-propanol Isomer3->Carbonyl + H+ cat. - H2O Product1 5-Membered Oxazolidine Ring Carbonyl->Product1 Kinetically Favored Product2 6-Membered 1,3-Oxazinane Ring Carbonyl->Product2 Kinetically Slower

Caption: Divergent cyclization pathways of this compound isomers with carbonyls.

Conclusion and Recommendations

The choice between this compound isomers must be a deliberate one, guided by an understanding of their inherent reactivity.

  • For rapid N-acylation or when a highly nucleophilic primary amine is required, 2-amino-1-propanol is the superior choice.

  • For applications requiring selective O-acylation of a primary alcohol under acidic conditions, both 2-amino-1-propanol and 3-amino-1-propanol are suitable, with the choice depending on other molecular design considerations. 1-Amino-2-propanol is preferred if modification of a secondary alcohol is desired, though reaction rates will be slower.

  • When the goal is the synthesis of five-membered oxazolidine heterocycles , 1-amino-2-propanol or 2-amino-1-propanol are the necessary starting materials. For six-membered 1,3-oxazinanes , 3-amino-1-propanol is the required precursor.

  • 3-Amino-1-propanol should be used with caution in reactions where high amine nucleophilicity is critical under neutral or basic conditions, as its strong intramolecular hydrogen bonding can significantly impede reactivity.

By appreciating these nuances, researchers can leverage the distinct chemical personalities of each isomer to optimize reaction outcomes, reduce side products, and streamline synthetic routes in pharmaceutical and materials science applications.

References

A Comparative Guide to 3-Aminopropanol as an Ethanolamine Analogue in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-aminopropanol (3-AP) and its natural analogue, ethanolamine (Etn), within biological contexts. We will explore how the subtle structural difference—a single additional carbon atom—profoundly influences metabolic processing, incorporation into cellular membranes, and downstream biological functions. This resource is intended for researchers, scientists, and drug development professionals seeking to understand or utilize 3-AP as a tool to probe phospholipid metabolism and membrane biology.

Introduction: A Tale of Two Amines

Phospholipids are the fundamental building blocks of cellular membranes, and their headgroup composition dictates membrane properties and function. Phosphatidylethanolamine (PE) is a major phospholipid in many biological membranes, particularly in the inner leaflet of the plasma membrane and in mitochondria, where it plays critical roles in membrane fusion, protein folding, and autophagy.[1][2][3] The synthesis of PE is predominantly managed by the Kennedy pathway, which utilizes ethanolamine as a primary substrate.[4][5]

3-aminopropanol emerges as a powerful experimental tool precisely because it is a close structural analogue of ethanolamine. By introducing 3-AP into biological systems, we can competitively challenge the metabolic pathways designed for ethanolamine. This allows for the systematic study of enzyme specificity, the consequences of altered phospholipid structures on membrane biophysics, and the regulatory feedback loops that govern lipid homeostasis. This guide will dissect these interactions, supported by experimental data and detailed protocols.

Section 1: Physicochemical Properties at a Glance

The foundational differences between ethanolamine and 3-aminopropanol begin with their chemical structures. 3-AP is a propanolamine, possessing a three-carbon chain, while ethanolamine is an ethanolamine with a two-carbon chain.[6][7] This seemingly minor extension has significant implications for molecular geometry, polarity, and how these molecules are recognized by enzymes.

PropertyEthanolamine (Etn)3-Aminopropanol (3-AP)Rationale for Significance
Chemical Formula C₂H₇NOC₃H₉NOThe additional CH₂ group is the core difference influencing all other properties.
Molar Mass 61.08 g/mol 75.11 g/mol Affects diffusion rates and stoichiometric calculations in experiments.
Structure HO-CH₂-CH₂-NH₂HO-CH₂-CH₂-CH₂-NH₂The longer carbon chain in 3-AP increases the distance between the hydroxyl and amino groups, altering the headgroup conformation of its corresponding phospholipid.
Melting Point 10.3 °C12.4 °C[7]Reflects differences in intermolecular forces.
Boiling Point 170 °C187–188 °C[7]Higher boiling point for 3-AP indicates stronger intermolecular interactions.
Toxicity (Oral LD50, Rat) ~1,720 mg/kg~1,348 mg/kg[8]Both are moderately toxic, requiring careful handling in laboratory settings.[6][9]

Section 2: Metabolism via the Kennedy Pathway: An Unnatural Substrate

The primary route for PE biosynthesis in eukaryotic cells is the Kennedy pathway, a three-step enzymatic process occurring in the cytoplasm.[2][10] Understanding this pathway is crucial to appreciating how 3-AP is processed.

  • Phosphorylation: Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine (P-Etn).[11][12]

  • Activation: The rate-limiting step involves the activation of P-Etn with CTP by CTP:phosphoethanolamine cytidylyltransferase (ECT) to form CDP-ethanolamine (CDP-Etn).[2][10]

  • Transfer: Finally, ethanolamine phosphotransferase (EPT) transfers the phosphoethanolamine headgroup from CDP-Etn to a diacylglycerol (DAG) backbone, forming PE.[2]

When 3-AP is introduced into a biological system, it competes with ethanolamine for the same enzymatic machinery. Studies have shown that 3-AP can be utilized by this pathway, leading to the synthesis of an unnatural phospholipid, phosphatidyl-3-aminopropanol (P-3AP).

In the protozoan Tetrahymena, supplementing the growth medium with 3-AP resulted in the replacement of up to 50% of the PE with P-3AP.[13][14] This demonstrates that the enzymes of the Kennedy pathway, particularly ethanolamine kinase and subsequent transferases, can recognize and process 3-AP, albeit with potentially different efficiencies.

Kennedy_Pathway_Comparison cluster_0 Natural Pathway (Ethanolamine) cluster_1 Analogue Pathway (3-Aminopropanol) cluster_inputs Inputs Etn Ethanolamine PEtn Phosphoethanolamine Etn->PEtn Ethanolamine Kinase (EK) CDPEtn CDP-Ethanolamine PEtn->CDPEtn CTP:Phosphoethanolamine Cytidylyltransferase (ECT) PE Phosphatidylethanolamine (PE) CDPEtn->PE Ethanolamine Phosphotransferase (EPT) AP 3-Aminopropanol PAP Phospho-3-Aminopropanol AP->PAP Ethanolamine Kinase (EK) CDPAP CDP-3-Aminopropanol PAP->CDPAP CTP:Phosphoethanolamine Cytidylyltransferase (ECT) P3AP Phosphatidyl-3-Aminopropanol (P-3AP) CDPAP->P3AP Ethanolamine Phosphotransferase (EPT) ATP ATP ATP->PEtn ATP->PAP CTP CTP CTP->CDPEtn CTP->CDPAP DAG Diacylglycerol (DAG) DAG->PE DAG->P3AP

Figure 1. Parallel metabolic pathways for ethanolamine and 3-aminopropanol.

Section 3: Comparative Effects on Biological Systems

The incorporation of 3-AP into phospholipids creates a structurally distinct molecule within the cell membrane, leading to several critical downstream consequences.

Impact on Membrane Properties

The ethanolamine headgroup of PE is relatively small, allowing for tight lipid packing and the formation of non-bilayer hexagonal phases, which is important for membrane curvature and fusion events.[1][15] The addition of a methylene group in P-3AP increases the size and alters the geometry of the polar headgroup. This change is predicted to:

  • Decrease Membrane Fluidity: The larger headgroup may disrupt the tight packing of acyl chains, paradoxically leading to a less ordered, but potentially more viscous, membrane environment compared to PE.[15]

  • Alter Membrane Curvature: PE's ability to induce negative curvature is crucial for mitochondrial cristae formation and vesicle budding.[2] P-3AP's bulkier headgroup likely reduces this propensity, which could impact organelle morphology and function.

  • Affect Protein Interactions: The localization and function of many integral membrane proteins are sensitive to the surrounding lipid environment.[1] Changes in headgroup size and charge distribution caused by P-3AP could alter these critical interactions.

Disruption of Downstream Phospholipid Metabolism

In many organisms, PE can be sequentially methylated by phosphatidylethanolamine N-methyltransferase (PEMT) to produce phosphatidylcholine (PC), another essential membrane phospholipid. This is a crucial pathway when choline is scarce.

Experimental evidence from Tetrahymena clearly shows that the synthesized P-3AP is not a substrate for this methylation process.[13][14] This metabolic block is a key finding. The likely cause is that the increased distance between the amine group and the phosphate backbone in P-3AP prevents the active site of the PEMT enzyme from properly binding and catalyzing the methyl transfer. This makes 3-AP an excellent tool for isolating and studying the Kennedy pathway independently of the PEMT pathway.

Global Cellular Effects and Toxicity

A metabolomics study comparing the effects of 2-aminoethanol (ethanolamine) and 3-aminopropanol in rats provided a broader view of their systemic impact.[16][17] While the two molecules showed high structural and mechanistic similarity, the study was designed to achieve an equipotent toxicological response, suggesting that 3-AP may have a different potency or metabolic fate at the whole-organism level.[16] The incorporation of 3-AP into membranes can also affect signaling pathways. For instance, in Tetrahymena, 3-AP was shown to reduce the incorporation of phosphate into phosphatidylinositol (PI), suggesting crosstalk between phospholipid synthesis pathways.[18]

Section 4: Experimental Methodologies

To empower researchers to utilize 3-AP effectively, we provide the following validated protocols. The overall workflow is designed as a self-validating system, incorporating controls and quantitative endpoints.

Experimental_Workflow cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis Culture 1. Cell Seeding & Growth to Log Phase Treat 2. Media Supplementation (Ethanolamine vs. 3-AP) Culture->Treat Harvest 3. Cell Harvesting & Counting Treat->Harvest Extract 4. Lipid Extraction (e.g., Folch Method) Harvest->Extract Dry 5. Solvent Evaporation & Reconstitution Extract->Dry Separate 6. Chromatographic Separation (TLC or LC-MS) Dry->Separate Detect 7. Detection & Quantification (Densitometry or MS/MS) Separate->Detect Data 8. Data Analysis (Relative Abundance) Detect->Data

Figure 2. General experimental workflow for comparative lipid analysis.
Protocol 1: Cell Culture and Phospholipid Modification

Causality: This protocol is designed to replace a significant portion of the native PE with P-3AP by providing an excess of the analogue in the growth medium, thereby forcing the Kennedy pathway to utilize it.

Materials:

  • Cell line of interest (e.g., Tetrahymena thermophila, HEK293, or other)

  • Appropriate growth medium

  • Sterile stock solutions of ethanolamine and 3-aminopropanol (e.g., 100 mM in water)

  • Cell counting apparatus (e.g., hemocytometer)

Procedure:

  • Culture cells using standard techniques to mid-logarithmic growth phase. This ensures the cells are metabolically active and readily synthesizing new membrane lipids.

  • Prepare experimental media. For a typical experiment, create three conditions:

    • Control: Standard growth medium.

    • Ethanolamine-supplemented: Medium with a final concentration of 1 mM ethanolamine.

    • 3-AP-supplemented: Medium with a final concentration of 1 mM 3-aminopropanol.

  • Pellet the log-phase cells by centrifugation and wash once with sterile phosphate-buffered saline (PBS) to remove residual medium.

  • Resuspend the cell pellets in the respective experimental media and continue incubation for a period equivalent to 2-3 cell divisions. This duration is critical to allow for sufficient turnover and incorporation of the analogues into newly synthesized phospholipids.

  • At the endpoint, harvest the cells by centrifugation. Count the cells to normalize subsequent biochemical analyses to cell number. Proceed immediately to lipid extraction.

Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

Causality: This protocol leverages the differential solubility of lipids in organic solvents to isolate them from other cellular components.[19][20] TLC is then used to separate phospholipid classes based on the polarity of their headgroups. The larger, slightly less polar nature of the P-3AP headgroup compared to PE allows for their physical separation on the TLC plate.

Materials:

  • Cell pellets from Protocol 1

  • Chloroform, Methanol, Water (HPLC grade)

  • Silica gel TLC plates (e.g., 20x20 cm)

  • TLC development tank

  • TLC solvent system (e.g., Chloroform:Methanol:Acetic Acid, 65:25:10 v/v/v)

  • Iodine vapor or other visualization agent (e.g., primuline spray)

  • Densitometer for quantification

Procedure:

  • Extraction (Folch Method): a. To a cell pellet containing ~1x10⁷ cells, add 2 mL of a 2:1 Chloroform:Methanol mixture. b. Vortex vigorously for 2 minutes to disrupt cells and solubilize lipids. c. Add 0.4 mL of water to induce phase separation. Vortex for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing lipids. e. Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein interface.

  • Sample Preparation: a. Dry the collected lipid extract under a stream of nitrogen gas. b. Reconstitute the dried lipid film in a small, precise volume (e.g., 50 µL) of 2:1 Chloroform:Methanol.

  • TLC Separation: a. Using a fine capillary, spot 10-20 µL of the reconstituted lipid extract onto the origin of a silica gel TLC plate. b. Place the plate in a TLC tank pre-equilibrated with the solvent system. c. Allow the solvent to migrate up the plate until it is ~1 cm from the top. d. Remove the plate and allow it to air dry completely in a fume hood.

  • Visualization and Quantification: a. Place the dry plate in a tank containing a few crystals of iodine. The iodine vapor will stain the lipid spots brown. b. Immediately photograph or scan the plate, as the iodine staining is transient. c. Identify the spots corresponding to PE and P-3AP (P-3AP will typically have a slightly higher Rf value than PE). d. Quantify the intensity of each spot using densitometry software. Express the amount of P-3AP as a percentage of the total aminophospholipid pool (PE + P-3AP).

Trustworthiness Check: To validate the identity of the P-3AP spot, a parallel analysis using LC-MS/MS is recommended, which can confirm the mass of the novel lipid.

Section 5: Data Summary

The following tables summarize the expected outcomes from comparative experiments.

Table 1: Hypothetical Enzyme Kinetics for Ethanolamine Kinase

This data illustrates that while 3-AP is a substrate for ethanolamine kinase, the enzyme has a lower affinity for it (higher Kₘ) compared to its natural substrate, ethanolamine.

SubstrateKₘ (mM)Vₘₐₓ (nmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Ethanolamine 0.25150600
3-Aminopropanol 2.5012048
Table 2: Phospholipid Composition Analysis in Tetrahymena (Data adapted from Smith & Barrows, 1988[14])

This table shows the real-world consequence of feeding 3-AP to cells: a significant remodeling of the aminophospholipid landscape.

ConditionPhosphatidylethanolamine (% of total phospholipid)Phosphatidyl-3-Aminopropanol (% of total phospholipid)Phosphatidylcholine (% of total phospholipid)
Control 25%0%40%
+ 3-Aminopropanol 12%13%45% (Increased via phosphotransferase pathway)

Note: The study also observed that the increase in phosphatidylcholine came from the phosphotransferase pathway, compensating for the block in the methylation pathway.[13][14]

Conclusion

3-Aminopropanol serves as a highly effective analogue of ethanolamine for studying phospholipid metabolism and membrane biology. Its acceptance by the Kennedy pathway enzymes leads to the formation of a novel phospholipid, P-3AP, which fundamentally alters membrane composition. Key comparative points are:

  • Metabolic Incorporation: 3-AP is successfully incorporated into phospholipids, replacing a substantial fraction of native PE.

  • Enzymatic Specificity: While processed by the Kennedy pathway, enzymes like ethanolamine kinase exhibit a lower affinity for 3-AP than for ethanolamine.

  • Downstream Blockade: The resulting P-3AP is not a substrate for methylation to PC, effectively decoupling the Kennedy and PEMT pathways.

These characteristics make 3-aminopropanol an invaluable molecular probe. For researchers in cell biology and drug development, it offers a precise method to manipulate membrane composition, investigate the regulation of lipid homeostasis, and explore the functional consequences of altered membrane biophysics.

References

A Comparative Guide to Aminopropanols and Other Amino Alcohols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and formulation, amino alcohols represent a cornerstone class of compounds, prized for their bifunctional nature that imparts unique reactivity and versatility. This guide provides an in-depth comparative analysis of aminopropanol isomers against other widely utilized amino alcohols, including ethanolamine, diethanolamine, triethanolamine, and aminomethyl propanol. By delving into their fundamental physicochemical properties, performance in key applications, and the experimental methodologies for their evaluation, this document serves as a critical resource for researchers, scientists, and professionals in drug development. Our focus is to elucidate the nuanced differences that drive the selection of one amino alcohol over another, supported by experimental data and validated protocols.

Physicochemical Properties: A Foundation for Application

The utility of an amino alcohol is fundamentally dictated by its molecular structure, which in turn governs its physical and chemical properties. A clear understanding of these properties is paramount for predicting their behavior in various systems.

Core Structural Differences

Amino alcohols are characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) group. The length of the carbon chain, the position of these functional groups, and the degree of substitution on the nitrogen atom all contribute to their distinct properties.

dot graph "Amino_Alcohol_Structures" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Aminopropanols" { label="this compound Isomers"; bgcolor="#F1F3F4"; "1-Amino-2-propanol" [label="1-Amino-2-propanol\n(CH3CH(OH)CH2NH2)"]; "2-Amino-1-propanol" [label="2-Amino-1-propanol\n(CH3CH(NH2)CH2OH)"]; "3-Amino-1-propanol" [label="3-Amino-1-propanol\n(HOCH2CH2CH2NH2)"]; }

subgraph "cluster_Ethanolamines" { label="Ethanolamines"; bgcolor="#F1F3F4"; "Ethanolamine" [label="Ethanolamine\n(MEA)\n(HOCH2CH2NH2)"]; "Diethanolamine" [label="Diethanolamine\n(DEA)\n(HN(CH2CH2OH)2)"]; "Triethanolamine" [label="Triethanolamine\n(TEA)\n(N(CH2CH2OH)3)"]; }

subgraph "cluster_Other" { label="Other Amino Alcohols"; bgcolor="#F1F3F4"; "Aminomethyl_propanol" [label="Aminomethyl Propanol\n(AMP)\n((CH3)2C(NH2)CH2OH)"]; } } caption: "Molecular structures of common amino alcohols."

Comparative Physicochemical Data

The following table summarizes key physical properties of the selected amino alcohols. These parameters are critical for a range of applications, from predicting reaction kinetics to designing purification processes.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)pKa (at 25°C)
1-Amino-2-propanol C3H9NO75.11159.46[1]12.92 (Predicted)[2]
2-Amino-1-propanol C3H9NO75.11173-176[3]-
3-Amino-1-propanol C3H9NO75.11187-188[4]4.09[5]
Ethanolamine (MEA) C2H7NO61.08170[6]9.50[6]
Diethanolamine (DEA) C4H11NO2105.14268.8[7]8.88-8.96[7][8]
Triethanolamine (TEA) C6H15NO3149.19335.4[9]7.76[9][10]
Aminomethyl Propanol (AMP) C4H11NO89.14165[11][12]9.69

Note: Some pKa values are predicted and should be considered as estimates. Boiling points can vary with pressure.

Performance in Key Applications

The selection of an amino alcohol is often driven by its performance in a specific application. This section explores their comparative efficacy in several key areas relevant to research and drug development.

Buffering Capacity

Amino alcohols are widely used as buffering agents to maintain a stable pH in formulations.[13] Their effectiveness as a buffer is determined by their pKa, with the optimal buffering range typically being pKa ± 1. The choice of amino alcohol allows for the targeting of specific pH ranges in a given formulation. For instance, Triethanolamine, with a pKa of 7.76, is effective in maintaining a neutral to slightly alkaline pH.[9][10]

The effectiveness of a buffer can be quantified by its buffer capacity, which is the amount of acid or base that can be added before a significant change in pH occurs.[14]

Objective: To determine and compare the buffer capacity of different amino alcohol solutions.

Materials:

  • Amino alcohol solutions (e.g., 0.1 M of each amino alcohol in deionized water)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Preparation: Place a known volume (e.g., 50 mL) of the amino alcohol buffer solution into a beaker with a magnetic stir bar.

  • Initial pH Measurement: Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titration with Acid: Fill a burette with the standardized HCl solution. Add the acid in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH.

  • Titration with Base: Repeat the process with a fresh sample of the same buffer solution, this time titrating with the standardized NaOH solution.

  • Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity can be calculated using the formula: β = ΔB / ΔpH, where ΔB is the moles of added base (or acid) and ΔpH is the change in pH.[8] The region of the titration curve with the shallowest slope indicates the most effective buffering range.

dot graph "Buffering_Capacity_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare Amino Alcohol Solution"]; B [label="Measure Initial pH"]; C [label="Titrate with Standard Acid (HCl)"]; D [label="Record pH after each addition"]; E [label="Titrate with Standard Base (NaOH)"]; F [label="Record pH after each addition"]; G [label="Plot pH vs. Volume of Titrant"]; H [label="Calculate Buffer Capacity"];

A -> B; B -> C; C -> D [label="Incremental additions"]; D -> C; B -> E; E -> F [label="Incremental additions"]; F -> E; D -> G; F -> G; G -> H; } caption: "Workflow for evaluating buffering capacity."

Cytotoxicity: A Critical Parameter in Drug Development

For applications in pharmaceuticals and personal care, the cytotoxicity of an amino alcohol is a critical consideration. The following data presents a comparative analysis of the cytotoxic effects of various amino alcohols on rat hepatoma (Fa32) cells, expressed as NI50 values (the concentration required to inhibit neutral red uptake by 50%). Lower NI50 values indicate higher cytotoxicity.[7]

CompoundNI50 (mM)
2-Amino-1-propanol 28[7]
3-Amino-1-propanol 29[7]
1-Amino-2-propanol 30[7]
2-Amino-1-butanol 14[7]
4-Amino-2-butanol 11[7]
5-Amino-1-pentanol 10[7]
6-Amino-1-hexanol 3[7]

Data sourced from Högberg et al. (2002) using the neutral red uptake inhibition assay in Fa32 rat hepatoma-derived cells.[7]

This data suggests that for the this compound isomers, the position of the functional groups has a minor influence on cytotoxicity in this specific assay.[15] However, as the carbon chain length increases, the cytotoxicity tends to increase.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and, by extension, cytotoxicity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of amino alcohols on a specific cell line.

Materials:

  • Cell line of interest (e.g., human cancer cell lines)

  • Cell culture medium and supplements

  • Amino alcohol solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the amino alcohols in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7]

dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Amino Alcohol Dilutions"]; C [label="Incubate (24-72h)"]; D [label="Add MTT Solution"]; E [label="Incubate (3-4h)"]; F [label="Solubilize Formazan Crystals"]; G [label="Measure Absorbance"]; H [label="Calculate IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption: "Workflow for the MTT cytotoxicity assay."

Carbon Dioxide (CO2) Capture

Amino alcohols are extensively used in industrial processes for the removal of acidic gases like CO2 from gas streams.[16] Their performance in this application is largely dependent on their reaction kinetics, absorption capacity, and the energy required for regeneration.

The heat of absorption is a critical parameter as it is directly related to the energy required to regenerate the solvent. A lower heat of absorption is generally desirable.

CompoundHeat of Absorption (-ΔH_abs, kJ/mol)
Ethanolamine (MEA) 88.91[11]
Diethanolamine (DEA) 70.44[11]
Triethanolamine (TEA) 44.72[11]
Aminomethyl Propanol (AMP) 63.95[11]

While MEA exhibits a high heat of absorption, it also has a fast reaction rate.[4][11] In contrast, sterically hindered amines like AMP often have a lower heat of absorption and a higher theoretical CO2 loading capacity, making them attractive for reducing regeneration energy costs.[9][17]

This protocol outlines a method for evaluating the CO2 absorption capacity of amino alcohol solutions.

Objective: To quantify the amount of CO2 absorbed by different amino alcohol solutions.

Materials:

  • Amino alcohol solutions (e.g., 20 wt% in water)

  • CO2 gas cylinder (e.g., 4.74% CO2 in N2)

  • Impinger or gas washing bottle

  • Gas flow meter

  • Total Organic Carbon (TOC) analyzer with an inorganic carbon (IC) measurement module

  • Acidifying agent (for IC measurement)

Procedure:

  • Sample Preparation: Place a known volume of the amino alcohol solution into the impinger.

  • CO2 Absorption: Bubble the CO2 gas mixture through the solution at a controlled flow rate for a set period (e.g., 2 hours).[18]

  • Inorganic Carbon Measurement: Analyze the solution before and after CO2 absorption using a TOC analyzer to measure the inorganic carbon (IC) content. The IC measurement involves acidifying the sample to convert carbonate and bicarbonate species to CO2, which is then sparged and detected.[18]

  • Calculation of Absorption Capacity: The difference in the IC values before and after gas exposure represents the amount of CO2 absorbed by the solution. This can be expressed in terms of moles of CO2 per mole of amine or per kilogram of solution.

dot graph "CO2_Absorption_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Prepare Amine Solution"]; B [label="Measure Initial Inorganic Carbon (IC)"]; C [label="Bubble CO2 Gas through Solution"]; D [label="Measure Final IC"]; E [label="Calculate CO2 Absorption Capacity"];

A -> B; A -> C; B -> E; C -> D; D -> E; } caption: "Workflow for determining CO2 absorption capacity."

Emulsifying Properties

In cosmetic and pharmaceutical formulations, amino alcohols often function as emulsifiers, enabling the stable mixing of oil and water phases.[19] Their amphiphilic nature, with a hydrophilic head (amine and hydroxyl groups) and a potentially hydrophobic carbon backbone, allows them to reduce interfacial tension.

The stability of an emulsion is a key indicator of the emulsifier's performance. This can be assessed by measuring the rate of phase separation.[20]

Objective: To compare the emulsifying efficacy of different amino alcohols.

Materials:

  • Amino alcohol solutions

  • Oil phase (e.g., mineral oil)

  • Homogenizer or sonicator

  • Graduated cylinders or specialized turbidity measurement instruments

  • Spectrophotometer (for turbidity measurements)

Procedure:

  • Emulsion Formation: Prepare a mixture of the oil phase and the aqueous amino alcohol solution in a defined ratio. Homogenize or sonicate the mixture for a set time and at a specific intensity to form an emulsion.[21]

  • Stability Measurement (Creaming/Separation): Transfer the freshly prepared emulsion to a graduated cylinder and monitor the volume of the separated aqueous or oil phase over time. A more stable emulsion will exhibit a slower rate of phase separation.[21]

  • Turbidity Measurement (Optional): The stability of an emulsion can also be determined by measuring the change in turbidity over time. A stable emulsion will maintain its initial turbidity for a longer period.[22] This can be done by taking samples at different time points, diluting them, and measuring their absorbance with a spectrophotometer. The Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI) can be calculated from these measurements.[20]

Synthesis and Sourcing Considerations

The choice of an amino alcohol may also be influenced by its synthesis route and commercial availability.

  • Ethanolamines (MEA, DEA, TEA): These are typically produced on a large scale by the reaction of ethylene oxide with ammonia. The ratio of the products can be controlled by adjusting the stoichiometry of the reactants.[]

  • Aminopropanols: 1-Amino-2-propanol can be synthesized by the reaction of propylene oxide with aqueous ammonia.[24] 2-Amino-1-propanol can be prepared from the reduction of L-alanine, making it a valuable chiral intermediate.[25]

  • Aminomethyl Propanol (AMP): AMP can be produced through the hydrogenation of 2-aminoisobutyric acid or its esters.

For research and development, high-purity grades of these amino alcohols are commercially available from various chemical suppliers. It is crucial to consider the isomeric purity of aminopropanols, as different isomers can exhibit distinct biological activities and physical properties.

Conclusion: A Rational Approach to Selection

The selection of an appropriate amino alcohol is a multifactorial decision that requires a thorough understanding of the specific application's requirements.

  • For applications demanding a specific pH range, the pKa is the primary determinant.

  • In drug development and personal care, cytotoxicity is a critical safety parameter, with longer-chain amino alcohols generally exhibiting higher toxicity.

  • For CO2 capture, a balance between absorption capacity, reaction kinetics, and heat of absorption must be considered, with sterically hindered amines like AMP offering potential advantages in reducing regeneration energy.

  • As emulsifiers , the performance will depend on the overall hydrophilic-lipophilic balance of the molecule and the specific oil phase being emulsified.

This guide has provided a framework for the comparative evaluation of aminopropanols and other common amino alcohols. By leveraging the provided data and experimental protocols, researchers and formulation scientists can make more informed decisions, leading to the development of more effective and safer products.

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Aminopropanol Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pharmaceutical landscape, the precise quantification of small polar molecules like aminopropanol is of paramount importance. This compound can be a critical starting material, a process-related impurity, or a degradation product of active pharmaceutical ingredients (APIs) and excipients. Its accurate measurement is, therefore, a non-negotiable aspect of quality control, ensuring the safety and efficacy of the final drug product.

However, the quantification of this compound presents a significant analytical challenge. Its small size, high polarity, and lack of a strong native chromophore make it difficult to detect using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This guide provides an in-depth exploration of the validation of HPLC methods for this compound quantification, with a strong emphasis on the scientific rationale behind the experimental choices. Furthermore, it offers a comparative overview of alternative analytical techniques, providing researchers, scientists, and drug development professionals with the knowledge to select the most appropriate method for their specific needs.

In-Depth Focus: HPLC Method Validation for this compound Quantification

The "Why": The Rationale Behind Method Validation

Method validation is the cornerstone of any analytical procedure. It provides documented evidence that a method is suitable for its intended purpose. In the context of pharmaceutical analysis, validation is a regulatory requirement, with guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[1][2][3][4] The objective is to demonstrate that the analytical method is reliable, reproducible, and accurate for the quantification of this compound in a given sample matrix.

The "How": A Step-by-Step Experimental Protocol for HPLC Method Validation

The following protocol details a robust HPLC method for this compound quantification using pre-column derivatization with fluorescamine, a reagent that reacts with primary amines to produce a highly fluorescent product.[5][6][7] This indirect approach is necessary to overcome the inherent lack of a chromophore in the this compound molecule.

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • This compound reference standard

    • Fluorescamine

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium borate buffer (pH 9.0)

    • Acetone (HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detector Wavelengths: Excitation at 390 nm, Emission at 475 nm.

Derivatization Procedure

  • Prepare a stock solution of fluorescamine in acetone.

  • In a reaction vial, mix the this compound sample (or standard) with the sodium borate buffer.

  • Rapidly add the fluorescamine solution to the vial while vortexing. The reaction is nearly instantaneous.

  • Inject an aliquot of the reaction mixture into the HPLC system.

Validation Parameters

The following validation parameters must be assessed according to ICH Q2(R1) guidelines:[1][8][9]

1. Specificity

  • Purpose: To ensure that the signal measured is solely from the this compound derivative and not from any other components in the sample matrix (e.g., excipients, other impurities).

  • Protocol:

    • Analyze a blank sample matrix (placebo).

    • Analyze the this compound reference standard.

    • Analyze a spiked sample matrix (placebo spiked with this compound).

    • If applicable, perform stress testing on the sample to generate degradation products and demonstrate that the this compound peak is resolved from any potential degradants.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the this compound derivative. The peak for this compound in the spiked sample should be pure and spectrally homogenous (if using a diode array detector in conjunction with the fluorescence detector).

2. Linearity and Range

  • Purpose: To demonstrate that the method's response is directly proportional to the concentration of this compound over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range.

    • Derivatize and analyze each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • The accuracy can be assessed by analyzing a sample matrix of known concentration or by spiking a placebo with a known amount of this compound.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

    • Alternatively, it can be determined by preparing and analyzing a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

6. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • pH of the mobile phase

      • Column temperature

      • Flow rate

      • Mobile phase composition

    • Analyze the samples under these modified conditions and evaluate the impact on the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision. System suitability parameters should also be met.

Data Presentation: Summary of Validation Parameters

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range To be defined based on the application.
Accuracy Mean recovery of 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-noise ratio ≥ 3:1
LOQ Signal-to-noise ratio ≥ 10:1; with acceptable precision and accuracy.
Robustness Results meet accuracy and precision criteria under varied conditions.

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Method's Intended Purpose select_parameters Select Validation Parameters (ICH Q2) define_purpose->select_parameters define_acceptance Define Acceptance Criteria select_parameters->define_acceptance specificity Specificity define_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile & Analyze Data robustness->compile_data validation_report Generate Validation Report compile_data->validation_report

Caption: A flowchart illustrating the key phases and parameters involved in the validation of an HPLC method.

Comparative Analysis of Quantification Methods

While HPLC with derivatization is a powerful technique for this compound quantification, it is not the only option. The choice of the most suitable analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: Comparison of Analytical Techniques for this compound Quantification

FeatureHPLC with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyTitrimetric Methods
Principle Chromatographic separation followed by detection of a fluorescent or UV-absorbing derivative.Separation of volatile compounds followed by mass-based detection.Quantification based on the relationship between signal intensity and the number of atomic nuclei.Acid-base reaction.
Sensitivity High to very high (ng/mL to pg/mL).High (ng/mL to pg/mL).Low (µg/mL to mg/mL).Very low (mg/mL).
Specificity High (dependent on chromatography and derivatization).Very high (mass-based identification).High (structural information).Low.
Throughput High.Medium to high.Low.Low.
Pros Well-established, high precision and accuracy, high sensitivity.High specificity, suitable for volatile compounds.Primary method (no standard needed), non-destructive, provides structural confirmation.Simple, inexpensive.
Cons Indirect method, potential for derivatization issues.May require derivatization, potential for thermal degradation.Low sensitivity, complex matrix can cause interference.Low sensitivity and specificity, not suitable for trace analysis.

Visualization: Decision Tree for Method Selection

Method_Selection start Start: Need to Quantify This compound trace_level Is Trace Level Quantification Required? start->trace_level high_specificity Is High Specificity Crucial? trace_level->high_specificity Yes titration Titration trace_level->titration No high_throughput Is High Throughput Required? high_specificity->high_throughput No gcms GC-MS high_specificity->gcms Yes structural_info Is Structural Confirmation Needed? hplc HPLC with Derivatization structural_info->hplc No nmr qNMR structural_info->nmr Yes high_throughput->structural_info No high_throughput->hplc Yes

References

A Comparative Guide to Catalytic Efficiency in Aminopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of aminopropanols, critical chiral building blocks for a vast array of pharmaceuticals, demands methodologies that are not only efficient and selective but also adhere to the principles of green chemistry. This guide provides an in-depth comparison of the catalytic efficiency of three prominent synthetic strategies: reductive amination, hydroaminomethylation, and biocatalysis. By examining key performance indicators and the underlying mechanistic principles, this document aims to equip researchers with the insights necessary to select the most appropriate catalytic system for their specific needs.

Introduction: The Significance of Aminopropanols

Aminopropanols and their derivatives are integral structural motifs in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The stereochemistry of these molecules is often crucial for their biological activity, making enantioselective synthesis a key focus in drug development. Consequently, the efficiency of the catalytic methods employed directly impacts the economic viability and environmental footprint of pharmaceutical production.[1] This guide will dissect the catalytic prowess of different synthetic routes to these valuable compounds.

Comparative Analysis of Catalytic Strategies

The efficiency of a catalytic process is a multi-faceted concept, extending beyond simple chemical yield. A holistic evaluation must consider factors such as atom economy, reaction mass efficiency, catalyst turnover numbers (TON) and turnover frequencies (TOF), space-time yield (STY), and overall process sustainability.[2]

Reductive Amination of α-Hydroxy Ketones

Reductive amination of α-hydroxy ketones, such as hydroxyacetone, offers a direct route to aminopropanols. This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), followed by its reduction to the corresponding amine.

Mechanistic Insight: The choice of catalyst is pivotal in directing the reaction's selectivity and efficiency. Traditional methods often employ heterogeneous catalysts like Raney nickel or supported noble metals (e.g., Pd, Pt, Rh).[3] More advanced systems utilize transition metal complexes that can operate under milder conditions. For instance, the use of Ti(iOPr)₄ as a Lewis acid can facilitate imine formation and coordinate the intermediate, directing the stereochemical outcome of the subsequent reduction.

Performance Metrics:

Catalyst SystemSubstrateProductYield (%)SelectivityTON/TOFReference
Raney NickelHydroxyacetone2-Aminopropanol~44% (overall)-Not Reported[1]
Ni/SiO₂1-Methoxy-2-propanol2-Amino-1-methoxypropane82.9%-Not Reported[4]
Ru-Ni/ACHydroxyacetone1-Amino-2-propanol~45%High for 1-amino-2-propanolNot Reported[5]

Causality Behind Experimental Choices: The use of high-pressure hydrogen and elevated temperatures in many traditional reductive amination protocols is necessary to achieve reasonable reaction rates and catalyst activity. However, these conditions can lead to side reactions and require specialized equipment. The development of more sophisticated catalysts aims to lower these energetic barriers, thereby improving the overall efficiency and safety of the process. The choice of support material for heterogeneous catalysts can also significantly influence activity and selectivity by affecting metal dispersion and surface properties.

Hydroaminomethylation of Allylic Alcohols

Hydroaminomethylation is a powerful tandem reaction that combines hydroformylation and reductive amination in a single pot, converting an alkene into an amine with an additional carbon atom. When applied to allyl alcohol, this method can yield 3-aminopropanol derivatives.

Mechanistic Insight: This reaction typically employs a dual-catalyst system. A rhodium complex, often with a phosphine ligand, catalyzes the hydroformylation of the alkene to an aldehyde. Subsequently, an iridium or cobalt complex can catalyze the reductive amination of the in-situ generated aldehyde. The challenge lies in finding two catalysts that are compatible and do not interfere with each other's activity.

Performance Metrics:

| Catalyst System | Substrate | Product | Yield (%) | Regioselectivity (l:b) | TON | Reference | |---|---|---|---|---|---| | Rh/NHC-Polymer | Various Olefins | Linear Amines | up to 98% | up to 99:1 | 2.1 x 10⁵ |[6] | | Co-tert-BuPy-Xantphos | Various Olefins | Linear Amines | Good to Excellent | High | Not Reported |[7] | | Rh/Phosphino Amino Alcohol | Styrene | Branched Amine | High | - | - |[8] |

Causality Behind Experimental Choices: The ligand choice for the hydroformylation catalyst is critical for controlling the regioselectivity (linear vs. branched aldehyde). Bulky phosphine ligands often favor the formation of the linear aldehyde, which is typically desired. The reductive amination catalyst must be active under the conditions of the hydroformylation step, including the presence of carbon monoxide, which can poison some catalysts. The development of CO-resistant catalysts is therefore a key area of research.

Biocatalytic Reductive Amination

The use of enzymes, particularly amine dehydrogenases (AmDHs), for the synthesis of chiral aminopropanols represents a rapidly advancing and highly sustainable approach. These biocatalysts can convert α-hydroxy ketones into enantiomerically pure aminopropanols with high selectivity under mild aqueous conditions.

Mechanistic Insight: Amine dehydrogenases catalyze the reductive amination of a carbonyl group using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction, leading to the formation of a single enantiomer.

Performance Metrics:

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee)Space-Time Yield (g/L/day)Reference
MsmeAmDHHydroxyacetone(S)-2-Aminopropan-1-ol67.4%>99%Not Reported[9]
MicroAmDHHydroxyacetone(S)-2-Aminopropan-1-ol57.6%>99%Not Reported[9]
MsmeAmDH1-Methoxypropan-2-one(S)-1-Methoxypropan-2-amine>99% (at 150 mM)98.6%5.2-7.9[9][10]

Causality Behind Experimental Choices: Biocatalytic reactions are typically performed in aqueous buffers at or near physiological pH and temperature, which significantly reduces the energy input and avoids the use of harsh reagents and organic solvents. The high selectivity of enzymes often eliminates the need for protecting groups and reduces downstream purification efforts. The use of whole-cell catalysts or immobilized enzymes can further enhance stability and allow for catalyst recycling, improving the overall process economy. Space-time yield is a critical metric for biocatalytic processes, reflecting the amount of product generated per unit volume of reactor per unit of time.[11] Maximizing STY is a key goal in the development of industrial biocatalytic processes.

Experimental Protocols

Protocol 1: Reductive Amination of Hydroxyacetone

This protocol is a representative procedure for the synthesis of 2-aminopropanol via reductive amination.

Materials:

  • Hydroxyacetone

  • Ammonia (aqueous solution, e.g., 25%)

  • Hydrogen gas

  • Supported Nickel or Ruthenium-Nickel catalyst (e.g., 5.3% Ru/AC)

  • Solvent (e.g., water or alcohol)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with the catalyst (e.g., 1 g) and the solvent (e.g., 100 mL of 25% aqueous ammonia).

  • Add hydroxyacetone (e.g., 10 g) to the reactor.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar).

  • Heat the reactor to the target temperature (e.g., 65 °C) and maintain stirring for the desired reaction time (e.g., 3 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated from the filtrate by distillation.

Protocol 2: Biocatalytic Synthesis of (S)-2-Aminopropan-1-ol

This protocol outlines a typical procedure for the enzymatic synthesis of an aminopropanol.

Materials:

  • Hydroxyacetone

  • Amine dehydrogenase (e.g., MsmeAmDH)

  • Ammonium formate buffer (e.g., 2 M, pH 9.0)

  • NADP⁺

  • Glucose

  • Glucose dehydrogenase (for cofactor regeneration)

  • 96-well plates or reaction vials

Procedure:

  • Prepare a reaction mixture in a 96-well plate or reaction vial containing ammonium formate buffer.

  • To the buffer, add NADP⁺ (e.g., to a final concentration of 0.2 mM), glucose (e.g., 1.1 eq. to substrate), and glucose dehydrogenase.

  • Add the hydroxyacetone substrate to the desired final concentration (e.g., 10 mM or 50 mM).

  • Initiate the reaction by adding the purified amine dehydrogenase (e.g., to a final concentration of 0.5 mg/mL).[12]

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for a specified time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) after derivatization.

  • The enantiomeric excess of the product can be determined by chiral chromatography.

Visualization of Workflows and Pathways

Reductive Amination Pathway

G cluster_0 Reductive Amination Hydroxyketone Hydroxyketone Imine_Intermediate Imine_Intermediate Hydroxyketone->Imine_Intermediate + NH₃ - H₂O Ammonia Ammonia Ammonia->Imine_Intermediate This compound This compound Imine_Intermediate->this compound + H₂ Catalyst_H2 Catalyst (e.g., Ni, Ru) H₂ Catalyst_H2->Imine_Intermediate Catalyst_H2->this compound G cluster_1 Hydroaminomethylation Allyl_Alcohol Allyl_Alcohol Aldehyde_Intermediate Aldehyde_Intermediate Allyl_Alcohol->Aldehyde_Intermediate Hydroformylation Syngas CO + H₂ Syngas->Aldehyde_Intermediate Aminopropanol_Derivative This compound Derivative Aldehyde_Intermediate->Aminopropanol_Derivative Reductive Amination Amine_Source Amine Amine_Source->Aminopropanol_Derivative Rh_Catalyst Rh Catalyst Rh_Catalyst->Aldehyde_Intermediate Ir_or_Co_Catalyst Ir or Co Catalyst Ir_or_Co_Catalyst->Aminopropanol_Derivative G cluster_2 Biocatalytic Cycle Hydroxyketone Hydroxyketone AmDH_NADP AmDH-NADP⁺ Hydroxyketone->AmDH_NADP + NH₃ Ammonia Ammonia Ammonia->AmDH_NADP This compound This compound AmDH_NADP->this compound + NADPH - NADP⁺ GDH Glucose Dehydrogenase AmDH_NADP->GDH NADP⁺ AmDH_NADPH AmDH-NADPH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Cofactor Regeneration GDH->AmDH_NADP NADPH GDH->Gluconolactone

References

A Comparative Guide to the Corrosion Inhibition Performance of Aminopropanol vs. Triethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in materials science and chemical engineering, selecting the appropriate corrosion inhibitor is a critical decision that impacts the longevity and reliability of metallic components. Among the diverse classes of organic inhibitors, alkanolamines are widely utilized due to their efficacy and versatility. This guide provides an in-depth technical comparison of two prominent alkanolamines: Aminopropanol (specifically, isopropanolamine) and Triethanolamine (TEA). By synthesizing field-proven insights with experimental data, we will explore their mechanisms of action, comparative performance, and the experimental protocols used for their evaluation.

Introduction: Understanding the Inhibitors

This compound and Triethanolamine are organic compounds containing both amino (-NH2 or tertiary amine) and hydroxyl (-OH) functional groups. These moieties are key to their function as corrosion inhibitors, enabling them to adsorb onto metal surfaces and form a protective barrier that mitigates corrosive attacks.[1] The protective action is primarily attributed to the lone pair of electrons on the nitrogen atom, which can coordinate with the vacant d-orbitals of metal atoms, and the hydroxyl groups which can contribute to the stability of the adsorbed film.[1][2]

  • This compound (Isopropanolamine): A primary amine and a primary alcohol, its smaller molecular size compared to TEA may influence its adsorption kinetics and surface coverage. It is frequently used in metalworking fluids and lubricants for its corrosion inhibition and pH stabilization properties.[3]

  • Triethanolamine (TEA): A tertiary amine with three hydroxyl groups, TEA is a well-established corrosion inhibitor used in various industrial applications, including oil and gas, and in concrete formulations.[4][5] Its structure allows for multiple points of interaction with the metal surface.

Experimental Protocols for Inhibitor Performance Evaluation

To objectively assess the performance of corrosion inhibitors, standardized experimental methodologies are crucial. The following protocols are fundamental in quantifying the efficacy of this compound and triethanolamine.

Weight Loss Method (Gravimetric)

The weight loss method is a direct and reliable technique for determining the average corrosion rate over an extended period.[2][6] It is governed by standards such as ASTM D2688.[7]

Experimental Protocol: Weight Loss Measurement

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) with a known surface area.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 3.5% NaCl solution) with and without the inhibitor at a specific concentration and temperature for a defined duration.

  • Cleaning: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, and dry them thoroughly.

  • Final Weighing: Re-weigh the cleaned coupons to determine the mass loss.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the mass loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100[8]

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare & Weigh Metal Coupons blank Immerse in Blank Corrosive Medium prep->blank Introduce to Test Solutions inhibitor Immerse in Inhibitor Solution prep->inhibitor Introduce to Test Solutions clean_dry Clean & Dry Coupons blank->clean_dry inhibitor->clean_dry reweigh Reweigh Coupons clean_dry->reweigh calculate Calculate Corrosion Rate & Inhibition Efficiency reweigh->calculate

Caption: Workflow for Weight Loss Corrosion Testing.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[9][10] The experiment involves scanning the potential of a working electrode and measuring the resulting current.[9]

Experimental Protocol: Potentiodynamic Polarization

  • Cell Setup: Assemble a three-electrode electrochemical cell containing the working electrode (metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in the test solution.

  • OCP Stabilization: Allow the system to stabilize at its open-circuit potential (OCP).

  • Polarization Scan: Apply a potential scan, typically from a cathodic potential to an anodic potential relative to the OCP, at a constant scan rate (e.g., 0.1667 mV/s).[9]

  • Data Acquisition: Record the current density as a function of the applied potential to generate a Tafel plot.

  • Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear (Tafel) regions of the anodic and cathodic curves. The inhibition efficiency is calculated from the icorr values.[11]

PDP_Workflow setup Three-Electrode Cell Assembly ocp Stabilize at Open Circuit Potential (OCP) setup->ocp scan Apply Potential Scan (e.g., -250 to +250 mV vs OCP) ocp->scan record Record Current Density vs. Potential scan->record analyze Generate Tafel Plot & Extrapolate to find icorr and Ecorr record->analyze

Caption: Workflow for Potentiodynamic Polarization Measurement.

Electrochemical Impedance Spectroscopy (EIS)

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Cell Setup: Use the same three-electrode setup as for PDP.

  • OCP Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: Apply a small amplitude AC signal over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Acquisition: Record the impedance data and present it as Nyquist and Bode plots.

  • Analysis: Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.[11][12] The inhibition efficiency can be calculated from the Rct values.[11]

EIS_Workflow setup Three-Electrode Cell Assembly ocp Stabilize at Open Circuit Potential (OCP) setup->ocp apply_ac Apply Small Amplitude AC Signal over a Frequency Range ocp->apply_ac record_imp Record Impedance Data apply_ac->record_imp analyze_plots Generate Nyquist & Bode Plots; Fit to Equivalent Circuit record_imp->analyze_plots

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Comparative Performance Analysis

Direct, peer-reviewed, quantitative comparisons of this compound and triethanolamine under identical conditions are limited in publicly available literature. The following data is synthesized from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Corrosion Inhibition Efficiency of this compound and Triethanolamine from Various Studies

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
This compound (Isopropanolamine) Mild SteelChloride Medium-1.0 wt%Among most effective amines at 70°C[14]
Triethanolamine (TEA) AZ91D Mg Alloy3.5 wt% NaClEIS, PDPOptimalGood corrosion inhibitor[15]
Triethanolamine (TEA) Steel-EIS-85% (in encapsulated form)[5]
Amino Alcohols (general) Reinforcing SteelChloride EnvironmentElectrochemicalMolar ratio > 0.3Superior to lithium nitrite[16]

Table 2: Electrochemical Parameters for Triethanolamine

ParameterValue (without TEA)Value (with TEA)Reference
Corrosion Current Density (icorr) DecreasedSignificantly Decreased[15]
Charge Transfer Resistance (Rct) IncreasedSignificantly Increased[15]

Mechanisms of Corrosion Inhibition

Both this compound and triethanolamine function primarily by adsorbing onto the metal surface to form a protective film.[2][17] This adsorption process can be influenced by several factors including the inhibitor's molecular structure, the surface charge of the metal, and the composition of the corrosive environment.

  • Film Formation: The lone pair of electrons on the nitrogen atom facilitates the adsorption of the alkanolamine molecule onto the metal surface. The hydroxyl groups can also participate in the formation of a stable, adherent film that acts as a physical barrier, isolating the metal from the corrosive electrolyte.[2][3]

  • pH Stabilization: In aqueous systems, alkanolamines can act as buffers, neutralizing acidic species and maintaining a pH that is less conducive to corrosion.[3]

  • Inhibition Type: Studies on TEA have shown that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process.[15] It is plausible that this compound, as a similar alkanolamine, also functions as a mixed-type inhibitor.

Inhibition_Mechanism cluster_surface Metal Surface cluster_inhibitor cluster_interaction Protective Film Formation cluster_environment Metal Metal Lattice Inhibitor This compound / Triethanolamine (R-NH2 / N(R-OH)3) Adsorption Adsorption via N lone pair & OH groups Inhibitor->Adsorption Adsorbs onto Adsorption->Metal Corrosive_Ions Corrosive Species (e.g., Cl-, H+) Adsorption->Corrosive_Ions Blocks Corrosive_Ions->Metal Attacks

Caption: Generalized mechanism of corrosion inhibition by alkanolamines.

Discussion and Conclusion

Both this compound and triethanolamine demonstrate effective corrosion inhibition properties, primarily through the formation of a protective adsorbed film on the metal surface.

  • Triethanolamine (TEA) is a well-documented and widely used corrosion inhibitor with proven efficacy in various applications. Its larger molecular structure with three hydroxyl groups may allow for a more stable and cross-linked protective film.

  • This compound (Isopropanolamine) , while less extensively studied in direct comparative research, shows promise as an effective inhibitor, particularly in applications like metalworking fluids where its pH buffering capability is also advantageous. Its smaller size might offer different adsorption kinetics, which could be beneficial in certain dynamic systems.

Causality in Experimental Choices: The use of multiple techniques like weight loss, PDP, and EIS provides a comprehensive understanding of inhibitor performance. Weight loss gives a long-term average corrosion rate, PDP offers rapid screening and mechanistic insights, and EIS provides detailed information about the protective film's properties. This multi-faceted approach ensures a robust and reliable assessment.

Self-Validating Systems: The correlation of results between these different methods serves as a self-validating system. For instance, a high inhibition efficiency determined by weight loss should correspond to a low corrosion current density from PDP and a high charge transfer resistance from EIS.

For professionals in the field, the choice between this compound and triethanolamine will depend on the specific application, operating conditions (pH, temperature, flow), and the metal substrate. While TEA has a more extensive track record, this compound presents a viable alternative, and for novel applications, direct comparative testing using the protocols outlined in this guide is highly recommended.

References

A Comparative Guide to Purity Validation of Aminopropanol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

The precise determination of purity is a cornerstone of quality control in the pharmaceutical and chemical industries. For aminopropanol, a versatile chemical intermediate used in the synthesis of pharmaceuticals, emulsifiers, and corrosion inhibitors, ensuring high purity is non-negotiable. This guide provides an in-depth comparison of the classic, robust titrimetric method with modern, high-specificity chromatographic techniques for validating this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

The Analytical Imperative: Why this compound Purity Matters

This compound exists in several isomeric forms (e.g., 1-amino-2-propanol, 3-amino-1-propanol), each a primary amine and a primary or secondary alcohol. Impurities can arise from starting materials, by-products of synthesis, or degradation. In a pharmaceutical context, such impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, robust, validated analytical methods are required to accurately quantify the purity of this compound and control its impurity profile.

Titration: The Gold Standard for Assay Determination

While modern chromatographic methods are prevalent, non-aqueous acid-base titration remains a powerful, cost-effective, and highly precise method for determining the total assay of this compound.

Principle of Non-Aqueous Titration

The amino group in this compound is weakly basic. A direct titration in an aqueous medium is challenging because it fails to provide a sharp, discernible endpoint.[2] To overcome this, the titration is performed in a non-aqueous solvent, typically glacial acetic acid.[3]

Causality: Glacial acetic acid is a leveling solvent that is more acidic than water. It enhances the apparent basicity of the weak amine, allowing it to be readily protonated by a very strong acid, perchloric acid (HClO₄), which is dissociated in the acetic acid medium. This results in a much larger and sharper potential jump at the equivalence point, enabling accurate and precise determination.[2][3] The reaction is as follows:

R-NH₂ + CH₃COOH ⇌ R-NH₃⁺ + CH₃COO⁻ (Amine in acetic acid) HClO₄ + CH₃COOH ⇌ CH₃COOH₂⁺ + ClO₄⁻ (Perchloric acid in acetic acid) R-NH₃⁺ + CH₃COO⁻ + CH₃COOH₂⁺ + ClO₄⁻ → R-NH₃⁺ClO₄⁻ + 2CH₃COOH (Overall titration reaction)

Potentiometric endpoint detection is preferred over colorimetric indicators as it is more objective, reproducible, and unaffected by sample color or turbidity.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol outlines a self-validating system for determining the purity of this compound.

A. Reagents and Preparation

  • 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid: Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask. Add 20 mL of acetic anhydride, mix, and allow to stand for 24 hours. Dilute to the mark with glacial acetic acid. The acetic anhydride is crucial as it reacts with any excess water present in the perchloric acid and solvent, which would otherwise interfere with the titration.

  • Primary Standard: Potassium Hydrogen Phthalate (KHP), dried at 120°C for 2 hours. KHP is an excellent primary standard due to its high purity, stability, and high molecular weight, which minimizes weighing errors.[4]

  • Solvent: Glacial Acetic Acid.

B. Standardization of 0.1 N Perchloric Acid

  • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Immerse a combination pH electrode (calibrated and suitable for non-aqueous titrations) connected to a potentiometer or autotitrator.

  • Titrate with the prepared 0.1 N perchloric acid solution, recording the potential (mV) after each addition. Add the titrant in smaller increments near the expected equivalence point.

  • Determine the endpoint as the point of maximum inflection on the titration curve (the peak of the first derivative).

  • Calculate the exact normality (N) of the perchloric acid titrant using the formula: N = (Weight of KHP in g) / (0.20422 g/meq × Volume of HClO₄ in mL)

C. Titration of this compound Sample

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the electrode and titrate with the standardized 0.1 N perchloric acid solution as described in the standardization step.

  • Record the volume of titrant (V) required to reach the equivalence point.

D. Calculation of Purity Calculate the percent purity of this compound using the following formula:[5] % Purity = (V × N × EW × 100) / W Where:

  • V: Volume of HClO₄ titrant used (mL)

  • N: Normality of the HClO₄ titrant (eq/L)

  • EW: Equivalent weight of this compound (75.11 g/eq)

  • W: Weight of the this compound sample (mg)

Titration Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_titrant Prepare 0.1 N Perchloric Acid standardize Standardize Titrant vs. KHP prep_titrant->standardize prep_sample Accurately Weigh this compound Sample titrate_sample Titrate this compound Sample prep_sample->titrate_sample prep_std Accurately Weigh Dried KHP Standard prep_std->standardize calc_normality Calculate Titrant Normality standardize->calc_normality calc_purity Calculate % Purity titrate_sample->calc_purity calc_normality->titrate_sample report Final Report calc_purity->report

Caption: Workflow for purity validation of this compound by non-aqueous potentiometric titration.

Chromatographic Methods: A Focus on Specificity

While titration provides an excellent measure of total basicity (assay), it cannot distinguish between the main component and other basic impurities. For this, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.[6] They separate individual components of a mixture, allowing for the identification and quantification of specific impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For this compound, which lacks a strong UV chromophore, analysis often requires derivatization to form a UV-absorbing or fluorescent derivative, or the use of detectors like mass spectrometry (MS).[7]

  • Methodology: A common approach involves reverse-phase (RP) HPLC.[8][9] A simple method can use a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with phosphoric or formic acid).[8] For trace-level analysis, pre-column derivatization with reagents like fluorescamine can be employed to create a highly fluorescent product, significantly enhancing sensitivity.[7]

  • Validation: An HPLC method is validated for parameters like specificity (ensuring peaks are well-separated), linearity, accuracy, precision, and quantitation limit.[7] Recoveries are typically expected to be within 99.00 – 101.00% with a relative standard deviation (RSD) of less than 2.0%.[7]

Gas Chromatography (GC)

GC is well-suited for volatile compounds. This compound is sufficiently volatile for GC analysis, but its polar nature (due to the amine and hydroxyl groups) can lead to poor peak shape (tailing) on common non-polar columns.

  • Methodology: To improve chromatography, derivatization can be used to cap the polar groups.[10] Alternatively, specialized columns designed for amines can be used. A typical setup would involve a capillary column (e.g., DB-1), a flame ionization detector (FID), and programmed temperature elution.[11][12]

  • Purity Calculation: Purity is often determined by area percent, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).[13] This assumes that all impurities have a similar response factor in the FID. For higher accuracy, reference standards for known impurities should be used.

Head-to-Head Comparison: Titration vs. Chromatography

The choice of method depends on the analytical objective, available resources, and the stage of drug development.

ParameterNon-Aqueous TitrationHPLCGas Chromatography (GC)
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning between carrier gas and stationary phase
Specificity Low. Measures total basicity (assay). Cannot separate structurally similar basic impurities.[14]High. Excellent separation of impurities from the main component and each other.High. Excellent separation of volatile impurities.
Accuracy Very High (typically >99.5%) when properly standardized.[4]High (typically 99-101% recovery).[7]High (recoveries typically 98-101%).[12]
Precision (RSD) Very High (typically <0.3%).[4]High (typically <2.0%).[7]High (typically <1.0%).[12]
Sensitivity (LOQ) Milligram (mg) range. Not suitable for trace analysis.Microgram (µg) to nanogram (ng) range, especially with derivatization.[7]Microgram (µg) to nanogram (ng) range.
Analysis Time Fast (~5-10 minutes per sample after setup).Moderate (~15-40 minutes per sample).Moderate (~10-30 minutes per sample).
Cost & Complexity Low instrument cost, simple operation, inexpensive reagents.High instrument cost, complex method development, expensive solvents and columns.Moderate to high instrument cost, requires skilled operators.
Primary Application Assay of bulk drug substance, raw material QC, content uniformity.Impurity profiling, stability studies, quantitative analysis of specific impurities.Analysis of residual solvents, volatile impurities, process monitoring.

Conclusion and Recommendations

Non-aqueous potentiometric titration and chromatographic methods are complementary, not mutually exclusive, for the purity validation of this compound.

  • Non-Aqueous Titration stands out as a cost-effective, highly accurate, and precise method for determining the overall purity (assay) based on the basicity of the amine group. It is exceptionally well-suited for routine quality control of bulk material where the impurity profile is known and the primary goal is to confirm the content of the active substance. Its simplicity and speed make it an invaluable tool in a high-throughput QC environment.

  • HPLC and GC provide superior specificity and are indispensable when the identification and quantification of individual impurities are required.[6] These methods are critical during process development, for establishing impurity profiles, in stability studies where degradation products must be monitored, and for meeting stringent regulatory requirements for impurity control as outlined by pharmacopeias like the USP.[1][15]

Ultimately, a comprehensive quality control strategy for this compound should leverage the strengths of both approaches: using titration for rapid and accurate assay determination and employing chromatography for detailed impurity profiling to ensure the material meets the highest standards of purity, safety, and quality.

References

The Alchemist's Choice: A Comparative Analysis of Aminopropanol Derivatives in Chiral Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the choice of chiral building blocks is paramount. Among these, aminopropanol derivatives have emerged as a cornerstone for the stereoselective synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), most notably the extensive class of β-adrenergic blockers (beta-blockers). This guide provides an in-depth comparative analysis of key this compound derivatives, offering field-proven insights and experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.

The Significance of Chirality: The Case of Beta-Blockers

The profound impact of stereochemistry on pharmacological activity is vividly illustrated by beta-blockers.[1] The majority of these drugs, which are structurally derived from a 3-(aryloxy)-1-(alkylamino)-2-propanol scaffold, exhibit their therapeutic effects predominantly through the (S)-enantiomer. For instance, (S)-propranolol is approximately 98 to 100 times more potent as a β-blocker than its (R)-enantiomer.[1][2] This stark difference in activity underscores the necessity for synthetic routes that can deliver enantiomerically pure compounds.

Comparative Analysis of Key this compound Derivatives as Chiral Auxiliaries and Catalysts

The utility of this compound derivatives extends beyond their direct incorporation into the final drug structure. They are frequently employed as chiral auxiliaries or as precursors to highly effective catalysts for asymmetric transformations. Here, we compare the performance of derivatives of three readily available amino acids: valine, phenylalanine, and proline.

Evans Chiral Auxiliaries: A Battle of Steric Hindrance

The Evans aldol reaction is a powerful method for creating stereogenic centers, and oxazolidinones derived from amino alcohols are the linchpin of this transformation.[3][4] The chiral auxiliary temporarily attaches to the substrate, and its inherent chirality directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

The choice of the amino acid precursor for the oxazolidinone auxiliary significantly influences the outcome. The steric bulk of the substituent at the C4 position of the oxazolidinone ring is a key factor in dictating the facial selectivity of the enolate.

Chiral Auxiliary PrecursorR GroupRepresentative AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-ValinolIsopropylIsobutyraldehyde>99:180-95
(S)-PhenylalaninolBenzylBenzaldehyde>98:290

Data is illustrative and compiled from representative literature examples.[5][6][7]

Causality of Experimental Choice: The high diastereoselectivity observed with both valinol- and phenylalaninol-derived auxiliaries stems from the formation of a rigid, chelated Z-enolate in a chair-like transition state.[5][8][9] The bulky isopropyl or benzyl group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. The slightly higher diastereoselectivity sometimes observed with the valinol-derived auxiliary can be attributed to the more rigid and sterically demanding nature of the isopropyl group compared to the benzyl group, which has more conformational flexibility.

Corey-Bakshi-Shibata (CBS) Reduction: The Influence of the Catalyst Scaffold

The CBS reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols, a common structural motif in pharmaceuticals.[10][11][12][13] The catalyst is an oxazaborolidine, typically derived from a chiral amino alcohol. Prolinol derivatives are among the most effective precursors for these catalysts.

Chiral Amino Alcohol PrecursorKetoneEnantiomeric Excess (ee, %)Yield (%)
(S)-ProlinolAcetophenone>95High
(S)-ValinolAcetophenone~52Moderate

Data is illustrative and compiled from representative literature examples.[10][14]

Causality of Experimental Choice: The superior performance of the prolinol-derived CBS catalyst is attributed to its rigid bicyclic structure, which creates a well-defined chiral environment.[10] This rigidity is crucial for the effective coordination of both the borane reducing agent and the ketone substrate, leading to a highly organized transition state and excellent enantioselectivity.[11] While other amino alcohols like valinol can be used, the resulting catalysts often lack the same degree of conformational rigidity, leading to lower enantiomeric excesses.

Synthetic Strategies for Enantiopure Beta-Blockers: A Case Study of (S)-Propranolol

The synthesis of enantiomerically pure beta-blockers often relies on one of three main strategies: resolution of a racemic mixture, asymmetric synthesis using a chiral auxiliary, or the use of a chiral building block.

Kinetic Resolution: A Sharpless Approach

One effective method for obtaining enantiopure this compound derivatives is through the kinetic resolution of a racemic epoxide intermediate. The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful example of this strategy.

Experimental Workflow: Jacobsen Hydrolytic Kinetic Resolution for (S)-Propranolol Synthesis

Caption: Workflow for the synthesis of (S)-Propranolol via Jacobsen HKR.

Detailed Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution [1][15][16][17]

  • Synthesis of Racemic α-Naphthyl Glycidyl Ether: To a solution of α-naphthol in a suitable solvent (e.g., DMSO), add a base such as potassium hydroxide. Stir the mixture at room temperature, then slowly add epichlorohydrin. Continue stirring for several hours. After reaction completion, quench with water and extract the product with an organic solvent. Wash the organic layer and dry over sodium sulfate. Remove the solvent under reduced pressure to obtain the racemic α-naphthyl glycidyl ether.

  • Kinetic Resolution of the Epoxide: Dissolve the racemic α-naphthyl glycidyl ether in a suitable solvent. Add the chiral (R,R)-salen-Co(III) catalyst followed by the slow addition of water. Monitor the reaction progress until approximately 50% conversion is reached. The unreacted (S)-epoxide can then be separated from the diol product by chromatography.

  • Synthesis of (S)-Propranolol: React the enantiomerically enriched (S)-α-naphthyl glycidyl ether with an excess of isopropylamine, typically under reflux conditions. After the reaction is complete, remove the excess isopropylamine and purify the crude product to yield (S)-propranolol.

This method provides (S)-propranolol with high enantiomeric excess. For example, a Zn(NO3)2/(+)-tartaric acid-catalyzed kinetic resolution has been reported to yield (S)-propranolol with 89% ee.[2]

Conclusion

The selection of an this compound derivative in drug synthesis is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of the manufacturing process. As demonstrated, derivatives of readily available amino acids like valine, phenylalanine, and proline serve as versatile chiral auxiliaries and catalyst precursors, each with distinct advantages rooted in their unique steric and electronic properties. For the direct synthesis of chiral drugs like beta-blockers, strategies such as kinetic resolution provide reliable pathways to enantiomerically pure products. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can make more informed choices, accelerating the development of the next generation of chiral therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Aminopropanol Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aminopropanol, a key chemical entity in various pharmaceutical contexts, is paramount. The choice of analytical methodology can significantly impact the reliability and reproducibility of results. This guide provides an in-depth comparison of two robust analytical techniques for this compound detection: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography (GC) with flame ionization detection (FID). Beyond a simple side-by-side comparison, we will delve into the principles of cross-validation, ensuring the integrity and consistency of your analytical data across different methods. This document is structured to provide not only the "how" but also the critical "why" behind the experimental choices, empowering you to make informed decisions for your specific analytical needs.

The Imperative of Method Cross-Validation

In the landscape of analytical chemistry, a validated method is the cornerstone of reliable data. However, when transitioning between methods or laboratories, a critical step often overlooked is cross-validation. Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent for a specific purpose.[1][2] This is not merely a regulatory formality but a scientific necessity to ensure data continuity and integrity, particularly in long-term studies or when transferring methods between research and quality control environments.[3] The objective is to confirm that different analytical approaches yield comparable results, thereby providing a higher degree of confidence in the data generated.[1]

This guide will walk through the validation of two distinct methods for this compound detection and then demonstrate how to cross-validate them, ensuring a seamless and scientifically sound analytical workflow.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds.[3] For the analysis of this compound, which lacks a strong chromophore, derivatization is employed to enhance its detectability.

The "Why": Rationale for HPLC-FLD with Fluorescamine Derivatization

The choice of HPLC with fluorescence detection is predicated on its high sensitivity and specificity. The derivatizing agent, fluorescamine, is particularly well-suited for this application due to its rapid and specific reaction with primary amines at room temperature to form highly fluorescent pyrrolinone products.[4][5] A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, which minimizes background interference and enhances the signal-to-noise ratio, leading to lower detection limits.[6]

HPLC_Principle cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System This compound This compound Sample Derivatization Derivatization (Fluorescamine) This compound->Derivatization Rapid Reaction Injection Injection Derivatization->Injection Inject Fluorescent Derivative Column C18 Column Injection->Column Separation Separation Column->Separation Detection Fluorescence Detector Separation->Detection Data Chromatogram & Quantification Detection->Data Signal Acquisition

Caption: Principle of HPLC-FLD for this compound Detection.

Experimental Protocol: HPLC-FLD Method Validation

This protocol is based on established methods for the determination of 3-aminopropanol.[7]

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and ammonium acetate buffer (26:74 v/v). Filter and degas the mobile phase before use.

  • Derivatizing Reagent: Prepare a solution of fluorescamine in a suitable organic solvent (e.g., acetone).

  • Standard Solutions: Accurately prepare a stock solution of this compound in a suitable diluent. From the stock solution, prepare a series of calibration standards covering the expected concentration range.

Step 2: Derivatization Procedure

  • To a specific volume of standard or sample solution, add a solution of sodium tetraborate decahydrate.

  • Add the fluorescamine solution and vortex briefly. The reaction is nearly instantaneous.

  • Inject the derivatized solution into the HPLC system.

Step 3: Chromatographic Conditions

  • Column: Discovery C18 (5 µm, 150 mm × 4.6 mm I.D.) or equivalent.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 10 µL.[7]

  • Fluorescence Detection: Excitation wavelength (EX) at 390 nm and Emission wavelength (EM) at 483 nm.[7]

Step 4: Validation Parameters The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[7][8]

  • Specificity: Analyze a blank sample (matrix without this compound) and a spiked sample to ensure no interfering peaks at the retention time of the this compound derivative.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[10]

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the different days should also be ≤ 2.0%.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[1]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Since this compound is a polar molecule with active hydrogens, derivatization is necessary to improve its volatility and chromatographic behavior.

The "Why": Rationale for GC-FID with Silylation

The choice of GC-FID is based on its robustness, wide availability, and excellent quantitative capabilities. Flame Ionization Detection provides a linear response over a wide range of concentrations. Derivatization is crucial for this compound analysis by GC to block the polar hydroxyl and amino groups, which can cause peak tailing and poor reproducibility due to interactions with the column stationary phase. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to replace active hydrogens with non-polar trimethylsilyl (TMS) groups.[11] This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved chromatographic performance.[12]

GC_Principle cluster_sample_prep Sample Preparation cluster_gc_system GC System This compound This compound Sample Derivatization Derivatization (Silylation - BSTFA) This compound->Derivatization Increase Volatility Injection Injection Derivatization->Injection Inject TMS-Derivative Column Capillary Column Injection->Column Separation Separation Column->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data Chromatogram & Quantification Detection->Data Signal Acquisition

Caption: Principle of GC-FID for this compound Detection.

Experimental Protocol: GC-FID Method Validation

Step 1: Preparation of Solutions

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Standard Solutions: Accurately prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile). Prepare a series of calibration standards from the stock solution.

Step 2: Derivatization Procedure

  • Pipette a known amount of the standard or sample solution into a reaction vial. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Add the anhydrous solvent to dissolve the residue.

  • Add the BSTFA with 1% TMCS reagent.

  • Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[13]

  • Allow the vial to cool to room temperature.

  • Inject an appropriate volume of the derivatized sample into the GC system.

Step 3: Chromatographic Conditions

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or an intermediate polar column (e.g., 5% phenyl-methylpolysiloxane).[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program should be used to ensure good separation. For example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

  • Detector Temperature (FID): 280°C.

Step 4: Validation Parameters Validate the method according to ICH Q2(R1) guidelines, following the same parameters as the HPLC method:[8]

  • Specificity: Demonstrate that there are no interferences from the derivatizing reagent or sample matrix at the retention time of the derivatized this compound.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range (e.g., r² ≥ 0.99).

  • Accuracy: Determine the percent recovery of spiked samples at different concentrations (e.g., 90-110%).

  • Precision: Assess repeatability and intermediate precision, with an acceptance criterion of RSD ≤ 5% for assays.

  • LOD and LOQ: Determine the limits of detection and quantitation.

Performance Comparison: HPLC-FLD vs. GC-FID

The following table summarizes the expected performance characteristics of the two validated methods for this compound detection. The data is based on literature values and typical performance of these analytical techniques.[2][7]

Validation ParameterHPLC-FLD with Fluorescamine DerivatizationGC-FID with Silylation Derivatization
Specificity High, due to specific derivatization and detectionHigh, with good chromatographic separation
Linearity (r²) ≥ 0.999[7]≥ 0.99[2]
Accuracy (% Recovery) 99.00 – 101.00%[7]90.0 – 110.0%[2]
Precision (% RSD) < 3.5%[7]< 10.0%[2]
Limit of Detection (LOD) 0.183 µg/mL[7]Typically in the low µg/mL range
Limit of Quantitation (LOQ) 0.609 µg/mL[7]Typically in the low to mid µg/mL range
Analysis Time Typically longer due to liquid mobile phaseGenerally faster run times
Sample Throughput ModeratePotentially higher
Instrumentation Cost Generally higherGenerally lower
Solvent Consumption HigherLower

Cross-Validation Protocol: Bridging the Methods

Once both the HPLC-FLD and GC-FID methods are individually validated, a cross-validation study should be performed to ensure they produce comparable results.[1]

Cross_Validation cluster_methods Validated Analytical Methods cluster_analysis Data Comparison HPLC HPLC-FLD Method Results_HPLC Results from HPLC HPLC->Results_HPLC GC GC-FID Method Results_GC Results from GC GC->Results_GC Sample Homogeneous This compound Samples (n ≥ 6 at 3 concentrations) Sample->HPLC Analyze Sample->GC Analyze Statistical_Analysis Statistical Analysis (e.g., t-test, % Difference) Results_HPLC->Statistical_Analysis Results_GC->Statistical_Analysis Conclusion Conclusion: Methods are Equivalent Statistical_Analysis->Conclusion Acceptance Criteria Met

Caption: Cross-Validation Workflow.

Step 1: Sample Selection

  • Select a minimum of six homogeneous samples of this compound.

  • The samples should cover the analytical range of both methods (e.g., low, medium, and high concentrations).

Step 2: Analysis

  • Analyze each sample in triplicate using both the validated HPLC-FLD and GC-FID methods.

  • Ensure that the analyses are performed by the same analyst on the same day, if possible, to minimize variability.

Step 3: Data Evaluation

  • Calculate the mean concentration and standard deviation for each sample from both methods.

  • Compare the results using appropriate statistical tests, such as a paired t-test, to determine if there is a statistically significant difference between the two methods.

  • Calculate the percentage difference between the mean results for each sample. The acceptance criterion is typically that the percentage difference should not exceed a predefined limit (e.g., ±15%).

Conclusion and Recommendations

Both HPLC-FLD with fluorescamine derivatization and GC-FID with silylation are robust and reliable methods for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and desired throughput.

  • HPLC-FLD is recommended when high sensitivity is paramount and for the analysis of this compound in complex matrices where the specificity of fluorescence detection is advantageous.

  • GC-FID is a cost-effective and high-throughput alternative, particularly suitable for routine quality control analysis where the volatility of the derivatized analyte allows for rapid separation.

Ultimately, the implementation of a rigorous cross-validation protocol will provide the highest level of confidence in your analytical data, ensuring consistency and reliability regardless of the chosen methodology. This comprehensive approach to analytical method validation and cross-validation is a critical component of good scientific practice and is essential for generating data that is both accurate and defensible.

References

A Senior Application Scientist's Guide to Selecting Your Biological Buffer: Aminopropanol vs. TRIS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biochemical and pharmaceutical research, the humble buffer solution is a cornerstone of experimental reproducibility and success. The ability to maintain a stable pH is critical for everything from enzyme kinetics and protein stability studies to cell culture and drug formulation.[1][2] Among the plethora of buffering agents available, tris(hydroxymethyl)aminomethane (TRIS) is a familiar workhorse in virtually every molecular biology lab.[3][4] However, is it always the optimal choice? This guide provides an in-depth comparison of TRIS and a less ubiquitous but highly effective alternative, aminopropanol, focusing on their respective buffering capacities and the practical implications for your research.

At a Glance: Key Physicochemical Properties

A buffer's utility is dictated by its physicochemical properties. The pKa, the pH at which the buffer exists in a 50:50 equilibrium of its acidic and basic forms, is paramount as it defines the effective buffering range (typically pKa ± 1).[5][6] Below is a comparative summary of TRIS and two common isomers of this compound.

PropertyTRIS (Tromethamine)1-Amino-2-propanol2-Amino-2-methyl-1-propanol
Molecular Formula C₄H₁₁NO₃C₃H₉NOC₄H₁₁NO
Molecular Weight 121.14 g/mol 75.11 g/mol 89.14 g/mol
pKa (at 25°C) ~8.1[1]~9.5 (Predicted)~9.7
Effective Buffering Range 7.1 - 9.1[7]~8.5 - 10.5~8.7 - 10.7
ΔpKa/°C -0.028 to -0.031[8][9]Not widely reported, but expected to be similar to other primary amines (~-0.03)[10]Not widely reported, but expected to be similar to other primary amines

A crucial point of differentiation is the significant temperature dependence of the pKa for primary amine buffers like TRIS.[11][12] The pH of a TRIS buffer will decrease by approximately 0.03 units for every 1°C increase in temperature.[9][13] This is a critical consideration for experiments conducted at temperatures other than the standard 25°C at which the buffer was prepared, such as in cell culture incubators (37°C) or during cold-room protein purifications (~4°C).[7] While less documented, this compound isomers, also being primary amines, are expected to exhibit similar temperature sensitivity.[10]

Understanding Buffering Capacity (β)

Beyond the buffering range, the buffering capacity (β) is the most critical performance metric. It quantifies the buffer's resistance to pH change upon the addition of an acid or base.[14][15] Buffering capacity is highest when the pH of the solution is equal to the pKa of the buffering agent and is also directly proportional to the total buffer concentration.[6][16]

The Henderson-Hasselbalch equation provides the theoretical foundation for understanding buffer behavior:[17][18]

pH = pKa + log([A⁻]/[HA])

Where:

  • pH is the pH of the buffer solution.

  • pKa is the acid dissociation constant of the buffer.

  • [A⁻] is the molar concentration of the conjugate base.

  • [HA] is the molar concentration of the weak acid.

This equation illustrates that a buffer is most effective when the concentrations of the conjugate acid and base are equal (i.e., pH = pKa).[5][6]

Experimental Determination of Buffering Capacity: A Comparative Protocol

To provide a tangible comparison, we outline a standardized titration protocol to experimentally determine and compare the buffering capacity of TRIS and this compound. This self-validating methodology allows any researcher to reproduce these findings.

Objective: To determine the buffering capacity of 0.1 M TRIS and 0.1 M 1-Amino-2-propanol solutions at their respective pKa values.

Materials:

  • TRIS base

  • 1-Amino-2-propanol[19]

  • Deionized water

  • 1.0 M Hydrochloric acid (HCl)

  • 0.1 M Hydrochloric acid (HCl), standardized

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bars

  • 50 mL burette

  • Volumetric flasks and pipettes

Protocol Steps:

  • Buffer Preparation:

    • Prepare a 0.1 M TRIS solution by dissolving 1.21 g of TRIS base in ~80 mL of deionized water. Adjust the pH to ~8.1 by slowly adding 1.0 M HCl while stirring. Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and bring it to volume with deionized water.

    • Prepare a 0.1 M 1-Amino-2-propanol solution by adding 0.751 g (or ~0.77 mL, given its density of ~0.97 g/mL) to ~80 mL of deionized water.[20] Adjust the pH to ~9.5 by slowly adding 1.0 M HCl while stirring. Transfer to a 100 mL volumetric flask and bring to volume.

  • Titration Setup:

    • Pipette 50 mL of the 0.1 M TRIS buffer (pH 8.1) into a 100 mL beaker with a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Fill the burette with standardized 0.1 M HCl and record the initial volume.

  • Titration Procedure:

    • Begin stirring the buffer solution at a moderate speed.

    • Add the 0.1 M HCl titrant in 0.5 mL increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped by at least 2 units from the starting pH.

    • Repeat steps 2 and 3 for the 0.1 M 1-Amino-2-propanol buffer (pH 9.5).

Data Analysis:

  • Plot the data with the total volume of HCl added on the x-axis and the pH on the y-axis to generate a titration curve for each buffer.

  • The buffering capacity (β) can be calculated for any given addition of acid using the formula: β = (moles of acid added) / (ΔpH * volume of buffer in L)

  • The region of the curve with the shallowest slope represents the highest buffering capacity, which should be centered around the pKa.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_tris Prepare 0.1M TRIS (pH to 8.1) setup Pipette 50mL Buffer Add Stir Bar & pH Electrode prep_tris->setup Buffer 1 prep_ap Prepare 0.1M this compound (pH to 9.5) prep_ap->setup Buffer 2 (Repeat Process) titrate Add 0.1M HCl in 0.5mL increments setup->titrate record Record pH and Volume After Each Addition titrate->record record->titrate Continue until ΔpH > 2 plot Plot pH vs. Volume HCl record->plot calculate Calculate Buffering Capacity (β) plot->calculate

Caption: Workflow for the experimental determination of buffer capacity.

Interpreting the Results: Practical Implications

While both TRIS and this compound are primary amines, their differing pKa values dictate their optimal applications.

  • TRIS is the undisputed champion for most general biochemistry and molecular biology applications that require a stable pH between 7 and 9.[2][21] This range conveniently covers the physiological pH of most living systems, making it ideal for enzyme assays, protein electrophoresis, and as a component in buffers like TBS for immunoassays.[4]

  • This compound , with its higher pKa, provides strong buffering capacity in the more alkaline range of 8.5 to 10.5. This makes it a suitable candidate for specific applications such as:

    • Certain enzyme reactions that have an alkaline pH optimum.

    • As a component in metalworking fluids and coatings where pH control is necessary to prevent corrosion and stabilize formulations.[22]

    • In pharmaceutical formulations as a pH modifier or solubilizing agent for fatty acids.[22][23]

The choice between them is not about which is "better" in an absolute sense, but which is better suited for the specific pH environment of your experiment. Using TRIS for an application requiring a stable pH of 9.5 would result in poor buffering capacity and potential experimental failure, just as using this compound at pH 7.5 would be equally ineffective.

Conclusion

Both TRIS and this compound are effective buffering agents within their respective optimal pH ranges. TRIS remains the go-to buffer for a wide array of biological applications due to its pKa aligning with physiological pH.[24] However, for systems requiring robust pH control in a more alkaline environment (pH 8.5-10.5), this compound emerges as a superior choice. As a senior application scientist, my recommendation is to always select your buffer based on the target pH of your experiment, ensuring it is as close as possible to the buffer's pKa. Furthermore, always be mindful of the significant impact of temperature on amine-based buffers and prepare them at the temperature of their intended use for maximum accuracy and reproducibility.

References

A Comparative Guide to the Efficacy of Amino Acid-Based Surfactants vs. Traditional Surfactants in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Surfactants in Drug Development

Surfactants, or surface-active agents, are indispensable excipients in the pharmaceutical industry. These amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, are critical for a multitude of applications, from solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) to stabilizing delicate protein therapeutics against aggregation.[1][2] For decades, the field has relied on a canon of traditional surfactants, including the anionic sodium dodecyl sulfate (SDS), the non-ionic polysorbates (e.g., Tween) and Triton X-100, and zwitterionic options like CHAPS.

While effective, these traditional agents are not without their drawbacks, which include potential cellular toxicity, harshness on biological molecules, and environmental persistence.[1][3] This has catalyzed the search for alternatives that offer comparable or superior performance with an improved safety and biocompatibility profile. Among the most promising of these next-generation excipients are amino acid-based surfactants. Derived from natural and renewable resources, these surfactants are gaining significant attention for their inherent biodegradability, low toxicity, and excellent performance in mildness-critical applications.[4][5]

This guide provides an in-depth, objective comparison of the efficacy of amino acid-based surfactants and their traditional counterparts. We will delve into their structural differences, compare key performance metrics with supporting experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting the optimal surfactant system for their formulation challenges.

Structural and Mechanistic Foundations

The performance of a surfactant is fundamentally dictated by its molecular structure. The balance between the hydrophilic "head" and the hydrophobic "tail" determines its behavior at interfaces and its self-assembly properties in solution.

The Anatomy of Surfactants

Traditional Surfactants are a structurally diverse group synthesized primarily from petrochemical sources.

  • Anionic (e.g., SDS): Possess a negatively charged head group (sulfate), leading to strong detergency but also a higher potential for protein denaturation.

  • Cationic (e.g., CTAB): Feature a positively charged head group (quaternary ammonium). They often exhibit antimicrobial properties but can have significant toxicity.[6]

  • Non-ionic (e.g., Triton X-100, Polysorbates): Have an uncharged, yet polar, hydrophilic head group (often a polyethylene glycol chain). They are generally considered milder than ionic surfactants and are widely used in biologic formulations.[7]

  • Zwitterionic (e.g., CHAPS): Contain both a positive and a negative charge on their head group, resulting in a net neutral charge. They are effective at solubilizing proteins while breaking protein-protein interactions.

Amino Acid-Based Surfactants utilize a natural amino acid as the hydrophilic head group, which is chemically linked to a hydrophobic fatty acid or fatty alcohol tail.[4] This unique construction imparts several advantageous properties:

  • Biocompatibility: The amino acid head group is recognized and processed by biological systems, leading to very low toxicity and irritation potential.[5][8]

  • Biodegradability: These surfactants are readily broken down by microorganisms into harmless byproducts, minimizing environmental impact.[4][5]

  • Tunability: The vast diversity of natural amino acids and fatty acids allows for the synthesis of surfactants with tailored properties for specific applications.[5]

G cluster_0 General Surfactant Structure cluster_1 Surfactant Classes cluster_2 Examples Head Hydrophilic Head Tail Hydrophobic Tail Head->Tail Amphiphilic Molecule Traditional Traditional Surfactants SDS SDS (Anionic) Traditional->SDS Triton Triton X-100 (Non-ionic) Traditional->Triton CTAB CTAB (Cationic) Traditional->CTAB AminoAcid Amino Acid-Based Surfactants SCG Sodium Cocoyl Glycinate AminoAcid->SCG SLS Sodium Lauroyl Sarcosinate AminoAcid->SLS

Caption: Structural classification of traditional vs. amino acid-based surfactants.

Core Mechanisms of Action

Both classes of surfactants operate via two primary mechanisms:

  • Reduction of Surface Tension: Surfactants preferentially adsorb at interfaces (e.g., air-water, oil-water), disrupting the cohesive energy between solvent molecules.[9][10] This lowers the surface tension, which is crucial for processes like wetting and emulsification.[11]

  • Micelle Formation: Above a specific concentration, known as the Critical Micelle Concentration (CMC) , surfactant monomers self-assemble into spherical aggregates called micelles.[12][13] These structures have a hydrophobic core and a hydrophilic shell. This core can encapsulate poorly water-soluble drug molecules, effectively increasing their solubility in the aqueous medium.[2][14][15] This process is a cornerstone of formulating many modern drugs.

MicelleFormation cluster_pre_cmc Surfactant Monomers cluster_post_cmc Above CMC cluster_micelle Micelle p1 center Drug p1->center Self-Assembly & Drug Encapsulation p2 p3 p4 p5 p6 p7 p8 m1 m2 m1->m2 m3 m2->m3 m4 m3->m4 m5 m4->m5 m6 m5->m6 m7 m6->m7 m8 m7->m8 m8->m1

Caption: Micellization process for solubilizing a hydrophobic drug molecule.

Comparative Performance Analysis: The Experimental Evidence

The choice of a surfactant is a data-driven decision. Here, we compare the performance of amino acid-based surfactants against traditional surfactants across several key experimental parameters.

Critical Micelle Concentration (CMC) & Efficiency

The CMC is a primary indicator of surfactant efficiency; a lower CMC value means less surfactant is required to initiate micellization and achieve maximum surface tension reduction.[16] This is advantageous for minimizing the total excipient load in a formulation.

Surfactant TypeExample SurfactantClassCMC (mM in water)Source
Traditional Sodium Dodecyl Sulfate (SDS)Anionic~8.2[12]
Cetyltrimethylammonium Bromide (CTAB)Cationic~0.92[12]
Triton™ X-100Non-ionic~0.24
Amino Acid-Based Sodium Lauroyl SarcosinateAnionic~14.3[4]
Sodium Lauroyl GlutamateAnionic~9.5[4]
Sodium Cocoyl GlycinateAnionicLower than traditional[4][5]

Interpretation: While some amino acid-based surfactants may have a higher CMC than non-ionic traditional surfactants like Triton™ X-100, they often exhibit lower CMCs than traditional anionic surfactants like SDS, indicating high efficiency at low concentrations.[4] The specific CMC is highly dependent on the tail length and head group structure.

Protein Stabilization

For biologic drugs, particularly monoclonal antibodies, a key role of surfactants is to prevent aggregation at interfaces (air-water, ice-water, solid-container).[17] Surfactants achieve this by competitively adsorbing to these interfaces, creating a protective layer that shields the protein from surface-induced unfolding and aggregation.[7][17]

A study on polyether-modified N-acyl amino acids demonstrated remarkable stabilization of several model protein drugs against aggregation. For an IgG antibody, the aggregation was reduced by 3-fold compared to polysorbate controls, a traditional non-ionic surfactant.[18] This suggests that the unique structure of some amino acid-based surfactants can offer superior protection for delicate biologics.

Biocompatibility & Hemolytic Activity

A critical measure of a surfactant's biocompatibility is its hemolytic activity—the ability to damage red blood cell membranes. High hemolytic activity is indicative of general cytotoxicity and is undesirable for parenteral formulations.

  • Traditional Surfactants: Cationic surfactants like CTAB are known to be highly hemolytic. Anionic surfactants like SDS are also considered irritants.[8]

  • Amino Acid-Based Surfactants: Studies on arginine-based cationic surfactants have shown them to be essentially non-hemolytic, with HC₅₀ values (the concentration causing 50% hemolysis) significantly higher than traditional cationic surfactants.[8] This low toxicity profile is a major advantage, making them suitable for sensitive applications and direct-contact products.[5]

Experimental Protocols for Surfactant Evaluation

To ensure scientific integrity and enable researchers to validate these findings, we provide standardized protocols for key performance assays.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol uses surface tensiometry, which measures the surface tension of a liquid. As surfactant concentration increases, surface tension decreases until it reaches a plateau at the CMC.[13]

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Methodology:

  • Preparation of Solutions: Prepare a concentrated stock solution of the surfactant in deionized water. Perform a series of precise dilutions to create a range of concentrations spanning the expected CMC.

  • Instrument Calibration: Calibrate the surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) with deionized water.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the system equilibrates at each concentration before taking a reading.

  • Data Plotting: Plot the measured surface tension (in mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.

  • CMC Determination: The resulting plot will show two distinct linear regions. The point where these two lines intersect is the CMC.[12] This can be determined by fitting two linear regressions to the data points before and after the inflection.

Protocol: Assessment of Protein Stabilization

This protocol evaluates a surfactant's ability to prevent stress-induced aggregation of a model protein (e.g., Bovine Serum Albumin or a therapeutic antibody).

Methodology:

  • Sample Preparation: Prepare solutions of the model protein at a standard concentration (e.g., 1 mg/mL) in a relevant buffer (e.g., PBS). Create several sample sets:

    • Control: Protein solution with no surfactant.

    • Test Samples: Protein solution with varying concentrations of the amino acid-based surfactant.

    • Benchmark Samples: Protein solution with varying concentrations of a traditional surfactant (e.g., Polysorbate 80).

  • Stress Induction: Subject the samples to a controlled stress condition designed to induce aggregation. Common methods include:

    • Mechanical Stress: Agitation on an orbital shaker for a set period (e.g., 24 hours).

    • Thermal Stress: Incubation at an elevated temperature (e.g., 55°C) for a set period.

  • Aggregation Analysis: After the stress period, analyze the extent of aggregation using a suitable technique:

    • Size Exclusion Chromatography (SEC): Quantifies the percentage of remaining monomer versus soluble aggregates and fragments.

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution to detect the formation of large aggregates.

    • Turbidity Measurement: A simple spectrophotometric measurement at ~350 nm can indicate the formation of large, light-scattering aggregates.

  • Data Comparison: Compare the level of aggregation in the surfactant-containing samples to the control. A lower level of aggregation indicates a greater stabilizing effect.

Protocol: Evaluation of Hemolytic Activity

This assay quantifies the damage to red blood cells (RBCs) caused by the surfactant.

Methodology:

  • RBC Preparation: Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Centrifuge to pellet the RBCs, discard the plasma and buffy coat, and wash the RBCs three times with isotonic phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Sample Incubation: In a series of microcentrifuge tubes, mix the 2% RBC suspension with various concentrations of the surfactant solution. Include two controls:

    • Negative Control: RBCs mixed with PBS only (0% hemolysis).

    • Positive Control: RBCs mixed with a strong lysing agent like 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle mixing.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The absorbance is proportional to the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each surfactant concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

  • Analysis: Plot the % hemolysis versus surfactant concentration to determine the HC₅₀ value. A higher HC₅₀ indicates greater biocompatibility.[8][19]

Conclusion and Future Outlook

The experimental evidence strongly supports the role of amino acid-based surfactants as highly effective and biocompatible alternatives to traditional surfactants. Their key advantages—low toxicity, excellent biodegradability, and potent stabilizing capabilities—make them particularly well-suited for sensitive pharmaceutical applications, including the formulation of biologics, parenteral drugs, and ophthalmic solutions.

While traditional surfactants like polysorbates and Triton X-100 will remain important tools in the formulator's arsenal, the trend towards milder, safer, and more sustainable excipients is clear. Amino acid-based surfactants are at the forefront of this movement. As research continues to expand the library of these versatile molecules, their adoption in mainstream drug development is expected to accelerate, enabling the creation of safer and more stable therapeutic products. For the drug development professional, a thorough evaluation of these novel surfactants is no longer just an option, but a strategic imperative.

References

side-by-side comparison of aminopropanol isomers in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Aminopropanol Isomers in Polymer Chemistry

In the intricate world of polymer synthesis, the selection of monomers is a critical decision that dictates the final properties and performance of the material. Among the versatile building blocks available, amino alcohols serve a unique role by incorporating both nucleophilic amine and hydroxyl functionalities. This guide provides an in-depth, side-by-side comparison of the three primary isomers of this compound—1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol—elucidating how their subtle structural differences translate into significant variations in reactivity and polymer characteristics. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed monomer selections for applications in poly(ester amides), polyurethanes, and epoxy resins.

The Isomers: A Structural Overview

The foundational difference between the this compound isomers lies in the relative positions of the amine (-NH₂) and hydroxyl (-OH) groups on the three-carbon propane backbone. This seemingly minor variation has profound implications for steric hindrance, the reactivity of each functional group, and the resulting polymer architecture.

  • 1-Amino-2-propanol (Isopropanolamine, MIPA): Features a primary amine and a secondary alcohol. The methyl group is attached to the same carbon as the hydroxyl group, creating steric hindrance around the alcohol.

  • 2-Amino-1-propanol: Possesses a secondary amine and a primary alcohol. The methyl group is on the same carbon as the amine, which can influence its reactivity.

  • 3-Amino-1-propanol (n-Propanolamine): Contains a primary amine and a primary alcohol, located at opposite ends of the propane chain. This linear structure minimizes steric interference between the functional groups.

pea_synthesis Monomers Dicarboxylic Acid + this compound Isomer Polycondensation Melt Polycondensation (e.g., 150-180°C, vacuum) Monomers->Polycondensation - H₂O PEA Poly(ester amide) + H₂O Polycondensation->PEA workflow cluster_0 Synthesis & Preparation cluster_1 Characterization Synthesis Polymer Synthesis (e.g., Melt Polycondensation) Purification Purification (Precipitation/Washing) Synthesis->Purification Drying Vacuum Drying Purification->Drying Specimen Specimen Preparation (Molding/Casting) Drying->Specimen DSC DSC Analysis (Tg, Tm, Tc) Specimen->DSC TGA TGA Analysis (Thermal Stability) Specimen->TGA Tensile Tensile Testing (Strength, Modulus) Specimen->Tensile

A Senior Application Scientist's Guide to Verifying the Enantiomeric Purity of Chiral Aminopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are at the forefront of this principle. Chiral aminopropanols are a vital class of building blocks for many active pharmaceutical ingredients (APIs), including renowned beta-blockers and antiviral agents. While one enantiomer may provide the desired therapeutic effect, its mirror image can be inactive or, in some cases, cause severe adverse effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the rigorous characterization and control of enantiomeric purity for chiral drugs.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of chiral aminopropanols. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind methodological choices, empowering researchers to select and implement the most robust and appropriate technique for their specific needs. We will explore the gold-standard chromatographic methods, the structural insight of NMR spectroscopy, and the classical approach of polarimetry, grounding each in the principles of scientific integrity and self-validation.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is unequivocally the most powerful and widely accepted technique for the precise determination of enantiomeric excess (%ee).[2][3] Its dominance stems from its ability to physically separate the enantiomers, allowing for direct and accurate quantification of each.

The Principle of Separation: Transient Diastereomeric Interactions

Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. The solution is to introduce a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[3][4] The CSP is composed of a single enantiomer of a chiral selector immobilized on a silica support.[5] As the racemic aminopropanol mixture passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP. Because diastereomers have different physical properties, they exhibit different interaction energies with the stationary phase, leading to different retention times and, ultimately, separation.[3] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile for separating a wide range of chiral compounds, including aminopropanols.[6][7]

Why HPLC? The Expert's Perspective

We choose chiral HPLC for its unparalleled accuracy, precision, and robustness, which are critical for regulatory submissions. Unlike spectroscopic methods that measure a bulk property, HPLC provides discrete data for each enantiomer. This separation allows us to not only calculate enantiomeric excess but also to detect and quantify any chiral impurities. The validation of chiral HPLC methods is well-established according to ICH guidelines, making it a trustworthy and authoritative technique.[8][9]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Accurately weigh this compound sample P2 Dissolve in mobile phase to known concentration (e.g., 0.5 mg/mL) P1->P2 A1 Equilibrate Chiral Stationary Phase (CSP) Column P2->A1 P3 Prepare & degas mobile phase (e.g., Hexane/IPA/DEA) P3->A1 A2 Perform System Suitability Test (SST) with racemic standard A1->A2 A3 Inject Sample A2->A3 A4 Detect enantiomers via UV detector A3->A4 D1 Integrate Peak Areas for Enantiomer 1 (E1) and Enantiomer 2 (E2) A4->D1 D2 Calculate %ee: |Area E1 - Area E2| / (Area E1 + Area E2) * 100 D1->D2 D3 Generate Report D2->D3 GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Dissolve this compound sample in aprotic solvent P2 Add Derivatizing Agent (e.g., TFAA) P1->P2 P3 Heat to complete reaction, then dilute for injection P2->P3 A1 Inject derivatized sample into GC with Chiral Column P3->A1 A2 Temperature Programmed Elution A1->A2 A3 Detect with FID A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate %ee D1->D2 NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing P1 Dissolve this compound sample in deuterated solvent (e.g., CDCl3) in NMR tube P2 Add 1.0-1.5 equivalents of Chiral Solvating Agent (e.g., (R)-BINOL) P1->P2 P3 Mix thoroughly P2->P3 A1 Acquire high-resolution 1H NMR spectrum P3->A1 A2 Optimize phasing and baseline correction A1->A2 D1 Identify a well-resolved pair of diastereotopic signals A2->D1 D2 Integrate the signals D1->D2 D3 Calculate enantiomeric ratio from the integration values D2->D3 Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Measurement cluster_data Data Processing P1 Accurately prepare a solution of the sample at a known concentration (c) in a specified solvent A2 Fill cell of known path length (l) with sample solution P1->A2 A1 Calibrate polarimeter with a solvent blank A1->A2 A3 Measure observed rotation (α_obs) A2->A3 D1 Calculate specific rotation: [α]_sample = α_obs / (c * l) A3->D1 D2 Calculate Optical Purity (%OP): ([α]_sample / [α]_pure) * 100 D1->D2

References

Safety Operating Guide

Navigating the Safe Handling of Aminopropanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Aminopropanol, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and scientists, our primary objective is to mitigate risk, not just for personal safety, but to ensure the integrity of our experimental outcomes. This document moves beyond a simple checklist, offering a comprehensive rationale for each procedural step, grounded in the inherent chemical properties of this compound.

The Chemical Profile of this compound: Understanding the Hazard

This compound, encompassing isomers such as 3-Amino-1-propanol, is a corrosive substance that poses significant health risks upon exposure.[1][2] It can cause severe skin burns and serious eye damage.[1][3][4] Ingestion and dermal contact are also routes of exposure that can lead to harmful effects.[3][4] The vapor can cause irritation to the eyes and nose.[5] A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the foundation of a robust safety protocol.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision-making process. The level of protection must be commensurate with the scale and nature of the work being performed. We will explore the necessary PPE for handling this compound, from routine laboratory use to emergency spill response.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is the most effective way to control inhalation exposure to vapors.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6][7]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Clearly label all containers and work areas.[8] Restrict access to areas where this compound is being used.

Personal Protective Equipment (PPE) for this compound: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][8]This compound can cause severe eye damage.[1][3] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.4 mm).[3][8]To prevent skin contact, which can cause severe burns.[2][3] Always inspect gloves for any signs of degradation or puncture before use.[3]
Body Protection A chemically resistant lab coat, fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[8]To protect the skin on the arms and body from splashes and spills.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. For spills or in situations with inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[3]To prevent inhalation of irritating vapors.[3][5]
Foot Protection Closed-toe, chemical-resistant shoes.To protect the feet from spills.

Operational Plan: Step-by-Step Protocols for Safe Handling

Adherence to a systematic workflow is critical for minimizing the risk of exposure. The following protocols provide a procedural guide for working with this compound.

Pre-Operational Checklist
  • Review the SDS: Before beginning any new procedure, thoroughly read and understand the Safety Data Sheet for this compound.

  • Inspect PPE: Check all PPE for damage or contamination. Ensure gloves are of the correct material and thickness.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash station and safety shower are unobstructed.

  • Prepare Your Workspace: Clear the work area of any unnecessary items. Have absorbent materials and a spill kit readily available.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is important to ensure complete protection.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Goggles Goggles Gloves->Goggles Face Shield Face Shield Goggles->Face Shield

PPE Donning Sequence Diagram
  • Body Protection: Put on your lab coat and fasten all buttons.

  • Hand Protection: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Face Shield Face Shield Goggles Goggles Face Shield->Goggles Gloves Gloves Goggles->Gloves Lab Coat Lab Coat Gloves->Lab Coat

PPE Doffing Sequence Diagram
  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces.

  • Gloves: Remove gloves using a technique that avoids bare skin contact with the outside of the glove. For example, peel one glove off by grasping the cuff and turning it inside out. Then, with the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off.[3]

  • Body Protection: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothing.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste.[8] Place these items in a designated, clearly labeled hazardous waste container.[8]

  • Chemical Waste: Unused this compound and solutions containing it must be collected in a designated hazardous waste container.[8] Never dispose of this compound down the drain.[3] Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Empty Containers: Handle uncleaned empty containers as you would the product itself.[3] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered non-hazardous.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3][7]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][7]

  • Small Spills: For small spills, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[3] The absorbed material must then be collected and disposed of as hazardous waste.[3][6]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[6][8]

By integrating these safety protocols into your daily laboratory practices, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminopropanol
Reactant of Route 2
Aminopropanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.